Krypton-79
Description
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Properties
CAS No. |
15478-11-2 |
|---|---|
Molecular Formula |
K |
Molecular Weight |
78.92008 g/mol |
IUPAC Name |
krypton-79 |
InChI |
InChI=1S/Kr/i1-5 |
InChI Key |
DNNSSWSSYDEUBZ-FTXFMUIASA-N |
SMILES |
[Kr] |
Isomeric SMILES |
[79Kr] |
Canonical SMILES |
[Kr] |
Synonyms |
79Kr radioisotope Kr-79 radioisotope Krypton-79 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physical Properties and Applications of Krypton-79
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krypton-79 (⁷⁹Kr) is a radioactive isotope of the noble gas krypton. While not as commonly utilized in biomedical research as other radionuclides, its unique physical properties and those of its metastable isomer, Krypton-79m (⁷⁹ᵐKr), present potential applications in specialized diagnostic imaging. This technical guide provides a comprehensive overview of the core physical properties of this compound, its production, and its primary application in nuclear medicine, offering insights for researchers and professionals in drug development who may consider its use in preclinical or clinical studies.
Core Physical Properties of this compound
The fundamental physical characteristics of this compound are crucial for its application in any research or clinical setting. These properties dictate its radioactive decay, detection, and potential dosimetric impact.
Summary of Quantitative Data
The key physical and radioactive properties of this compound and its isomer Krypton-79m are summarized in the tables below for easy comparison.
Table 1: General Physical Properties of this compound
| Property | Value |
| Atomic Number (Z) | 36[1] |
| Mass Number (A) | 79[1] |
| Neutron Number (N) | 43[1] |
| Atomic Mass | 78.9200830 ± 0.0000041 amu[2] |
| Molar Mass | 78.92008 g/mol [3] |
| Spin | 1/2-[2][4] |
| Half-life | 35.04 hours[1][2][4][5] |
| Decay Modes | β+ (Positron Emission), Electron Capture[1][4] |
| Daughter Isotope | Bromine-79 (⁷⁹Br) (100%)[1] |
Table 2: Radioactive Decay Properties of this compound
| Property | Value |
| Decay Energy | 1.626 MeV[2][4] |
| Mean Electron Energy | 0.02372 MeV[1] |
| Mean Photon Energy | 0.2549 MeV[1] |
| Binding Energy | 683911.982 ± 3.841 keV[2] |
| Mass Excess | -74442.202 ± 3.840 keV[2] |
Table 3: Properties of the Metastable Isomer, Krypton-79m
| Property | Value |
| Half-life | 50 ± 3 seconds[6][7] |
| Decay Mode | Isomeric Transition (to ⁷⁹Kr)[6] |
| Decay Energy | 0.1299 MeV[6] |
| Gamma Ray Energy | 130 keV (emitted in 27 ± 1% of disintegrations)[7] |
| Spin | 7/2+[6] |
Experimental Protocols
While specific protocols for the use of this compound in drug development are not widely documented, the production and application of its metastable isomer, Krypton-79m, for lung ventilation studies are well-established. This protocol can serve as a basis for designing preclinical imaging studies.
Production of Krypton-79m
Krypton-79m is typically produced in a cyclotron. The general methodology is as follows:
-
Target Preparation : A target of a stable bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), is prepared. Often, a nearly saturated aqueous solution of the bromide salt is used.
-
Proton Bombardment : The bromide target is bombarded with a beam of protons from a cyclotron. The nuclear reaction that occurs is ⁷⁹Br(p,n)⁷⁹ᵐKr.
-
Elution of Krypton-79m : As a noble gas, the produced Krypton-79m can be continuously separated from the liquid or solid target material. This is typically achieved by bubbling an inert gas, such as helium, through the target solution. The Krypton-79m is carried away in the gas stream.
-
Delivery System : The mixture of Krypton-79m and helium is then mixed with air and delivered to the imaging suite through a dedicated tubing system. The flow rate is carefully controlled to ensure that the majority of the shorter-lived Krypton-81m (if produced from impurities) and the longer-lived this compound have decayed by the time the gas reaches the subject, ensuring the purity of the inhaled Krypton-79m.
Lung Ventilation Imaging with Krypton-79m
The primary application of Krypton-79m is in nuclear medicine for imaging lung ventilation. The protocol for such a study is as follows:
-
Patient Preparation : The patient is positioned in front of a gamma camera. A face mask is securely fitted to prevent any leakage of the radioactive gas.
-
Gas Administration : The patient inhales the Krypton-79m/air mixture. Due to its short half-life of 50 seconds, a continuous supply of the gas is necessary to maintain a steady-state concentration in the lungs during imaging.
-
Image Acquisition : As the patient breathes the gas, the gamma camera detects the 130 keV gamma rays emitted from the decay of Krypton-79m within the lungs. This allows for the visualization of the distribution of ventilated air in the lungs.
-
Data Analysis : The acquired images provide a functional map of lung ventilation. These can be used to identify areas of poor or no ventilation, which is valuable in the diagnosis of conditions like pulmonary embolism when compared with a perfusion scan.
Visualizations
Decay Scheme of this compound
The following diagram illustrates the decay pathway of this compound to the stable Bromine-79.
Caption: Decay scheme of this compound to stable Bromine-79.
Experimental Workflow for Krypton-79m Production and Lung Ventilation Imaging
This diagram outlines the process from production of Krypton-79m to its application in diagnostic imaging.
Caption: Workflow for Krypton-79m production and lung imaging.
Applications in Drug Development
Direct applications of this compound in drug development, such as in radiolabeling of therapeutic compounds or in studying specific signaling pathways, are not well-documented in scientific literature. As a noble gas, krypton is chemically inert and does not readily form chemical bonds, making its use as a radiolabel for complex molecules challenging.
However, the established use of Krypton-79m in lung ventilation imaging suggests its potential utility in preclinical drug development for therapies targeting pulmonary diseases. For instance, it could be used to:
-
Assess the effects of novel bronchodilators: Changes in regional lung ventilation following drug administration could be quantified.
-
Evaluate the impact of drugs on lung inflammation or injury: Functional imaging with Krypton-79m could complement anatomical imaging techniques to provide a more complete picture of drug efficacy.
-
Study the delivery and distribution of inhaled drugs: While not labeling the drug itself, imaging ventilation patterns could provide insights into where an inhaled therapeutic is likely to deposit.
Researchers interested in these applications would need to adapt the existing clinical protocols for preclinical animal models.
Conclusion
This compound is a radionuclide with well-characterized physical properties. Its short-lived metastable isomer, Krypton-79m, has a niche but valuable application in the functional imaging of lung ventilation. While its direct role in mainstream drug development is limited by its chemical inertness, its utility as an imaging agent for pulmonary research offers an indirect but potentially powerful tool for evaluating the efficacy and physiological effects of new respiratory therapies. The data and protocols presented in this guide provide a foundational resource for scientists and researchers considering the use of this compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. From cyclotrons to chromatography and beyond: a guide to the production and purification of theranostic radiometals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ventilation studies with krypton-81m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radionuclide generator - Wikipedia [en.wikipedia.org]
- 6. Krypton-79m: a new radionuclide for applications in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Krypton-79: A Technical Guide to its Half-life and Decay Scheme
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear decay properties of Krypton-79 (79Kr), a radionuclide with emerging applications in medical imaging and other scientific research. This document details its half-life, decay scheme, and the experimental methodologies used to characterize these properties.
Quantitative Decay Data
The decay characteristics of this compound are summarized in the table below. This data is essential for dosimetry calculations, imaging protocol development, and shielding design.
| Parameter | Value |
| Half-life (T1/2) | 35.04 hours[1][2][3] |
| Decay Modes | Electron Capture (EC) and Positron Emission (β+)[1][2] |
| Parent Nuclide | 79Rb[2][3] |
| Daughter Nuclide | 79Br (100%)[1] |
| Q-value | 1.626 MeV[2][3] |
Emitted Radiations
This compound decays to stable Bromine-79, primarily through electron capture with a smaller fraction undergoing positron emission. This process is accompanied by the emission of gamma rays, X-rays, and Auger electrons as the daughter atom de-excites. The most prominent emissions are detailed below.
| Radiation Type | Energy (keV) | Intensity (%) |
| Gamma (γ) | 261.35 | 12.7 |
| 397.64 | 9.33 | |
| 606.21 | 8.12 | |
| 217.07 | 2.38 | |
| 306.47 | 2.60 | |
| 299.53 | 1.54 | |
| 388.97 | 1.51 | |
| 831.97 | 1.26 | |
| Positron (β+) | 263.2 (Eavg) | 6.67 |
| 835.0 (Emax) | ||
| Annihilation Radiation | 511.0 | 13.7 |
| X-ray (Kα) | 11.88 | 28.9 |
| X-ray (Kβ) | 13.25 | 4.03 |
| Auger Electron (KLL) | 10.20 | 23.9 |
| Auger Electron (LMM) | 1.32 | 100.4 |
Note: Intensities are given as the number of emissions per 100 decays of 79Kr. Data sourced from MIRDsoft.[1]
Decay Scheme of this compound
The decay of this compound to Bromine-79 involves transitions to several excited states of the daughter nucleus, which then de-excite by emitting gamma rays. The following diagram illustrates the primary decay pathways.
Experimental Protocols for Half-life Determination
The half-life of this compound is determined experimentally by measuring the decrease in its activity over time. A common and precise method involves gamma-ray spectroscopy.
Principle
The radioactive decay law states that the activity (A) of a sample at a given time (t) is proportional to the number of radioactive nuclei (N) and is given by:
A(t) = A0 * e-λt
where A0 is the initial activity and λ is the decay constant. The half-life (T1/2) is related to the decay constant by:
T1/2 = ln(2) / λ
By measuring the activity at various time points, the decay constant and subsequently the half-life can be determined.
Generalized Experimental Procedure
-
Sample Preparation: A sample of this compound is produced, typically through the bombardment of a stable target in a cyclotron. The 79Kr gas is then purified and contained in a sealed vial.
-
Gamma-ray Spectroscopy Setup: A high-purity germanium (HPGe) detector, known for its excellent energy resolution, is used to measure the gamma rays emitted from the 79Kr sample. The detector is calibrated using standard radioactive sources with well-known gamma-ray energies and intensities.
-
Data Acquisition: The 79Kr sample is placed at a fixed distance from the detector. The gamma-ray spectrum is acquired for a set duration at regular intervals over a period of several half-lives (e.g., every few hours for about a week). The start and end time of each measurement are precisely recorded.
-
Data Analysis:
-
For each spectrum, the net peak area of a prominent, well-resolved gamma-ray from the decay of 79Kr (e.g., the 261.4 keV or 397.6 keV peak) is determined. This is done by subtracting the background counts from the gross peak counts.
-
The net peak area is proportional to the activity of the sample at the time of measurement.
-
The natural logarithm of the net peak area (or activity) is plotted against the time of measurement.
-
A linear least-squares fit is applied to the data points. The slope of this line is equal to the negative of the decay constant (-λ).
-
The half-life is then calculated from the decay constant.
-
Coincidence Counting
For more complex decay schemes, coincidence counting techniques can be employed to improve the accuracy of activity measurements and to elucidate the decay scheme itself. This method involves using two or more detectors to simultaneously detect radiations that are emitted in cascade. By gating on a specific radiation in one detector, the spectrum of coincident radiations in the other detector can be isolated, reducing background and confirming the relationships between different emissions.
Experimental Workflow
The following diagram illustrates a typical workflow for the determination of the half-life of this compound using gamma-ray spectroscopy.
Applications in Research and Drug Development
This compound and its metastable isomer, Krypton-79m (T1/2 = 50 s), have potential applications in nuclear medicine, particularly for ventilation imaging of the lungs.[4] The 130 keV gamma-ray emitted by 79mKr is suitable for imaging with standard gamma cameras. A thorough understanding of the decay properties of the longer-lived 79Kr is crucial for assessing the dosimetry and potential background signal in such applications. Furthermore, the well-characterized emissions of 79Kr make it a useful radionuclide for the calibration of radiation detectors and for fundamental studies in nuclear physics.
References
An In-depth Technical Guide to Krypton-79 Electron Capture Decay Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron capture decay data for Krypton-79 (⁷⁹Kr). The information presented is intended to support researchers, scientists, and professionals in the field of drug development by offering detailed, quantitative data, insights into experimental methodologies, and visual representations of the decay process.
Introduction to this compound
This compound is a proton-rich radionuclide that undergoes radioactive decay primarily through electron capture, with a component of positron emission, to its stable daughter nuclide, Bromine-79 (⁷⁹Br). With a half-life of 35.04 hours, ⁷⁹Kr's decay characteristics, including the emission of gamma rays, X-rays, and Auger electrons, make it a subject of interest for various research applications.[1][2]
Decay Characteristics of this compound
This compound decays with a half-life of 35.04 hours.[1][2] The primary decay modes are electron capture and positron (β+) emission, both leading to the formation of Bromine-79. The decay process has a total energy release (Q-value) of 1626 keV.[3]
| Property | Value |
| Half-life | 35.04 hours[1][2] |
| Decay Modes | Electron Capture (EC), Positron Emission (β+) |
| Daughter Nuclide | ⁷⁹Br (100%) |
| Q-value (EC) | 1626 keV[3] |
| Spin and Parity | 1/2-[1] |
Emitted Radiations
The electron capture decay of ⁷⁹Kr is accompanied by the emission of a spectrum of radiations, including gamma rays, characteristic X-rays, and Auger electrons. The energies and intensities of these emissions are crucial for various applications, including dosimetry and detector calibration.
Gamma-Ray Emissions
Following electron capture, the daughter nucleus, ⁷⁹Br, may be in an excited state and de-excites by emitting gamma rays.
| Energy (keV) | Intensity (%) |
| 217.07 | 2.375[4] |
| 261.29 | 12.70[4] |
| 299.53 | 1.537[4] |
| 306.47 | 2.603[4] |
| 388.97 | 1.511[4] |
| 397.54 | 9.334[4] |
| 511.00 | 13.73 (Annihilation Photon)[4] |
| 606.09 | 8.115[4] |
| 831.97 | 1.257[4] |
X-Ray Emissions
The vacancies created in the atomic shells by electron capture are filled by outer-shell electrons, leading to the emission of characteristic X-rays.
| Energy (keV) | Intensity (%) | Radiation Type |
| 11.8329 | 14.96 | Kα X-ray[4] |
| 11.8814 | 28.88 | Kα X-ray[4] |
| 13.2432 | 2.063 | Kβ X-ray[4] |
| 13.2502 | 4.025 | Kβ X-ray[4] |
Auger Electron Emissions
As an alternative to X-ray emission, the energy released during atomic de-excitation can be transferred to another orbital electron, which is then ejected as an Auger electron.
| Energy (keV) | Intensity (%) |
| 0.0438608 | 302.6[4] |
| 0.0577255 | 117.0[4] |
| 0.0908356 | 20.93[4] |
| 1.32089 | 100.4[4] |
| 1.41188 | 5.96[4] |
| 10.2029 | 23.93[4] |
| 11.6354 | 7.32[4] |
Experimental Protocols
Gamma-Ray Spectroscopy
This is the primary technique for identifying and quantifying the gamma-ray emissions from a radioactive source.
-
Source Preparation : A sample of ⁷⁹Kr, typically produced through nuclear reactions, is placed in a well-defined geometry in front of a gamma-ray detector.
-
Detection : High-purity germanium (HPGe) detectors are commonly used due to their excellent energy resolution. The detector is cooled to liquid nitrogen temperatures to reduce thermal noise.
-
Data Acquisition : The signals from the detector are processed by a series of electronic modules, including a preamplifier, amplifier, and a multi-channel analyzer (MCA). The MCA sorts the pulses by their amplitude to build an energy spectrum.
-
Calibration : The energy and efficiency of the detector system are calibrated using standard radioactive sources with well-known gamma-ray energies and intensities.
-
Analysis : The resulting gamma-ray spectrum is analyzed to identify the photopeaks corresponding to the gamma rays from ⁷⁹Kr. The area under each peak is proportional to the intensity of that gamma ray.
Coincidence Spectroscopy
To establish the relationships between different gamma-ray transitions and to construct a detailed decay scheme, coincidence spectroscopy is employed.
-
Experimental Setup : This technique typically involves two or more detectors (e.g., HPGe or NaI(Tl) scintillators) positioned around the radioactive source.
-
Coincidence Logic : Electronic circuitry is used to record events that occur within a very short time window in multiple detectors. A "true" coincidence event corresponds to the detection of two or more radiations from the same nuclear decay.
-
Data Analysis : By "gating" on a specific gamma-ray energy in one detector, the coincident spectrum in the other detector reveals the gamma rays that are in cascade with the selected transition. This allows for the construction of the energy level scheme of the daughter nucleus.
Auger Electron Spectroscopy
The measurement of Auger electrons requires a different experimental approach due to their low energy and short range.
-
Source and Vacuum : A thin source of ⁷⁹Kr is required, and the experiment must be conducted in a high-vacuum chamber to prevent the low-energy electrons from being scattered or absorbed by air.
-
Electron Spectrometer : A magnetic or electrostatic electron spectrometer is used to energy-analyze the emitted electrons.
-
Detection : An electron detector, such as a channel electron multiplier or a microchannel plate, records the energy-selected electrons.
-
Data Analysis : The resulting electron spectrum reveals peaks corresponding to the kinetic energies of the Auger electrons, providing information about the atomic transitions.
Visualizations
This compound Decay Pathway
References
Krypton-79: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Production, Properties, and Potential Applications of a Promising Radioisotope
Foreword: This technical guide provides a comprehensive overview of the synthetic radioisotope Krypton-79 (79Kr). It is intended for researchers, scientists, and drug development professionals who are interested in the production, characterization, and potential applications of this radionuclide. While its direct role in drug development is still an emerging area, its properties as a noble gas radioisotope offer unique possibilities in specialized imaging and physiological studies.
Isotopic Properties of this compound
This compound is a synthetic, radioactive isotope of the noble gas krypton. Unlike the stable isotopes of krypton found in the atmosphere, 79Kr is produced artificially and is not naturally abundant. Its key nuclear and physical properties are summarized in the table below.
| Property | Value |
| Half-life | 35.04 hours |
| Decay Mode | Electron Capture (EC), Positron Emission (β+) |
| Primary Decay Product | Bromine-79 (79Br) (stable) |
| Spin | 1/2- |
| Gamma Ray Energies | Multiple, including 129.8 keV, 146.6 keV, 261.3 keV, 397.8 keV, 606.3 keV |
| Metastable Isomer | Krypton-79m (79mKr) |
| 79mKr Half-life | 50 seconds |
| 79mKr Decay Mode | Isomeric Transition (IT) |
Production of this compound
The primary method for producing this compound is through the bombardment of a stable bromine isotope with protons in a cyclotron.
Nuclear Reaction
The most common nuclear reaction for the production of this compound is:
79Br(p,n)79Kr
This reaction involves bombarding a Bromine-79 target with protons (p), which results in the emission of a neutron (n) and the formation of a this compound nucleus.
Experimental Protocol for Cyclotron Production
The following protocol outlines a typical procedure for the production of this compound and its metastable isomer, Krypton-79m, using a medical cyclotron.
Target Material:
-
A nearly saturated aqueous solution of a bromide salt, such as Sodium Bromide (NaBr) or Lithium Bromide (LiBr). Bromoform (CHBr3) can also be used.
Irradiation:
-
The bromide salt solution is placed in a target holder suitable for liquid targets.
-
The target is bombarded with a beam of protons from a cyclotron. A typical proton energy used for this reaction is around 14 MeV[1].
-
The proton beam current and irradiation time are adjusted to achieve the desired activity of this compound.
Separation and Purification:
-
As this compound is a gas, it can be continuously removed from the liquid target during irradiation.
-
An inert carrier gas, such as helium, is bubbled through the bromide solution.
-
The helium gas stream carries the produced this compound gas out of the target chamber.
-
The gas mixture can then be passed through a series of traps to remove any impurities, such as water vapor or unreacted bromine. Cryogenic separation techniques can also be employed for further purification.
Experimental Determination of Half-Life
The half-life of a radioisotope is a fundamental property that can be determined experimentally by measuring its decay over time.
General Protocol for Half-Life Measurement
-
Sample Preparation: A sample of the purified this compound gas is placed in a sealed container.
-
Radiation Detection: A radiation detector, such as a gamma-ray spectrometer, is used to measure the activity of the sample. The detector is chosen based on the type and energy of the radiation emitted by the isotope.
-
Data Acquisition: The activity of the sample is measured at regular time intervals. The duration of the measurements and the time between them depend on the expected half-life of the isotope.
-
Background Subtraction: A background measurement is taken with no source present and subtracted from the sample measurements to account for natural background radiation.
-
Data Analysis:
-
The natural logarithm of the background-corrected activity is plotted against time.
-
For a single decaying isotope, this plot should yield a straight line.
-
The slope of this line is equal to the negative of the decay constant (λ).
-
The half-life (t1/2) is then calculated using the formula: t1/2 = ln(2) / λ .
-
Applications in Research and Drug Development
While this compound itself is not widely documented in mainstream drug development pipelines, its properties and those of its isomer, 79mKr, suggest potential utility in specialized areas of research.
Medical Imaging
The metastable isomer, Krypton-79m (79mKr) , has demonstrated utility in nuclear medicine, specifically for lung ventilation imaging . Its short half-life (50 seconds) and emission of 130 keV gamma rays make it suitable for imaging with a gamma camera. Patients inhale the gas, allowing for the visualization of air spaces in the lungs. This can be used to diagnose and monitor various pulmonary conditions.
Potential as a Radiotracer in Drug Development
Radiotracers are indispensable tools in drug development for conducting Absorption, Distribution, Metabolism, and Excretion (ADME) studies. While isotopes like Carbon-14 and Tritium are most common for labeling drug molecules, a noble gas radioisotope like this compound could offer unique advantages in specific contexts:
-
Ventilation-Perfusion Studies: In the development of drugs targeting pulmonary diseases, 79Kr could potentially be used in preclinical models to assess the effects of a drug on lung ventilation and its matching with blood flow (perfusion).
-
Specialized Perfusion Imaging: As an inert and diffusible tracer, 79Kr could theoretically be used to measure blood flow in specific organs or tissues in animal models.
-
Device and Formulation Testing: For inhaled drug delivery systems, 79Kr could serve as a tracer to evaluate the deposition and distribution of the formulation within the respiratory tract.
It is important to note that the use of this compound in these drug development applications is largely theoretical and would require further research and validation.
Signaling Pathways
Currently, there is no significant body of research indicating the use of this compound for the direct elucidation of cellular signaling pathways. As a noble gas, it is chemically inert and does not participate in biological reactions in the way that elements like carbon, hydrogen, or phosphorus do. Therefore, it is not a suitable tracer for tracking the metabolic fate of a molecule through a signaling cascade.
Conclusion
This compound is a valuable synthetic radioisotope with well-established production and characterization methods. Its primary application lies in the field of nuclear medicine through its metastable isomer, 79mKr, for lung ventilation studies. While its direct application in mainstream drug development and signaling pathway analysis is not currently established, its unique properties as a radioactive noble gas present opportunities for innovative research in specialized areas of preclinical imaging and physiological studies. As imaging technologies and radiopharmaceutical research continue to advance, the potential applications of this compound may expand, offering new tools for scientists and researchers.
References
The Absence of Natural Krypton-79: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the natural occurrence of Krypton-79 (⁷⁹Kr), an inquiry of interest to researchers in various scientific fields. Extensive review of existing literature and nuclear data confirms that This compound is not a naturally occurring isotope . It is a synthetic radionuclide, a product of artificial nuclear reactions. This document elucidates the reasons for its absence in nature, contrasting its properties with those of naturally occurring krypton isotopes. Furthermore, it details the primary artificial production methods of ⁷⁹Kr, its decay characteristics, and the experimental protocols for its detection and quantification. This guide serves as a foundational resource for professionals requiring a comprehensive understanding of this compound.
Natural Abundance of Krypton Isotopes
Krypton (Kr), atomic number 36, is a noble gas present in the Earth's atmosphere at a concentration of approximately 1.14 parts per million by volume.[1] Naturally occurring krypton is a composite of six stable or near-stable isotopes. The isotopic composition of atmospheric krypton is well-established and is presented in Table 1.
| Isotope | Natural Abundance (%) | Half-life |
| ⁷⁸Kr | 0.355 | 9.2 x 10²¹ years |
| ⁸⁰Kr | 2.286 | Stable |
| ⁸²Kr | 11.593 | Stable |
| ⁸³Kr | 11.500 | Stable |
| ⁸⁴Kr | 56.987 | Stable |
| ⁸⁶Kr | 17.279 | Stable |
Table 1: Natural Abundance of Stable Krypton Isotopes. The data represents the typical isotopic composition of krypton found in the Earth's atmosphere.
In addition to these stable isotopes, trace amounts of long-lived radioisotopes are present in the environment. Notably, Krypton-81 (⁸¹Kr), with a half-life of 229,000 years, is produced in the atmosphere through cosmic ray spallation of stable krypton isotopes.[2] Another significant radioisotope, Krypton-85 (⁸⁵Kr), with a half-life of 10.76 years, is primarily of anthropogenic origin, released from nuclear reactors and reprocessing plants.[2]
The Case of this compound: A Synthetic Isotope
In contrast to the aforementioned isotopes, this compound is conspicuously absent from the natural environment. Its status as a "synthetic" isotope is consistently noted in nuclear data compilations. The primary reasons for its non-observance in nature are twofold: its short half-life and the low probability of its formation through natural nuclear processes.
Decay Properties of this compound
This compound is a radioactive isotope with a relatively short half-life of 35.04 hours.[3] It decays primarily through electron capture and positron emission (β+) to Bromine-79 (⁷⁹Br), which is a stable isotope.[3] This short half-life means that any ⁷⁹Kr that might have been present during the Earth's formation would have long since decayed. For a sustained natural presence, a continuous production mechanism is required.
| Property | Value |
| Atomic Number (Z) | 36 |
| Mass Number (A) | 79 |
| Half-life | 35.04 hours |
| Decay Modes | Electron Capture, β⁺ (Positron Emission) |
| Daughter Isotope | ⁷⁹Br (stable) |
| Spin and Parity | 1/2- |
Table 2: Nuclear Properties of this compound. This table summarizes the key decay characteristics of the synthetic radioisotope ⁷⁹Kr.[3][4]
Natural Production Pathways: A Low Probability
Natural production of radioisotopes in the Earth's crust and atmosphere occurs through two primary mechanisms: cosmogenic and nucleogenic processes.
-
Cosmogenic Production: This involves the interaction of high-energy cosmic rays with atomic nuclei. The primary mechanism is spallation, where a high-energy particle fragments a heavier nucleus. Potential target elements for the cosmogenic production of ⁷⁹Kr in the upper atmosphere and on the Earth's surface include heavier elements like Zirconium (Zr), Niobium (Nb), and Molybdenum (Mo). However, the nuclear cross-sections (a measure of the probability of a specific reaction) for spallation reactions leading to ⁷⁹Kr are exceedingly low. The energy thresholds and the number of nucleons that need to be ejected from the target nuclei make the formation of ⁷⁹Kr a rare event compared to the production of other krypton isotopes.
-
Nucleogenic Production: This involves reactions with neutrons and alpha particles produced from the decay of uranium and thorium in the Earth's crust. A potential nucleogenic pathway to ⁷⁹Kr is through neutron capture by Bromine-79 (⁷⁹Br), followed by two neutron emissions (n,2n), or through reactions with Selenium isotopes. However, the low natural abundance of target isotopes and the low neutron flux in most geological environments render the production rate of ⁷⁹Kr negligible.
The combination of a short half-life and very low production rates from natural sources explains the absence of detectable quantities of this compound in the environment.
Artificial Production of this compound
This compound is readily produced in laboratory settings using particle accelerators. The most common production route involves the bombardment of a stable bromine isotope with protons.
A prevalent method is the ⁷⁹Br(p,n)⁷⁹Kr reaction . In this process, a target containing Bromine-79, often in the form of a bromide salt like sodium bromide (NaBr), is irradiated with a proton beam.[5] The incident proton interacts with the ⁷⁹Br nucleus, leading to the emission of a neutron and the formation of a ⁷⁹Kr nucleus.
Experimental Protocols for the Detection of this compound
Given its synthetic nature, the detection of this compound is confined to laboratory environments, typically following its production. The short half-life and low expected concentrations necessitate highly sensitive detection methods.
Sample Preparation
For the analysis of ⁷⁹Kr produced from a solid or liquid target, the krypton gas must first be extracted and purified. A typical workflow involves:
-
Target Dissolution/Degassing: The irradiated target material is either dissolved in a suitable solvent or heated under vacuum to release the trapped krypton gas.
-
Gas Purification: The released gas mixture is passed through a series of cold traps and getters to remove reactive gases (e.g., water vapor, oxygen, nitrogen) and other noble gases with different boiling points. Cryogenic distillation and gas chromatography are often employed for precise separation.
Detection and Quantification Methods
Several techniques can be employed for the detection and quantification of this compound:
-
Gamma-Ray Spectroscopy: As ⁷⁹Kr decays, it emits characteristic gamma rays. High-purity germanium (HPGe) detectors are used to measure the energy and intensity of these gamma rays. The presence of a peak at 129.8 keV, a primary gamma emission of ⁷⁹Kr, allows for its identification and quantification. The activity of the sample can be determined by comparing the measured count rate to the detector's efficiency at that energy.
-
Accelerator Mass Spectrometry (AMS): AMS is an ultra-sensitive technique capable of detecting extremely low concentrations of isotopes. While typically used for long-lived isotopes, its principles can be applied to ⁷⁹Kr. The process involves ionizing the krypton atoms, accelerating them to high energies, and then using magnetic and electric fields to separate the ions based on their mass-to-charge ratio. This method allows for the direct counting of ⁷⁹Kr atoms, providing high precision even with very small samples.
-
Laser-Based Spectroscopy: Advanced techniques such as Resonance Ionization Spectroscopy (RIS) and Atom Trap Trace Analysis (ATTA) utilize lasers to selectively excite and ionize atoms of a specific isotope. These methods offer extremely high selectivity and sensitivity, making them suitable for the detection of rare isotopes like ⁷⁹Kr in a controlled environment.
Conclusion
This compound is a synthetic radioisotope that does not occur naturally. Its short half-life of 35.04 hours and the extremely low probability of its formation through natural cosmogenic or nucleogenic processes preclude its presence in the terrestrial environment. The understanding of its properties, artificial production, and detection is crucial for its application in various research fields, including nuclear medicine and fundamental nuclear physics. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, clarifying the status of this compound as a man-made isotope and detailing the scientific principles governing its existence and measurement.
References
Krypton-79: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Production, Properties, and Applications of a Promising Radioisotope
Krypton-79 (⁷⁹Kr), a positron-emitting radioisotope, and its metastable isomer, Krypton-79m (⁷⁹ᵐKr), present unique characteristics for potential applications in nuclear medicine, particularly in diagnostic imaging. This technical guide provides a comprehensive overview of the current knowledge on ⁷⁹Kr, focusing on its production, decay properties, and established and potential uses in research and drug development.
Core Properties and Decay Characteristics
This compound and its isomer possess distinct physical and decay properties that govern their suitability for different applications. A summary of these key characteristics is presented in the tables below.
Table 1: Physical and Decay Properties of this compound (⁷⁹Kr)
| Property | Value |
| Atomic Number (Z) | 36 |
| Mass Number (A) | 79 |
| Half-life | 35.04 hours[1] |
| Decay Modes | Electron Capture (EC), Positron Emission (β+) |
| Daughter Isotope | Bromine-79 (⁷⁹Br) (100%) |
| Mean Electron Energy | 0.02372 MeV |
| Mean Photon Energy | 0.2549 MeV |
Table 2: Physical and Decay Properties of Krypton-79m (⁷⁹ᵐKr)
| Property | Value |
| Half-life | 50 seconds[2][3] |
| Decay Mode | Isomeric Transition (IT) |
| Decay Product | This compound (⁷⁹Kr) |
| Principal Gamma Ray Energy | 130 keV[2][3] |
Production of this compound and Krypton-79m
The production of ⁷⁹Kr and its isomer primarily involves the proton bombardment of bromine compounds. The specific experimental conditions can be tailored to favor the production of either the ground state or the metastable isomer.
Experimental Protocol: Production of Krypton-79m (⁷⁹ᵐKr)
Krypton-79m is readily produced via the ⁷⁹Br(p,n)⁷⁹ᵐKr nuclear reaction. A detailed experimental protocol is as follows:
-
Target Material: A nearly saturated aqueous solution of sodium bromide (NaBr) or bromoform (CHBr₃) is used. For a saturated solution of NaBr·2H₂O at 25°C, approximately 75.0 grams are dissolved in 100 ml of distilled water. This solution is then diluted with one volume of distilled water.[3]
-
Target Chamber: The target solution is contained within a 40-ml titanium target chamber equipped with a thin (0.0025-cm) tantalum-foil window. The thickness of the target solution is typically around 1.27 cm.[3]
-
Irradiation: The target is bombarded with 14-MeV protons from a medical cyclotron.[2][3]
-
Purification and Extraction: As ⁷⁹ᵐKr is produced, it is continuously swept out of the target solution by bubbling helium gas upward through the liquid.[2][3] The resulting mixture of ⁷⁹ᵐKr and helium can then be mixed with air and transported through a small-bore tube to the imaging location.[2]
Experimental Protocol: Production of this compound (⁷⁹Kr)
The production of ⁷⁹Kr also utilizes the proton irradiation of bromine.
-
Target Material: Natural bromine, often in the form of sodium bromide (NaBr) targets.
-
Irradiation: The target is irradiated with protons. The theoretical yield for ⁷⁹Kr is 14.9 mCi/µAh in the proton energy range of 45 to 0 MeV.[3]
-
Purification: After irradiation, the krypton isotopes are separated from the NaBr target using a dry distillation method. The experimental yield is typically between 40% and 60% of the theoretical yield.[3]
Applications in Research and Drug Development
While the applications of ⁷⁹ᵐKr are well-established, the use of ⁷⁹Kr in research and drug development is less documented in publicly available literature. However, its properties suggest potential for several applications.
Established Application: Krypton-79m in Lung Ventilation Imaging
Due to its short half-life and ideal gamma ray energy, ⁷⁹ᵐKr is an excellent agent for lung ventilation studies. When inhaled, it provides clear images of the lungs, including the trachea and bronchi, using a standard Anger scintillation camera.[2][3] This makes it valuable for the diagnosis and monitoring of pulmonary diseases.
Potential Applications of this compound
With a longer half-life of 35.04 hours and its decay through positron emission, ⁷⁹Kr is a candidate for Positron Emission Tomography (PET) imaging.[1] PET is a powerful, non-invasive imaging technique used extensively in preclinical and clinical research to visualize and quantify physiological processes at the molecular level.[4][5]
Preclinical Imaging in Drug Development:
Radioactive tracers are crucial tools in drug development for studying the pharmacokinetics and pharmacodynamics of new therapeutic agents.[6] While specific studies utilizing ⁷⁹Kr are not readily found, its properties would theoretically allow for:
-
Biodistribution Studies: As a noble gas, the biodistribution of free ⁷⁹Kr would be expected to be governed by its solubility in tissues. However, ⁷⁹Kr could potentially be encapsulated in liposomes or other delivery vehicles to study their in vivo distribution and targeting efficiency.
-
Tracer for Biological Processes: While Krypton is chemically inert, it could be used to study physical processes such as perfusion and ventilation in various organs, similar to its isomer. Further research would be needed to explore its potential as a tracer for specific biological pathways.
Currently, there is a lack of published studies detailing the use of ⁷⁹Kr in specific drug development programs or for the investigation of particular signaling pathways.
Signaling Pathways and Experimental Workflows
As Krypton is a noble gas, it does not directly participate in biological signaling pathways in the way that elements like carbon, oxygen, or fluorine do when incorporated into bioactive molecules. Therefore, there are no known signaling pathways that are directly traced or modulated by this compound.
The experimental workflow for a potential preclinical PET imaging study using a hypothetical ⁷⁹Kr-based radiopharmaceutical would follow a standard procedure.
Conclusion
This compound and its metastable isomer, Krypton-79m, are valuable radioisotopes with established and potential applications in nuclear medicine. ⁷⁹ᵐKr is a proven agent for lung ventilation imaging, with well-defined production and application protocols. The positron-emitting nature and longer half-life of ⁷⁹Kr make it a promising candidate for PET imaging, particularly in the context of preclinical research and drug development. However, the current body of scientific literature lacks specific examples of ⁷⁹Kr being utilized in these advanced applications. Further research is warranted to explore the full potential of this compound as a tool for researchers, scientists, and drug development professionals.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Krypton-79m: a new radionuclide for applications in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. itnonline.com [itnonline.com]
- 5. criver.com [criver.com]
- 6. The role of preclinical SPECT in oncological and neurological research in combination with either CT or MRI - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Radioactive Properties of Krypton-79
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the radioactive properties of Krypton-79 (⁷⁹Kr), a radionuclide with applications in nuclear medicine and research. This document details its decay characteristics, emitted radiations, and production methods. Experimental workflows for its production and application are outlined, and key data are presented in a structured format for clarity and ease of comparison.
Core Radioactive Properties
This compound is a proton-rich isotope of krypton that undergoes radioactive decay to a stable isotope of bromine. Its fundamental properties are summarized below.
| Property | Value |
| Atomic Number (Z) | 36 |
| Mass Number (A) | 79 |
| Neutron Number (N) | 43 |
| **Half-life (T₁/₂) ** | 35.04 hours[1][2] |
| Decay Modes | Electron Capture (EC), Positron Emission (β+)[1] |
| Daughter Isotope | Bromine-79 (⁷⁹Br) (100% abundance, stable)[1] |
| Mean Electron Energy | 0.02372 MeV[1] |
| Mean Photon Energy | 0.2549 MeV[1] |
Decay Scheme and Emitted Radiations
This compound decays to stable Bromine-79 through a combination of electron capture and positron emission. This process involves the emission of various types of radiation, including gamma rays, X-rays, positrons, and Auger electrons.[1] A summary of the most prominent radiations is provided in the table below.
| Radiation Type | Energy (MeV) | Yield (#/disintegration) |
| Gamma | 0.261290 | 0.1270 |
| Gamma | 0.397540 | 0.09334 |
| Gamma | 0.606090 | 0.08115 |
| Annihilation Photon | 0.511000 | 0.1373 |
| Positron | 0.263228 | 0.06672 |
| X-ray | 0.0118814 | 0.2888 |
| X-ray | 0.0118329 | 0.1496 |
| Auger Electron | 0.00132089 | 1.004 |
| Auger Electron | 0.00438608 | 3.026 |
Note: This table includes a selection of the most probable emissions. For a complete list of all emitted radiations, refer to ICRP Publication 107.[1]
The decay process of this compound, including its metastable state, can be visualized as follows:
Metastable State: Krypton-79m
This compound has a metastable isomer, Krypton-79m (⁷⁹ᵐKr), which has a significantly shorter half-life and decays to the ground state of this compound through isomeric transition.[3] This property is particularly useful in medical imaging applications where a short-lived radioisotope is desirable.
| Property | Value |
| **Half-life (T₁/₂) ** | 50 seconds[3] |
| Decay Mode | Isomeric Transition (IT) |
| Gamma Ray Energy | 130 keV (0.130 MeV)[3] |
Production of this compound
This compound can be produced using a cyclotron by bombarding a stable bromine target with protons. The most common nuclear reaction for this purpose is:
⁷⁹Br(p,n)⁷⁹Kr
-
Target Preparation: A target of a stable bromine compound, such as sodium bromide (NaBr), is prepared.
-
Irradiation: The bromine target is irradiated with a proton beam of a specific energy in a cyclotron.
-
Purification: The produced this compound gas is separated from the target material and any other radionuclidic impurities.
The production of the short-lived Krypton-79m is often achieved by generating it from a parent radionuclide in a generator system. A common method involves the proton bombardment of a bromide salt solution.[3]
The general workflow for the production of Krypton-79m for medical use can be visualized as follows:
Experimental Protocols: Measurement of Radioactive Properties
Detailed, standardized protocols for the measurement of this compound's specific radioactive properties are highly dependent on the available equipment and institutional safety procedures. However, the fundamental methodologies employed are outlined below.
Half-life Determination
The half-life of this compound can be determined by measuring the decay of its activity over time using a radiation detector.
Methodology:
-
Sample Preparation: A sample of this compound is prepared and placed in a fixed geometry relative to a radiation detector (e.g., a gamma spectrometer).
-
Data Acquisition: The activity of the sample is measured at regular time intervals. The duration of each measurement and the interval between measurements should be appropriate for the expected half-life (35.04 hours).
-
Data Analysis: The natural logarithm of the count rate is plotted against time. The data should form a straight line, and the slope of this line is equal to the negative of the decay constant (λ).
-
Calculation: The half-life is then calculated using the formula: T₁/₂ = ln(2) / λ.
Gamma Spectroscopy
Gamma spectroscopy is used to identify and quantify the gamma-emitting radionuclides present in a sample and to determine their energies.
Methodology:
-
System Calibration: A gamma spectroscopy system, typically consisting of a high-purity germanium (HPGe) detector and associated electronics, is calibrated for energy and efficiency using standard radioactive sources with well-known gamma-ray energies and emission probabilities.
-
Sample Measurement: A this compound sample is placed at a reproducible distance from the detector, and the gamma-ray spectrum is acquired for a sufficient amount of time to achieve good statistical accuracy.
-
Spectrum Analysis: The resulting spectrum is analyzed to identify the photopeaks corresponding to the gamma rays emitted by this compound. The energy and net area (counts) of each photopeak are determined.
-
Radionuclide Identification and Quantification: The energies of the identified photopeaks are compared to known gamma-ray energies of this compound to confirm its presence. The activity of the radionuclide can be calculated from the net peak areas, taking into account the detector efficiency, gamma-ray emission probability, and measurement time.
Application in Lung Ventilation Imaging
Krypton-79m, due to its short half-life and gamma emission energy, is suitable for lung ventilation studies in nuclear medicine. While Krypton-81m is more commonly used, the principles are similar.
Experimental Workflow:
The general workflow for a lung ventilation study using a radioactive krypton gas is as follows:
Disclaimer: The experimental protocols and workflows described in this guide are intended for informational purposes only and should not be considered a substitute for established, validated procedures and institutional safety guidelines. All work with radioactive materials must be conducted in compliance with applicable regulations and under the supervision of qualified personnel.
References
Krypton-79: A Comprehensive Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling and necessary precautions for the radionuclide Krypton-79 (Kr-79). The information herein is intended to equip researchers, scientists, and professionals in drug development with the knowledge to manage Kr-79 responsibly within a laboratory setting, ensuring personnel safety and regulatory compliance.
Introduction to this compound
This compound is a radioactive isotope of the noble gas Krypton. As a gas, it presents unique challenges for handling and containment to prevent inhalation and environmental release. Understanding its radiological characteristics is paramount to establishing safe laboratory practices.
Radiological and Physical Properties
A thorough understanding of the physical and radiological properties of this compound is fundamental to developing and implementing effective safety protocols.
Physical Properties
While this compound is an unstable isotope, its fundamental physical characteristics are comparable to stable krypton. It is a colorless, odorless, and tasteless gas that is approximately three times heavier than air.
Radiological Data
The radiological properties of this compound and its metastable isomer, Krypton-79m, are summarized in the tables below. This data is essential for dosimetry calculations, shielding design, and waste management.
Table 1: General Properties of this compound [1][2]
| Property | Value |
| Atomic Number (Z) | 36 |
| Mass Number (A) | 79 |
| Atomic Mass | 78.9200830 ± 0.0000041 amu |
| Half-life (T½) | 35.04 hours |
| Decay Constant (λ) | 5.4949e-06 1/s |
| Specific Activity | 4.242434732710 × 10¹⁶ Bq/g |
Table 2: Decay Characteristics of this compound [1][2]
| Characteristic | Value |
| Decay Modes | β+ (Positron Emission), Electron Capture (EC) |
| Daughter Isotope | Bromine-79 (Br-79) (100% stable) |
| Decay Energy | 1.626 MeV |
| Mean Electron Energy | 0.02372 MeV |
| Mean Photon Energy | 0.2549 MeV |
Table 3: Properties of Krypton-79m [3][4]
| Property | Value |
| Half-life (T½) | 50 seconds |
| Decay Mode | Isomeric Transition (IT) to Kr-79 |
| Decay Energy | 0.1299 MeV |
| Gamma Ray Energy | 130 keV (emitted in 27 ± 1% of disintegrations) |
Radiation Safety and Handling Precautions
The primary hazards associated with this compound are external exposure to gamma and beta radiation and internal exposure from inhalation. Adherence to the As Low As Reasonably Achievable (ALARA) principle is critical.
General Laboratory Safety Rules[6][7][8][9]
-
Designated Areas: All work with this compound must be conducted in a designated and clearly labeled radioactive materials area.
-
Contamination Control: Work surfaces should be covered with absorbent, plastic-backed paper to contain potential spills.
-
Prohibited Activities: Eating, drinking, smoking, and the application of cosmetics are strictly prohibited in areas where this compound is handled or stored.
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and disposable gloves must be worn. When handling potentially high concentrations or during transfers, double gloving is recommended.
Specific Handling Procedures for Radioactive Gases[10]
-
Ventilation: All operations with the potential to release this compound gas must be performed within a certified fume hood or a glove box to ensure proper ventilation and prevent airborne contamination.
-
Containment: this compound should be stored and handled in well-sealed containers. Transfers should be conducted using a closed system to minimize the risk of release.
-
Pressure Monitoring: Gas cylinders containing this compound must be equipped with appropriate regulators and pressure relief valves. Regular checks for leaks are mandatory.
Shielding
Appropriate shielding should be utilized to minimize external radiation exposure. Lead and other high-density materials are effective for shielding the gamma radiation emitted by this compound.
Visualized Protocols and Pathways
The following diagrams illustrate key processes and logical workflows for the safe management of this compound.
Emergency Procedures
In the event of an accidental release of this compound, the following procedures should be immediately implemented to mitigate the hazard.
Minor Release (Contained within a fume hood)
-
Stop the Release: If possible and safe to do so, stop the flow of gas.
-
Containment: Ensure the fume hood sash is lowered as much as possible.
-
Evacuate Immediate Area: Personnel in the immediate vicinity should move to a safe distance.
-
Notify: Inform the Radiation Safety Officer (RSO) or designated emergency contact.
-
Monitor: Use appropriate radiation detection equipment to monitor the area.
Major Release (Outside of containment)
In the case of a significant release of this compound into the laboratory, the following emergency workflow should be followed.
Waste Disposal
All waste contaminated with this compound, including absorbent paper, gloves, and tubing, must be disposed of as radioactive waste in accordance with institutional and national regulations. Due to its relatively short half-life, decay-in-storage may be a viable disposal option. Consult with your institution's Radiation Safety Officer for specific disposal protocols.
Conclusion
The safe handling of this compound is achievable through a combination of a thorough understanding of its properties, strict adherence to established safety protocols, and preparedness for emergency situations. This guide provides a foundational framework for the responsible use of this compound in a research environment. All personnel must receive specific training on the procedures outlined in this document and their institution's radiation safety policies before working with this radionuclide.
References
Methodological & Application
Application Notes and Protocols for Krypton-79 in Medical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the production, purification, quality control, and application of Krypton-79 (Kr-79) for medical research, particularly in the context of preclinical lung ventilation imaging. The information is intended to guide researchers in establishing protocols for the safe and effective use of this valuable radioisotope.
Introduction to this compound
This compound is a radioisotope of krypton with a half-life of 35.04 hours. It decays via electron capture to stable bromine-79.[1] Its metastable isomer, Krypton-79m (Kr-79m), has a much shorter half-life of 50 seconds and emits a 130-keV gamma ray, making it suitable for dynamic imaging studies with single-photon emission computed tomography (SPECT).[2] The relatively short half-life of the parent Kr-79 allows for the production of a generator-like system where the longer-lived parent produces the short-lived daughter for imaging applications. This document focuses on the production of the parent Kr-79, which serves as the source for Kr-79m in medical research applications.
Production of this compound
The primary method for producing this compound is through the proton bombardment of a sodium bromide (NaBr) target in a cyclotron. The nuclear reaction is ⁷⁹Br(p,n)⁷⁹Kr.
Targetry and Irradiation
A solid target of anhydrous sodium bromide is prepared for irradiation. The design of the target holder is crucial to ensure efficient heat dissipation during bombardment and subsequent extraction of the gaseous krypton product.
Target Preparation Protocol:
-
Material: Use high-purity, anhydrous sodium bromide powder.
-
Encapsulation: The NaBr powder is pressed into a shallow disc and encapsulated in a target holder. The holder is typically made of a material with good thermal conductivity, such as copper or aluminum, and has a thin foil window (e.g., Havar or aluminum) facing the proton beam.
-
Cooling: The target holder must be efficiently cooled during irradiation, typically with chilled water, to prevent the melting of the NaBr salt.
Irradiation Parameters: The cyclotron parameters are optimized to maximize the production of Kr-79 while minimizing the generation of isotopic impurities.
| Parameter | Value | Reference |
| Proton Beam Energy | 14 - 45 MeV | [2][3] |
| Target Material | Natural Sodium Bromide (NaBr) | [3] |
| Theoretical Yield of ⁷⁹Kr | 14.9 mCi/µAh (for 45 to 0 MeV) | [3] |
| Experimental Yield of ⁷⁹Kr | 40-60% of theoretical yield | [3] |
Post-Irradiation Processing: Purification of this compound
After irradiation, the gaseous Kr-79 must be separated from the solid NaBr target and purified to remove any volatile impurities and other krypton isotopes.
Purification Protocol:
-
Dry Distillation: The irradiated NaBr target is heated in a furnace under a flow of an inert carrier gas (e.g., helium). The gaseous krypton is released from the salt matrix.
-
Cryogenic Trapping: The gas stream from the furnace is passed through a series of cold traps. A trap at liquid nitrogen temperature (-196 °C) will effectively trap the krypton, while more volatile gases like helium will pass through.
-
Gas Chromatography: For further purification and separation from other krypton isotopes (e.g., Kr-76, Kr-81m), the trapped gas is revolatilized and passed through a gas chromatography (GC) system. An activated charcoal column is commonly used, with helium as the carrier gas. The different krypton isotopes will have slightly different retention times, allowing for their separation.[4][5]
Quality Control of this compound
To ensure the safety and efficacy of this compound for medical use, rigorous quality control procedures are essential.
Quality Control Parameters and Methods:
| Parameter | Method | Acceptance Criteria | Reference |
| Radionuclidic Purity | Gamma-ray Spectroscopy | Identification of characteristic gamma peaks of Kr-79. Minimal presence of other radioisotopes. | [2][6] |
| Radiochemical Purity | Gas Chromatography | >95% of the radioactivity corresponds to the this compound peak. | [3][7] |
| Chemical Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | Absence of volatile chemical impurities from the target or processing. | [8] |
| Sterility | Not applicable for the gaseous form. Final delivery system should be sterile. | N/A | [2] |
| Pyrogenicity | Not applicable for the gaseous form. Final delivery system should be pyrogen-free. | N/A | [2] |
Application in Medical Research: Preclinical Lung Ventilation Imaging
Krypton-79m, obtained from a this compound generator, is an excellent agent for dynamic lung ventilation studies due to its short half-life and ideal gamma emission for SPECT imaging.
Preclinical SPECT Imaging Protocol for Lung Ventilation
This protocol outlines a general procedure for lung ventilation imaging in a small animal model (e.g., a rat).
Protocol:
-
Animal Preparation: The animal is anesthetized and placed in a supine position on the imaging bed of a preclinical SPECT scanner.
-
Gas Administration: A steady stream of Krypton-79m gas, eluted from the Kr-79 generator using a controlled flow of air or an air/oxygen mixture, is delivered to the animal's lungs via a nose cone or an endotracheal tube.
-
SPECT Acquisition: Dynamic SPECT imaging is initiated simultaneously with the administration of the gas. The acquisition parameters are optimized for the 130-keV gamma emission of Kr-79m.
-
Image Reconstruction and Analysis: The acquired projection data are reconstructed to generate a 4D (3D + time) image of the lungs, showing the distribution of the radioactive gas over time. This allows for the quantitative assessment of regional lung ventilation.
Imaging Parameters (Example for a Preclinical SPECT System):
| Parameter | Value |
| Radionuclide | Krypton-79m |
| Energy Peak | 130 keV |
| Collimator | Low-energy, high-resolution parallel-hole |
| Acquisition Mode | Dynamic |
| Frame Duration | 10 seconds |
| Total Acquisition Time | 5-10 minutes |
Visualizations
This compound Production Workflow
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. osti.gov [osti.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. XENON-KRYPTON SEPARATION BY GAS CHROMATOGRAPHY (Journal Article) | OSTI.GOV [osti.gov]
- 6. indico.sanfordlab.org [indico.sanfordlab.org]
- 7. researchgate.net [researchgate.net]
- 8. radiology.wisc.edu [radiology.wisc.edu]
Krypton-79 in Nuclear Medicine: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the current understanding and potential applications of Krypton-79 (⁷⁹Kr) in nuclear medicine. While its metastable isomer, Krypton-79m (⁷⁹ᵐKr), has documented applications, the direct use of ⁷⁹Kr is not well-established in clinical practice. This report synthesizes the available information, outlines key characteristics, and provides generalized protocols to guide future research and development.
Introduction
This compound is a radioisotope of the noble gas krypton. While several krypton isotopes, notably Krypton-81m, are utilized in diagnostic imaging, the application of ⁷⁹Kr remains largely unexplored in routine clinical nuclear medicine.[1] The focus of research has predominantly been on its metastable isomer, ⁷⁹ᵐKr, which possesses a shorter half-life suitable for specific imaging procedures.[2][3] This document will delineate the known properties of ⁷⁹Kr and explore its potential, alongside a discussion of its isomer, ⁷⁹ᵐKr.
Physical and Nuclear Properties
A clear understanding of the decay characteristics of ⁷⁹Kr is essential for evaluating its potential in medical applications. The following table summarizes the key physical properties of both ⁷⁹Kr and its isomer, ⁷⁹ᵐKr.
| Property | This compound (⁷⁹Kr) | Krypton-79m (⁷⁹ᵐKr) |
| Half-life | 35.04 hours | 50 seconds |
| Decay Mode | Electron Capture (EC) to ⁷⁹Br | Isomeric Transition (IT) to ⁷⁹Kr (99.99%)Electron Capture (EC) to ⁷⁹Br (0.01%) |
| Primary Photon Energy | 261.3 keV, 276.9 keV, 397.8 keV, 658.1 keV | 129.8 keV |
| Photon Abundance | Various | 27%[2] |
Production of Krypton-79m
Krypton-79m is produced by bombarding a bromide target with protons. The ⁷⁹Kr parent is generated, which then decays to ⁷⁹ᵐKr.
Experimental Protocol: Production of Krypton-79m
This protocol is adapted from the methodology described for the production of ⁷⁹ᵐKr.[3]
Objective: To produce ⁷⁹ᵐKr for preclinical imaging studies.
Materials:
-
Target: Nearly saturated aqueous solution of sodium bromide (NaBr) or bromoform (CHBr₃).
-
Proton source: Cyclotron capable of delivering 14-MeV protons.
-
Gas delivery system: Helium gas supply, tubing.
-
Radiation detection system: Gamma spectrometer.
Procedure:
-
Prepare a nearly saturated solution of NaBr in water.
-
Place the target solution in a suitable target holder.
-
Bombard the target with 14-MeV protons.
-
Continuously sweep the target with a stream of helium gas to carry away the produced krypton isotopes.
-
The gas mixture, containing ⁷⁹ᵐKr, is then directed to the imaging suite.
-
The flow rate of the helium is adjusted to ensure that the contribution from the longer-lived ⁷⁹Kr is minimal at the point of use.[2]
Applications in Nuclear Medicine
Krypton-79m: Lung Ventilation Imaging
The primary application of krypton isotopes in nuclear medicine is for lung ventilation studies.[1][2] ⁷⁹ᵐKr, with its short 50-second half-life and 130-keV gamma-ray emission, is suitable for imaging the distribution of ventilated air in the lungs using a gamma camera.[2]
Potential Applications of this compound
The direct applications of ⁷⁹Kr in nuclear medicine are not well-documented. Its 35-hour half-life is significantly longer than that of other krypton isotopes used for ventilation studies, which could lead to a higher radiation dose to the patient. However, this longer half-life could potentially be advantageous for other applications, such as:
-
Perfusion Imaging: While not a standard application, a longer-lived gas could theoretically be used to assess tissue perfusion over a longer duration.
-
Tracer Studies: In preclinical research, ⁷⁹Kr could serve as a longer-lived tracer for studying gas distribution and transport in biological systems.
Experimental Protocol: Generalized Lung Ventilation Imaging with a Radioactive Gas
This is a generalized protocol and would require significant adaptation and dosimetry calculations for use with ⁷⁹Kr, given its longer half-life.
Objective: To visualize the distribution of ventilation in the lungs.
Materials:
-
Radioactive gas (e.g., ⁷⁹ᵐKr).
-
Gas delivery system with a mouthpiece or mask.
-
Gamma camera (e.g., Anger scintillation camera).
-
Imaging acquisition and processing software.
Procedure:
-
Position the patient in front of the gamma camera.
-
Instruct the patient to breathe normally through the mouthpiece, which is connected to the gas delivery system.
-
Administer the radioactive gas mixed with air for a predetermined duration.
-
Acquire dynamic or static images of the chest during gas inhalation, equilibrium, and washout phases.
-
Process the images to generate a visual representation of lung ventilation.
Dosimetry
Accurate dosimetry is crucial for any new radiopharmaceutical. The radiation dose from ⁷⁹ᵐKr to the lungs has been estimated to be relatively low.[3] However, due to the significantly longer half-life of ⁷⁹Kr, the absorbed radiation dose would be a major consideration and would likely be higher, limiting its potential for routine diagnostic use. Detailed patient-specific dosimetry calculations would be essential before any clinical application of ⁷⁹Kr could be considered.[4][5][6]
Visualization of Workflows
Production and Delivery of Krypton-79m
Caption: Workflow for the production and delivery of Krypton-79m for lung imaging.
Generalized Radiopharmaceutical Development Pathway
Caption: Generalized pathway for the development of a new radiopharmaceutical.
Conclusion
The application of this compound in nuclear medicine is not currently established, with research and clinical use focused on its metastable isomer, Krypton-79m, for lung ventilation imaging. The physical properties of ⁷⁹Kr, particularly its long half-life, present challenges in terms of patient radiation dose, which may limit its utility for routine diagnostic procedures. However, its properties could be of interest for specific preclinical research applications. Further investigation, including detailed dosimetry and preclinical evaluation, would be necessary to fully assess the potential of ⁷⁹Kr in nuclear medicine.
References
- 1. Radioisotopes in Medicine - World Nuclear Association [world-nuclear.org]
- 2. Krypton-79m: a new radionuclide for applications in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Dosimetry in Radiopharmaceutical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iaea.org [iaea.org]
Application Notes and Protocols for Krypton-79 in Positron Emission Tomography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krypton-79 (⁷⁹Kr) is a radionuclide with decay characteristics that make it a potential candidate for positron emission tomography (PET) imaging. With a half-life of 35.04 hours, it allows for imaging over an extended period, which can be advantageous for studying slow biological processes.[1][2] This document provides a comprehensive overview of the currently available data on ⁷⁹Kr and outlines detailed, albeit theoretical, protocols for its production and potential use in PET imaging. It is important to note that, to date, there is a lack of published preclinical or clinical studies specifically utilizing ⁷⁹Kr for PET. Therefore, the experimental protocols provided herein are based on established methods for the production of similar krypton radioisotopes and generalized PET imaging procedures for inert gaseous tracers.
Properties of this compound
A summary of the key physical and decay properties of this compound relevant to its application in PET is presented in the table below.
| Property | Value | Reference |
| Half-life | 35.04 hours | [1][2] |
| Decay Mode | Positron Emission (β+), Electron Capture | [1] |
| Positron (β+) Energy (Eₘₐₓ) | 0.263 MeV | [1] |
| Positron (β+) Yield | 6.67% | [1] |
| Primary Gamma Emissions | 0.261 MeV, 0.398 MeV, 0.606 MeV | [1] |
| Annihilation Photon Energy | 0.511 MeV | [1] |
Production of this compound
This compound can be produced via the proton bombardment of a bromine target. The primary nuclear reaction is ⁷⁹Br(p,n)⁷⁹Kr.
Production Parameters
| Parameter | Description | Reference |
| Target Material | Sodium Bromide (NaBr) of natural isotopic composition. | [3] |
| Incident Particle | Protons | [3] |
| Proton Energy Range | 0 - 45 MeV | [3] |
| Theoretical Yield | 14.9 mCi/µAh for the energy range of 45 to 0 MeV. | [3] |
| Radionuclidic Impurities | ⁷⁶Kr, ⁷⁷Kr (depending on proton energy) | [3] |
Experimental Protocol: Production and Purification of ⁷⁹Kr
This protocol is adapted from methods used for producing other krypton radioisotopes.
1. Target Preparation:
-
Press high-purity, anhydrous Sodium Bromide (NaBr) powder into a solid target disk. The target backing should be a material with good thermal conductivity, such as copper or aluminum, to dissipate heat during irradiation.
2. Cyclotron Irradiation:
-
Mount the NaBr target in a solid target station of a medical cyclotron.
-
Irradiate the target with a proton beam. The beam energy and current should be optimized to maximize ⁷⁹Kr production while minimizing the generation of impurities. Based on available excitation function data, a proton energy of less than 20 MeV is recommended to reduce the co-production of ⁷⁷Kr.
-
The duration of the irradiation will depend on the desired final activity of ⁷⁹Kr.
3. Post-Irradiation Processing and Purification:
-
After irradiation, the target is transferred to a shielded hot cell for processing.
-
The ⁷⁹Kr gas is released from the NaBr matrix by heating the target material. This process is known as dry distillation. The temperature should be carefully controlled to be below the melting point of NaBr.[3]
-
The released gas mixture, containing ⁷⁹Kr and other volatile impurities, is swept from the heating chamber by a stream of inert carrier gas (e.g., helium or argon).
-
The gas stream is then passed through a series of traps to remove impurities. A common method involves cryogenic trapping. The gas mixture is passed through a cold trap (e.g., a stainless steel loop immersed in liquid nitrogen) to freeze out the krypton, while more volatile gases may pass through.
-
The temperature of the cold trap is then slowly raised to selectively release the trapped ⁷⁹Kr, which can be collected in a shielded gas cylinder.
4. Quality Control:
-
The radionuclidic purity of the final ⁷⁹Kr gas should be assessed using gamma-ray spectroscopy to identify and quantify any isotopic impurities.
-
The chemical purity of the gas should also be determined to ensure it is free from any non-radioactive contaminants that could interfere with its use.
Potential PET Imaging Applications and Protocols
As an inert gas, ⁷⁹Kr is expected to be biologically inert and distribute in the body based on its solubility in different tissues. Potential applications are likely to be in the assessment of ventilation and perfusion. The following protocols are generalized and would require significant optimization and validation for specific preclinical or clinical use.
Application 1: Lung Ventilation Imaging
Objective: To assess regional lung ventilation.
Experimental Protocol (Preclinical - Rodent Model):
1. Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane) and place it in a supine position on the PET scanner bed.
-
Maintain the animal's body temperature using a heating pad.
-
Monitor vital signs (respiration rate, heart rate, and oxygen saturation) throughout the procedure.
2. ⁷⁹Kr Administration and PET Acquisition:
-
Place a nose cone or intubate the animal for controlled delivery of the ⁷⁹Kr gas mixture.
-
Administer a bolus or continuous inhalation of a known activity of ⁷⁹Kr mixed with air or oxygen. The specific activity will need to be determined empirically but is anticipated to be in the range of 1-10 MBq for a mouse.
-
Start the PET scan simultaneously with the gas administration. A dynamic acquisition of 10-20 minutes is recommended to capture the wash-in and wash-out kinetics of the gas.
-
An attenuation correction scan should be performed using a CT or a transmission source.
3. Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).
-
Generate images of the ⁷⁹Kr distribution in the lungs at different time points.
-
Parametric images of ventilation can be generated by fitting the time-activity curves from different lung regions to a kinetic model.
Application 2: Myocardial Perfusion Imaging
Objective: To assess myocardial blood flow. As an inert and freely diffusible gas, ⁷⁹Kr could potentially be used as a perfusion tracer.
Experimental Protocol (Preclinical - Rodent Model):
1. Animal Preparation:
-
Follow the same animal preparation steps as for lung ventilation imaging.
-
Insert a catheter into a tail vein for intravenous injection.
2. ⁷⁹Kr Administration and PET Acquisition:
-
Dissolve a known activity of ⁷⁹Kr gas in sterile saline to create a radiolabeled saline solution. The activity will need to be determined, but a starting point could be 5-15 MBq.
-
Administer the ⁷⁹Kr-saline solution as an intravenous bolus injection.
-
Start a dynamic PET scan immediately upon injection. The scan duration should be sufficient to capture the first pass of the tracer through the myocardium and its subsequent washout (e.g., 15-30 minutes).
-
Perform a CT scan for attenuation correction and anatomical localization.
3. Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) over the left ventricular blood pool and the myocardial tissue.
-
Generate time-activity curves for these ROIs.
-
Myocardial blood flow can be quantified using a one-tissue compartment model or other appropriate kinetic models.
Conclusion
This compound possesses nuclear properties that suggest its potential as a PET radionuclide. Its production via proton bombardment of bromine is feasible. While specific applications and detailed protocols for ⁷⁹Kr PET are yet to be established in the scientific literature, its nature as an inert gas points towards potential utility in ventilation and perfusion imaging. The protocols outlined in this document provide a theoretical framework for researchers and scientists to begin exploring the use of ⁷⁹Kr in preclinical PET imaging. Significant research and development will be required to optimize its production, validate its use as a PET tracer, and establish standardized imaging protocols.
References
- 1. imagewisely.org [imagewisely.org]
- 2. Harvesting krypton isotopes from the off-gas of an irradiated water target to generate 76Br and 77Br (Journal Article) | OSTI.GOV [osti.gov]
- 3. Harvesting krypton isotopes from the off-gas of an irradiated water target to generate 76Br and 77Br - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Krypton Isotopes in Geological Studies
A Note on Krypton Isotopes: While the request specified Krypton-79, it is crucial to note that for geological dating purposes, Krypton-81 (⁸¹Kr) is the scientifically relevant and widely utilized isotope. This compound has a very short half-life of approximately 35 hours, rendering it unsuitable for dating ancient geological materials.[1][2] In contrast, ⁸¹Kr possesses a long half-life of 229,000 years, making it an ideal tracer for dating old groundwater and glacial ice in the age range of 40,000 to 1.3 million years.[3][4] This document will, therefore, focus on the application of ⁸¹Kr in geological studies.
Introduction to Radiokrypton Dating
Radiokrypton dating using ⁸¹Kr is a powerful isotopic tool for determining the age of ancient groundwater and ice.[5][6] This technique relies on the measurement of the cosmogenic radionuclide ⁸¹Kr, which is produced in the atmosphere and enters groundwater systems through recharge.[7] As groundwater moves along its flow path and is isolated from the atmosphere, the ⁸¹Kr concentration decreases due to radioactive decay. By measuring the remaining ⁸¹Kr, scientists can calculate the time since the water was last in contact with the atmosphere, providing a "water age".[6]
The primary analytical method for measuring the extremely low concentrations of ⁸¹Kr is Atom Trap Trace Analysis (ATTA) .[8][9] This laser-based technique is highly selective and sensitive, capable of counting individual ⁸¹Kr atoms.[5][7]
Applications in Geological Studies
The primary applications of ⁸¹Kr dating in geological studies include:
-
Groundwater Resource Management: Determining the age of groundwater in deep aquifers is crucial for assessing their renewability and potential as a long-term water supply.[10] ⁸¹Kr dating helps to understand the recharge rates, flow patterns, and residence times of these vital resources.[7][11]
-
Paleoclimate Research: Analysis of ⁸¹Kr in ancient ice cores provides valuable information about past climate conditions. The age of the entrapped air, and therefore the ice, can be accurately determined, helping to reconstruct past atmospheric compositions and temperatures.[5][8]
-
Hydrogeological Model Calibration: ⁸¹Kr-derived ages serve as critical calibration points for numerical models of groundwater flow.[11] This improves the accuracy of predictions regarding groundwater movement and contaminant transport.
-
Understanding Geological Processes: ⁸¹Kr dating has been used to investigate the timing of geological events, such as the flushing of ancient brines from sedimentary basins.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to radiokrypton dating.
Table 1: Properties of Relevant Krypton Isotopes
| Isotope | Half-Life (years) | Typical Atmospheric Isotopic Abundance | Primary Production Mechanism |
| ⁸¹Kr | 229,000 ± 11,000 | 6 x 10⁻¹³ | Cosmogenic |
| ⁸⁵Kr | 10.76 ± 0.02 | 2 x 10⁻¹¹ | Nuclear Fuel Reprocessing |
| ³⁹Ar | 269 ± 3 | 8 x 10⁻¹⁶ | Cosmogenic |
Source:[3]
Table 2: Sample Requirements for ⁸¹Kr Dating
| Sample Type | Typical Sample Size | Krypton Yield (µL STP) | Argon Yield (mL STP) |
| Groundwater | 20 kg | ~1 | ~2 |
| Antarctic Ice | 8 kg | ~1 | Not specified |
| Mountain Glacier Ice | >8 kg | ~1 | ~3 |
Source:[3]
Experimental Protocols
Groundwater Sampling for ⁸¹Kr Analysis
This protocol outlines the general steps for collecting dissolved gases from groundwater for ⁸¹Kr analysis.
Objective: To extract dissolved gases from a groundwater source and store them in a suitable container for subsequent laboratory analysis.
Materials:
-
Field-portable membrane gas extraction device (e.g., IAEA-EDGAR-Mk II)[10]
-
Submersible pump
-
Gas-tight sample cylinders
-
Tubing and fittings
-
Field parameter measurement instruments (e.g., for temperature, pH, conductivity)
Procedure:
-
Well Selection and Preparation: Select a well that taps the desired aquifer. Purge the well to ensure that the water sample is representative of the aquifer formation.
-
Equipment Setup: Connect the submersible pump to the well and the outlet to the gas extraction device.
-
Gas Extraction: Pump groundwater through the membrane contactor of the extraction device. The dissolved gases will pass through the membrane and be collected.
-
Sample Collection: The extracted gas is compressed into a gas-tight sample cylinder.
-
Field Measurements: Record essential field parameters of the groundwater.
-
Sample Transportation: Transport the collected gas samples to the laboratory for analysis.
Krypton Purification
Objective: To separate and purify krypton from the bulk gas sample collected in the field.
Materials:
-
Custom-built krypton purification system[10]
-
Cryogenic traps (liquid nitrogen)
-
Gas chromatograph
-
Getters for reactive gas removal
Procedure:
-
Removal of Water Vapor and CO₂: The bulk gas sample is passed through a series of cold traps to remove water vapor and carbon dioxide.
-
Separation of Krypton and Argon: The remaining gas mixture is processed using cryogenic adsorption and gas chromatography to separate krypton and argon from other non-reactive gases.[4]
-
Removal of Reactive Gases: Getters are used to remove any remaining reactive gases.
-
Final Purification: The krypton fraction is further purified to a high concentration (>50%).[3]
⁸¹Kr Measurement using Atom Trap Trace Analysis (ATTA)
Objective: To count the number of ⁸¹Kr atoms in the purified krypton sample.
Materials:
-
ATTA instrument[8]
-
Laser systems tuned to the ⁸¹Kr transition frequency
-
Magneto-optical trap (MOT)[7]
-
Fluorescence detector (CCD or PMT)[9]
Procedure:
-
Sample Injection: The purified krypton gas sample is injected into the ATTA system.
-
Metastable State Excitation: The krypton atoms are excited to a metastable state, typically using an RF discharge.[9]
-
Atom Trapping: A laser system is tuned to the specific resonance frequency of ⁸¹Kr. This allows for the selective trapping of only ⁸¹Kr atoms in a magneto-optical trap.[7][10]
-
Atom Counting: The trapped ⁸¹Kr atoms fluoresce when excited by the laser. This fluorescence is detected by a sensitive detector, allowing for the counting of individual atoms.[7]
-
Isotope Ratio Calculation: The ratio of ⁸¹Kr to total krypton is determined, which is then used for age calculation.
Visualizations
Caption: Experimental workflow for radiokrypton dating of groundwater.
Caption: Principle of Atom Trap Trace Analysis (ATTA) for ⁸¹Kr detection.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. mirdsoft.org [mirdsoft.org]
- 3. Primer on Atom Trap Trace Analysis 85Kr 39Ar 81Kr Dating [atta.ustc.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. anl.gov [anl.gov]
- 6. Counting krypton: Water miles below Earth's surface isn't as old as scientists once thought | University of Arizona News [news.arizona.edu]
- 7. phy.anl.gov [phy.anl.gov]
- 8. 2024 Goldschmidt Conference [conf.goldschmidt.info]
- 9. Atomic trap trace analysis - Wikipedia [en.wikipedia.org]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. www-pub.iaea.org [www-pub.iaea.org]
Application Notes and Protocols for Krypton-79 Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krypton-79 (⁷⁹Kr) is a positron-emitting radionuclide with a half-life of 35.04 hours, making it a promising candidate for Positron Emission Tomography (PET) imaging in medical research and drug development.[1] Its decay characteristics allow for imaging over an extended period, which is advantageous for studying biological processes with slower kinetics. This document provides detailed application notes and experimental protocols for the production, purification, and radiolabeling of molecules with this compound.
Physical Properties of this compound
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value |
| Half-life | 35.04 hours[1] |
| Decay Mode | β+, Electron Capture[1] |
| Major Photon Energies | 261.3 keV, 397.5 keV, 606.1 keV |
| Mean Positron Energy | 0.263 MeV |
| Daughter Isotope | Bromine-79 (⁷⁹Br) (Stable)[1] |
Experimental Protocols
Production of this compound
This compound can be produced via the proton irradiation of a stable bromine target, such as sodium bromide (NaBr).[1]
Protocol: Proton Irradiation of Sodium Bromide Target
-
Target Preparation:
-
Use high-purity, anhydrous sodium bromide (NaBr) powder.
-
Press the NaBr powder into a target disc of appropriate dimensions for the cyclotron target holder. The target thickness should be optimized based on the proton beam energy to maximize ⁷⁹Kr production and minimize impurities.
-
-
Irradiation Parameters:
-
Target: Sodium Bromide (natural isotopic composition)
-
Particle: Protons
-
Proton Energy: An energy range of 45 to 0 MeV can be utilized for the production of ⁷⁹Kr.[1]
-
Beam Current: Dependent on the cyclotron capabilities and target cooling efficiency.
-
Irradiation Time: Dependent on the desired activity of ⁷⁹Kr.
-
-
Nuclear Reaction:
-
The primary nuclear reaction for the production of this compound is: ⁷⁹Br(p,n)⁷⁹Kr
-
Purification of this compound
Following irradiation, the ⁷⁹Kr produced within the NaBr target needs to be separated and purified. A common method for this is dry distillation (thermochromatography).[1][2]
Protocol: Dry Distillation of this compound
-
Apparatus Setup:
-
A quartz tube furnace capable of reaching temperatures below the melting point of NaBr.
-
A gas line for an inert carrier gas (e.g., Helium or Argon).
-
A series of traps to capture impurities and collect the purified ⁷⁹Kr. This may include a cold trap (e.g., liquid nitrogen) to cryogenically trap the krypton.
-
-
Distillation Procedure:
-
Transfer the irradiated NaBr target into the quartz tube of the furnace.
-
Heat the furnace to a temperature below the melting point of NaBr. The release of krypton is facilitated by diffusion due to lattice defects created during irradiation.[1]
-
Pass a gentle stream of inert carrier gas over the heated target to sweep the released ⁷⁹Kr gas.
-
The gas stream is passed through a series of purification traps to remove any volatile impurities.
-
The ⁷⁹Kr is collected in a cryogenic trap cooled with liquid nitrogen.
-
After the collection is complete, the liquid nitrogen is removed, and the trapped ⁷⁹Kr is allowed to warm up and is transferred into a shielded collection vessel.
-
Radiolabeling with this compound
While specific protocols for direct ⁷⁹Kr labeling are not widely established, methodologies used for other radiohalogens can be adapted. The following are generalized protocols for labeling small molecules, peptides, and antibodies, which would require optimization for ⁷⁹Kr. Due to the gaseous nature of Krypton, these reactions would likely be carried out in a sealed reaction vessel.
3.1. Labeling of Small Molecules
This protocol is a conceptual adaptation for a potential gas-phase electrophilic labeling.
Protocol: Electrophilic ⁷⁹Kr Labeling of an Activated Aromatic Precursor
-
Precursor Preparation:
-
Synthesize a small molecule precursor containing an activated aromatic ring (e.g., a phenol or aniline derivative) that is susceptible to electrophilic attack.
-
-
Labeling Reaction:
-
Place the precursor in a sealed reaction vessel.
-
Introduce the purified ⁷⁹Kr gas into the vessel.
-
An in-situ oxidation method would be required to generate an electrophilic krypton species. This is a significant challenge and would require substantial research and development.
-
-
Purification:
-
After the reaction, the vessel is cooled, and the unreacted ⁷⁹Kr is recovered.
-
The reaction mixture is dissolved in a suitable solvent.
-
The ⁷⁹Kr-labeled small molecule is purified from the unreacted precursor and byproducts using High-Performance Liquid Chromatography (HPLC).
-
3.2. Labeling of Peptides
Direct labeling of peptides with ⁷⁹Kr is challenging. A more feasible approach involves the use of a bifunctional chelator, although this is more common for radiometals. An alternative adapted from radiohalogen chemistry would be to label a prosthetic group which is then conjugated to the peptide.
Protocol: Indirect Labeling of a Peptide via a ⁷⁹Kr-labeled Prosthetic Group
-
Synthesis of a ⁷⁹Kr-Prosthetic Group:
-
Synthesize a small molecule (prosthetic group) that can be readily labeled with ⁷⁹Kr (as described in 3.1) and also possesses a functional group (e.g., an N-hydroxysuccinimide ester or a maleimide) for conjugation to a peptide.
-
-
Peptide Modification (if necessary):
-
The peptide of interest may require modification to introduce a suitable functional group for conjugation with the prosthetic group.
-
-
Conjugation Reaction:
-
Dissolve the ⁷⁹Kr-labeled prosthetic group in an appropriate solvent.
-
Add the peptide to the solution.
-
The reaction is typically carried out at room temperature or slightly elevated temperatures, in a buffer solution with a pH optimized for the specific conjugation chemistry.
-
-
Purification:
3.3. Labeling of Antibodies
Similar to peptides, antibodies are typically labeled indirectly to avoid harsh conditions that could lead to denaturation.[5][6]
Protocol: Indirect Labeling of an Antibody via a ⁷⁹Kr-labeled Prosthetic Group
-
Synthesis of a ⁷⁹Kr-Prosthetic Group:
-
As described in the peptide labeling protocol, a suitable ⁷⁹Kr-labeled prosthetic group with a reactive functional group for antibody conjugation is synthesized.
-
-
Antibody Preparation:
-
The antibody is prepared in a suitable buffer at a specific concentration.
-
-
Conjugation Reaction:
-
The ⁷⁹Kr-labeled prosthetic group is added to the antibody solution.
-
The reaction conditions (pH, temperature, and incubation time) are optimized to achieve efficient conjugation without compromising the antibody's immunoreactivity.
-
-
Purification:
-
The ⁷⁹Kr-labeled antibody is purified from small molecule impurities using size-exclusion chromatography (e.g., a PD-10 column).
-
Quality Control
Thorough quality control is essential to ensure the safety and efficacy of any radiolabeled compound for in vivo use.[7][8][9]
| Quality Control Test | Method | Specification |
| Radionuclidic Purity | Gamma-ray Spectroscopy | > 99.5% ⁷⁹Kr |
| Radiochemical Purity | Radio-HPLC or Radio-TLC | > 95% |
| Chemical Purity | HPLC with UV detection | Presence of unlabeled precursor and other chemical impurities should be minimized. |
| Specific Activity | Measured activity divided by the total mass of the labeled compound. | To be determined based on the application. |
| Sterility | Standard microbiological testing | Sterile |
| Apyrogenicity (Endotoxin Level) | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (or as per regulatory guidelines) |
Visualizations
Caption: Experimental workflow for this compound production and labeling.
Caption: Indirect labeling strategy for peptides and antibodies with this compound.
References
- 1. Production of 77Kr and 79Kr for medical applications via proton irradiation of bromine: excitation functions, yields and separation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding the PET radioisotope universe utilizing solid targets on small medical cyclotrons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for radiolabelling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. van Dam Lab - Radiolabeling of biomolecules [vandamlab.org]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Krypton-79 in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential uses of the radioactive isotope Krypton-79 (⁷⁹Kr) in material science research. The protocols outlined below are based on established nuclear analytical techniques and are intended to serve as a guide for researchers interested in utilizing ⁷⁹Kr as a probe in their studies.
Introduction to this compound
This compound is a radioactive isotope of krypton with a half-life of 35.04 hours.[1] It primarily decays through electron capture to Bromine-79 (⁷⁹Br).[1][2] While not as commonly used as other radioactive probes in material science, its properties as a noble gas make it a unique candidate for specific applications, particularly in studies of defect dynamics and diffusion in solids.
Application 1: ⁷⁹Kr as a Radioactive Tracer for Diffusion Studies
The inert nature of krypton allows it to be implanted into a material matrix without forming chemical bonds, making it an excellent tracer for studying diffusion processes governed by atomic motion and defect interactions.
Data Presentation: Properties of this compound
| Property | Value | Unit |
| Half-life (T½) | 35.04 (10) | hours |
| Decay Mode | Electron Capture (EC), β+ | - |
| Daughter Nuclide | ⁷⁹Br | - |
| Gamma Energies (upon decay of ⁷⁹Kr) | Multiple, including prominent gammas from ⁷⁹Br | keV |
| Atomic Mass | 78.9200830 | amu |
Experimental Protocol: Tracer Diffusion Measurement
This protocol describes the use of ⁷⁹Kr for determining diffusion coefficients in solid materials.
1. Production and Implantation of ⁷⁹Kr:
-
Production: ⁷⁹Kr can be produced through the decay of its parent nuclide, Rubidium-79 (⁷⁹Rb), or via nuclear reactions in a cyclotron.
-
Ion Implantation: A low-energy ion beam is used to implant ⁷⁹Kr ions into the polished surface of the material under investigation. The implantation energy determines the initial depth profile of the tracer atoms. The process is carried out in a high-vacuum chamber to prevent surface contamination.
2. Diffusion Annealing:
-
The implanted sample is subjected to isothermal annealing at a specific temperature for a defined period. This allows the implanted ⁷⁹Kr atoms to diffuse into the material. The annealing is typically performed in a furnace with a controlled atmosphere to prevent oxidation or other surface reactions.
3. Serial Sectioning:
-
After annealing, thin layers of the material are sequentially removed from the surface. This can be achieved through methods such as precision grinding, sputtering, or chemical etching. The thickness of each removed section must be accurately measured.
4. Radioactivity Measurement:
-
The radioactivity of each removed section (or the remaining sample after each sectioning step) is measured using a gamma-ray spectrometer. The intensity of the characteristic gamma rays from the decay of ⁷⁹Kr is proportional to the concentration of the tracer in that section.
5. Data Analysis:
-
A diffusion profile is constructed by plotting the logarithm of the specific activity versus the square of the penetration depth.
-
The diffusion coefficient (D) is then calculated from the slope of this profile using the appropriate solution to Fick's second law of diffusion for the experimental boundary conditions.
Workflow for Tracer Diffusion Experiment
Application 2: Feasibility of ⁷⁹Kr for Perturbed Angular Correlation (PAC) Spectroscopy
PAC spectroscopy is a powerful nuclear technique used to study the local atomic and electronic environment of probe nuclei in materials. It measures the hyperfine interactions between the nuclear moments of the probe and the extranuclear electric and magnetic fields.[3]
Suitability of ⁷⁹Kr as a PAC Probe
For an isotope to be a suitable PAC probe, it must have a nuclear decay that proceeds through a gamma-gamma cascade via an intermediate state with specific properties:
-
Intermediate State Lifetime: The half-life of the intermediate state should be in the nanosecond to microsecond range.
-
Nuclear Spin: The intermediate state must have a nuclear spin I > 1/2 to possess a non-zero electric quadrupole moment.
-
Anisotropy: The gamma-gamma cascade must have a significant angular correlation.
The decay of ⁷⁹Kr to ⁷⁹Br does not feature a prominent gamma-gamma cascade that is ideal for PAC. However, its metastable isomer, ⁷⁹ᵐKr, decays via an isomeric transition, and the parent nuclide ⁷⁹Rb decays to excited states of ⁷⁹Kr. A detailed investigation of the decay schemes of these related nuclides would be necessary to identify a suitable cascade for PAC measurements. If a suitable cascade exists, ⁷⁹Kr could be a valuable probe, especially for studying defects in semiconductors and insulators where its inert nature would be advantageous.
Experimental Protocol: General PAC Measurement
This protocol outlines the general steps for a PAC experiment, which could be adapted for ⁷⁹Kr if a suitable gamma cascade is identified.
1. Probe Introduction:
-
The radioactive parent nuclide (e.g., ⁷⁹Rb) is introduced into the material of interest. This can be done through ion implantation, diffusion, or by adding it during material synthesis.[3]
2. PAC Spectrometer Setup:
-
The sample is placed at the center of a detector array, typically consisting of four or six scintillation detectors (e.g., BaF₂, LaBr₃) arranged at specific angles (90° and 180°).[4]
-
The detectors are connected to a fast-slow coincidence electronic setup to measure the time difference between the detection of the first and second gamma rays of the cascade.
3. Data Acquisition:
-
Coincidence events between detector pairs at 90° and 180° are recorded as a function of the time delay between the two gamma rays.
-
The coincidence spectra are accumulated over a sufficient period to achieve good statistical accuracy.
4. Data Analysis:
-
A perturbation function, R(t), is calculated from the ratio of the coincidence spectra at 180° and 90°.
-
The Fourier transform of the R(t) function reveals the precession frequencies, which are characteristic of the hyperfine interactions at the probe nucleus site.
-
These frequencies provide information about the local structure, such as the electric field gradient, which is sensitive to lattice defects and phase transitions.[3]
Principle of Perturbed Angular Correlation (PAC)
Conclusion
This compound presents unique opportunities for material science research, particularly as a radioactive tracer for studying diffusion in solids. Its application in PAC spectroscopy is conditional on the identification of a suitable gamma-gamma cascade in its decay or the decay of a related nuclide. The protocols provided here offer a foundation for researchers to explore these applications further. The inert nature of krypton makes it a valuable tool for investigating fundamental material properties without the complication of chemical interactions, offering a clear window into the dynamics of atoms and defects within a material lattice.
References
Application Notes and Protocols: Krypton-79 in Environmental Tracing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses and methodologies for Krypton-79 (⁷⁹Kr) in short-term environmental tracing studies. While its short half-life presents limitations for many conventional applications, it offers unique opportunities for investigating rapid processes.
Introduction to this compound as an Environmental Tracer
This compound is a radioactive isotope of krypton with a half-life of 35.04 hours.[1][2][3] It decays to stable Bromine-79 via electron capture and positron emission.[1][2] Unlike its longer-lived counterparts, Krypton-81 (t½ = 229,000 years) and Krypton-85 (t½ = 10.76 years), which are utilized for dating old groundwater and studying atmospheric transport over longer periods, ⁷⁹Kr is suitable for tracing environmental processes on a timescale of hours to a few days.[4][5][6][7][8]
The primary analytical technique for detecting ultra-low concentrations of krypton isotopes is Atom Trap Trace Analysis (ATTA).[4][5][9][10] This laser-based method allows for the selective counting of individual atoms of a specific isotope, making it exceptionally sensitive.[4][10]
Potential Applications:
Due to its rapid decay, ⁷⁹Kr is ideal for tracing dynamic processes where a tracer is needed for a short duration without long-term environmental residue. Potential applications include:
-
Short-range atmospheric transport studies: Tracking the dispersion of airborne materials over distances and timescales of a few days.
-
Rapid groundwater and surface water dynamics: Investigating fast-moving subsurface water flow in karstic systems or the mixing and dilution in rivers and estuaries over short periods.
-
Industrial process tracing: Monitoring the flow and leakage in industrial pipelines or ventilation systems.
Quantitative Data Summary
The following tables summarize the key properties of this compound and provide a comparison with other krypton isotopes used in environmental studies.
Table 1: Nuclear Properties of this compound
| Property | Value |
| Half-life (t½) | 35.04 hours[1][2][3] |
| Decay Mode | β+ (Positron Emission), Electron Capture[1][2] |
| Daughter Isotope | ⁷⁹Br (stable)[1] |
| Atomic Mass | 78.9200830 u[3] |
Table 2: Comparison of Krypton Isotopes for Environmental Tracing
| Isotope | Half-life | Typical Applications |
| ⁷⁹Kr | 35.04 hours[1][2][3] | Short-term atmospheric and hydrological tracing (hours to days) |
| ⁸¹Kr | 229,000 years[4] | Dating very old groundwater (40,000 - 1,300,000 years)[5] |
| ⁸⁵Kr | 10.76 years[5] | Dating young groundwater (2 - 55 years), atmospheric transport studies[5][6][7][8] |
Experimental Protocols
This section details the methodology for a hypothetical environmental tracing experiment using ⁷⁹Kr, from sample collection to data analysis.
Protocol 1: Sample Collection - Dissolved Gas Extraction from Water
This protocol is adapted from established methods for other noble gas tracers.[9][11]
Objective: To extract dissolved gases, including krypton, from a water sample for subsequent isotopic analysis.
Materials:
-
Submersible pump
-
Degassing membrane contactor unit
-
High-pressure gas cylinders (e.g., aluminum) with appropriate regulators
-
Vacuum pump
-
Pressure and flow rate monitoring equipment
-
Sample collection containers (gas cylinders)
Procedure:
-
Site Selection: Choose a sampling location (e.g., well, spring, river) representative of the system being studied.
-
Equipment Setup:
-
Connect the submersible pump to the water source.
-
Route the water flow through the degassing membrane contactor.
-
Connect the gas outlet of the membrane contactor to the sample collection cylinder.
-
Use a vacuum pump to evacuate the sample cylinder and the headspace of the membrane contactor before starting sample collection.
-
-
Gas Extraction:
-
Pump water through the membrane contactor at a steady and recorded flow rate.
-
The dissolved gases will pass through the hydrophobic membrane into the evacuated collection cylinder.
-
Continue the process until a sufficient volume of gas has been collected. The required volume will depend on the expected krypton concentration and the sensitivity of the ATTA instrument. For other krypton isotopes, typically 20 kg of water is needed to extract 1 microliter of krypton.[5]
-
-
Sample Storage and Transport:
-
Securely close the valve of the sample cylinder.
-
Record the sample ID, date, time, location, and volume of water degassed.
-
Transport the gas sample to the laboratory for analysis. Due to the short half-life of ⁷⁹Kr, transportation and analysis must be performed promptly.
-
Protocol 2: Krypton Purification and Analysis by ATTA
This protocol outlines the laboratory procedures for purifying the collected gas sample and analyzing the ⁷⁹Kr/Kr ratio using Atom Trap Trace Analysis (ATTA).
Objective: To separate krypton from the bulk gas sample and determine the isotopic abundance of ⁷⁹Kr.
Materials:
-
Gas purification system (cryogenic traps, chemical getters)
-
Gas chromatograph (optional)
-
Atom Trap Trace Analysis (ATTA) instrument
Procedure:
-
Krypton Purification:
-
Introduce the collected gas sample into a purification line.
-
Use a series of cryogenic traps (e.g., cooled with liquid nitrogen) to separate krypton from more volatile gases (like nitrogen and argon) and less volatile gases (like xenon and carbon dioxide).
-
Employ chemical getters (e.g., heated titanium) to remove reactive gases.
-
A gas chromatograph can be used for final purification to achieve a high-purity krypton sample.
-
-
Introduction into ATTA System:
-
Inject the purified krypton sample into the ATTA instrument.
-
-
Atom Trapping and Counting:
-
Inside the ATTA system, a beam of krypton atoms is generated.[10]
-
These atoms are slowed and cooled using lasers.
-
A magneto-optical trap is used to selectively capture atoms of the desired isotope (⁷⁹Kr) by tuning the lasers to a specific atomic transition.[5][9]
-
The trapped atoms fluoresce when excited by the laser light. This fluorescence is detected by a sensitive camera or photodetector.
-
By counting the individual trapped atoms over a known period, the isotopic abundance of ⁷⁹Kr can be determined with high precision.[10]
-
-
Data Analysis:
-
The measured ⁷⁹Kr count rate is normalized to the total amount of krypton in the sample to determine the ⁷⁹Kr/Kr ratio.
-
This ratio can then be used in appropriate transport models to interpret the results of the tracing experiment.
-
Visualizations
This compound Decay Pathway
Caption: Decay pathway of this compound to stable Bromine-79.
Experimental Workflow for ⁷⁹Kr Tracing
Caption: Workflow for a this compound environmental tracing experiment.
References
- 1. mirdsoft.org [mirdsoft.org]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 4. 2024 Goldschmidt Conference [conf.goldschmidt.info]
- 5. Primer on Atom Trap Trace Analysis 85Kr 39Ar 81Kr Dating [atta.ustc.edu.cn]
- 6. Krypton-85 dating of groundwater [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. Simulating the mesoscale transport of krypton-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www-pub.iaea.org [www-pub.iaea.org]
- 10. Atomic trap trace analysis - Wikipedia [en.wikipedia.org]
- 11. iaea.org [iaea.org]
Application Notes and Protocols for Krypton-81 Groundwater Dating
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of groundwater age is a critical component in hydrological studies, enabling an understanding of aquifer recharge rates, flow dynamics, and the sustainability of water resources. While various radioisotopes are employed for dating, each has its specific age range and limitations. The user's initial query specified Krypton-79; however, it is crucial to note that for groundwater dating applications, the scientific community exclusively utilizes Krypton-81 (⁸¹Kr) . This compound, with a half-life of only 35.04 hours, is unsuitable for dating geological timescales. In contrast, ⁸¹Kr, with a half-life of approximately 229,000 years, serves as an ideal tracer for dating very old groundwater, bridging a critical gap between the ranges of other common methods like Carbon-14 and Chlorine-36.[1][2][3][4][5]
This document provides detailed application notes and protocols for the use of Krypton-81 in groundwater dating, with a focus on the state-of-the-art Atom Trap Trace Analysis (ATTA) method for its detection.
Principles of Krypton-81 Dating
Krypton-81 is a cosmogenic radionuclide, primarily produced in the upper atmosphere through the interaction of cosmic rays with stable krypton isotopes.[4][6] Due to its long atmospheric residence time, ⁸¹Kr is well-mixed and has a relatively uniform concentration globally. When precipitation recharges an aquifer, it carries with it atmospheric krypton, including a minute fraction of ⁸¹Kr. Once isolated from the atmosphere underground, the ⁸¹Kr concentration in the groundwater begins to decrease due to radioactive decay.
The age of the groundwater can then be determined by measuring the remaining ⁸¹Kr concentration and applying the principles of radioactive decay. As a noble gas, krypton is chemically inert, meaning it does not readily participate in chemical reactions within the aquifer that could alter its concentration and compromise the accuracy of the age determination.[2] This inertness is a significant advantage over other dating methods that can be affected by the geochemistry of the aquifer.
However, it has been discovered that underground production of ⁸¹Kr can occur in certain geological formations, particularly those with high uranium content. This subsurface production can add ⁸¹Kr to the groundwater, potentially leading to an underestimation of its true age. Therefore, it is important to consider the geology of the study area when interpreting ⁸¹Kr dating results.
Data Presentation: Comparison of Groundwater Dating Methods
The selection of an appropriate dating method depends on the expected age of the groundwater and the specific hydrogeological context. The following table summarizes the key quantitative parameters of ⁸¹Kr dating in comparison to other commonly used methods.
| Dating Method | Isotope | Half-life (years) | Effective Age Range (years) | Typical Sample Size (Water) | Key Advantages & Limitations |
| Krypton-81 | ⁸¹Kr | 229,000 ± 11,000[1] | 40,000 – 1,300,000[1] | 20 kg (for 1 µL STP of Kr)[1] | Advantages: Chemically inert, large dating range, not affected by microbial activity.[2] Limitations: Requires specialized and expensive analysis (ATTA), potential for underground production in uranium-rich environments. |
| Carbon-14 | ¹⁴C | 5,730 | Up to ~40,000 | 1-2 Liters | Advantages: Widely available and relatively inexpensive analysis. Limitations: Geochemical reactions can alter ¹⁴C concentration, limited to organic carbon presence, shorter dating range.[7] |
| Tritium/Helium-3 | ³H/³He | 12.32 (for ³H) | 0.5 - 50 | 10-100 mL | Advantages: High precision for young groundwater, relatively small sample size. Limitations: Only applicable to modern recharge (post-1950s), requires measurement of multiple noble gases.[8] |
| Chlorine-36 | ³⁶Cl | 301,000 | 100,000 – 1,000,000 | 1-5 Liters | Advantages: Long half-life suitable for old groundwater. Limitations: Complex geochemistry, potential for subsurface production, requires large sample volumes for some analytical methods. |
| Helium-4 | ⁴He | Stable | 1,000 – millions | 10-100 mL | Advantages: Can date very old groundwater, relatively simple analysis. Limitations: Accumulation rate is dependent on aquifer lithology (uranium and thorium content) and requires calibration with other methods like ⁸¹Kr.[2] |
Experimental Protocols
Groundwater Sampling for Krypton-81 Analysis
The accurate measurement of the extremely low concentrations of ⁸¹Kr in groundwater necessitates meticulous sampling procedures to prevent atmospheric contamination. The following is a generalized protocol based on the principles of the IAEA's EDGAR (Extraction of Dissolved Gases for Analysis of Radiokrypton) system.
Objective: To extract dissolved gases from a known volume of groundwater and store them in a sample cylinder without contamination from modern air.
Materials:
-
Submersible pump with dedicated tubing
-
IAEA-EDGAR-Mk II sampler or similar dissolved gas extraction system
-
High-pressure stainless steel sample cylinders (pre-evacuated)
-
Swagelok fittings and stainless steel tubing
-
Flow meter
-
Pressure gauges
-
Data logger for recording pumping parameters
Procedure:
-
Well Preparation and Purging:
-
Lower the submersible pump to the desired sampling depth within the well screen.
-
Purge the well by pumping at a low, stable rate to remove stagnant water and ensure the sample is representative of the aquifer.
-
Monitor field parameters (pH, temperature, electrical conductivity, dissolved oxygen) until they stabilize, indicating that formation water is being drawn.
-
-
System Setup:
-
Connect the pump outlet to the inlet of the gas extraction system using stainless steel tubing and Swagelok fittings to ensure airtight connections.
-
Ensure the entire system is leak-tight.
-
-
Gas Extraction:
-
Start the flow of groundwater through the gas extraction membrane contactor at a controlled and measured rate.
-
The membrane allows dissolved gases to pass from the water into a pre-evacuated sample cylinder while preventing water from passing through.
-
Continuously monitor the flow rate and pressure throughout the sampling process. A large volume of water (typically hundreds to thousands of liters) needs to be processed to obtain a sufficient amount of krypton.
-
-
Sample Collection:
-
The extracted gas mixture accumulates in the evacuated stainless steel sample cylinder.
-
Continue the process until the pressure in the sample cylinder reaches a predetermined level, indicating that a sufficient volume of gas has been collected.
-
Record the total volume of water that has passed through the system.
-
-
Sample Storage and Transport:
-
Securely close the valve on the sample cylinder.
-
Disconnect the cylinder from the extraction system.
-
Label the cylinder with a unique identifier, date, location, and total water volume processed.
-
Store and transport the cylinder in an upright position to the laboratory for analysis.
-
Atom Trap Trace Analysis (ATTA) of Krypton-81
ATTA is a laser-based atom counting technique that allows for the detection of individual ⁸¹Kr atoms, providing the extreme sensitivity required for groundwater dating.[9][10]
Objective: To measure the isotopic ratio of ⁸¹Kr to a stable krypton isotope (e.g., ⁸³Kr) in the extracted gas sample.
Materials:
-
ATTA instrument, which includes:
-
Ultra-high vacuum system
-
Krypton gas purification line
-
RF discharge source to produce metastable krypton atoms
-
A series of lasers precisely tuned to the atomic transitions of krypton isotopes
-
Magneto-optical trap (MOT)
-
Sensitive fluorescence detector (e.g., CCD camera or photomultiplier tube)
-
-
Purified krypton gas sample from groundwater
-
Modern air krypton standard for calibration
Procedure:
-
Sample Purification:
-
The gas sample collected from the field is first processed to separate krypton from other gases (e.g., nitrogen, argon, methane). This is typically achieved using cryogenic techniques and gas chromatography.[1]
-
-
Introduction into the ATTA System:
-
The purified krypton sample is introduced into the ultra-high vacuum system of the ATTA instrument.
-
-
Metastable Atom Production:
-
The krypton atoms are passed through an RF discharge, which excites a fraction of them to a metastable energy state. This is a necessary step as the laser cooling and trapping process starts from this excited state.[9]
-
-
Laser Cooling and Trapping:
-
A beam of metastable krypton atoms is directed through a series of laser beams.
-
The lasers are tuned to a specific atomic transition of the desired krypton isotope (e.g., ⁸¹Kr). The laser light exerts a force on the atoms, slowing them down (laser cooling).
-
The slowed atoms are then captured in a magneto-optical trap (MOT), a region where magnetic fields and laser beams confine the atoms in a small volume.[10]
-
-
Single Atom Detection:
-
The trapped atoms are continuously excited by the laser light and subsequently fluoresce.
-
A highly sensitive detector captures this fluorescence, and the signal from a single trapped atom can be clearly distinguished from the background.[11]
-
By counting the number of trapped ⁸¹Kr atoms over a specific period, their abundance in the sample is determined.
-
-
Isotopic Ratio Measurement:
-
The laser frequency is then switched to the resonance of a stable krypton isotope (e.g., ⁸³Kr), and the process is repeated to measure its abundance.
-
The ratio of the ⁸¹Kr count rate to the stable isotope count rate provides the isotopic ratio for the groundwater sample.
-
-
Age Calculation:
-
The measured ⁸¹Kr/Kr ratio of the sample is compared to the known atmospheric ⁸¹Kr/Kr ratio (from a modern air standard).
-
The groundwater age is then calculated using the radioactive decay equation: Age = - (t½ / ln(2)) * ln( (⁸¹Kr/Kr)sample / (⁸¹Kr/Kr)atmosphere ) where t½ is the half-life of ⁸¹Kr.
-
Mandatory Visualizations
Caption: Experimental workflow for ⁸¹Kr groundwater dating.
Caption: Classification of major groundwater dating methods by age range.
References
- 1. Primer on Atom Trap Trace Analysis 85Kr 39Ar 81Kr Dating [atta.ustc.edu.cn]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. blogs.egu.eu [blogs.egu.eu]
- 4. anl.gov [anl.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. yln.info [yln.info]
- 8. ppegeo.igc.usp.br [ppegeo.igc.usp.br]
- 9. Atomic trap trace analysis - Wikipedia [en.wikipedia.org]
- 10. phy.anl.gov [phy.anl.gov]
- 11. phy.anl.gov [phy.anl.gov]
Application Notes and Protocols for Cyclotron Production of Krypton-79
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krypton-79 (⁷⁹Kr) is a positron-emitting radionuclide with a half-life of 35.04 hours, making it a valuable tool for various applications in research and nuclear medicine.[1] Its decay characteristics, which include the emission of positrons and characteristic gamma rays, allow for its use in Positron Emission Tomography (PET) imaging. This document provides detailed application notes and protocols for the production of ⁷⁹Kr using a medical cyclotron, focusing on the proton irradiation of a sodium bromide (NaBr) target. The protocols cover target preparation, irradiation, purification, and quality control of the final ⁷⁹Kr product.
Production Methodology
The production of this compound is achieved via the ⁷⁹Br(p,n)⁷⁹Kr nuclear reaction. This process involves the bombardment of a stable bromine-79 target with protons accelerated in a cyclotron. Sodium bromide (NaBr) is a commonly used target material due to its high bromine content and good thermal stability.
Table 1: Cyclotron Production Parameters for this compound
| Parameter | Value | Reference |
| Target Material | Sodium Bromide (NaBr) | [2] |
| Nuclear Reaction | ⁷⁹Br(p,n)⁷⁹Kr | |
| Proton Beam Energy | 14 MeV (can range from 0-45 MeV) | [3][4] |
| Target Thickness | Sufficient to degrade the proton beam energy | |
| Irradiation Time | Dependent on desired activity | |
| Theoretical Yield | 14.9 mCi/µAh (for 45 to 0 MeV energy range) | [5] |
| Experimental Yield | 40-60% of theoretical yield | [5] |
Experimental Protocols
Protocol 1: Sodium Bromide (NaBr) Target Preparation
This protocol describes the preparation of a solid NaBr target for cyclotron irradiation.
Materials:
-
U.S.P. grade Sodium Bromide (NaBr) powder
-
Nickel crucible
-
Porcelain dish
-
Mortar and pestle
-
Oven
-
Water-cooled copper target plate with a scored surface
-
Target chamber assembly
Procedure:
-
Fusion of NaBr: Place approximately 40 grams of U.S.P. grade NaBr powder into a nickel crucible. Heat the crucible until the NaBr melts (melting point: 747°C).
-
Cooling and Grinding: Pour the molten NaBr into a porcelain dish and allow it to cool completely. Once solidified, grind the fused NaBr into a fine powder using a mortar and pestle. This increases the surface area for efficient dissolution or gas release.[2]
-
Drying: Dry the powdered NaBr at 150°C for several hours to remove any residual moisture.[2]
-
Target Loading: Spread a thin layer (approximately 1/8 inch thick) of the dried NaBr powder evenly over the scored surface of a water-cooled copper target plate. The grooves on the plate help to hold the powder in place during handling and irradiation.[2]
-
Target Assembly: Mount the target plate into the cylindrical target chamber. The chamber is then attached to the cyclotron beamline.
Protocol 2: Cyclotron Irradiation
This protocol outlines the general procedure for the proton bombardment of the NaBr target.
Equipment:
-
Medical cyclotron (capable of delivering a 14 MeV proton beam)
-
Target chamber with the prepared NaBr target
-
Helium gas supply
-
Vacuum pump
Procedure:
-
Target Positioning: Place the target chamber at the end of the cyclotron's divergent spout.
-
Vacuum and Helium Backfill: Evacuate the target chamber and then backfill it to near atmospheric pressure with helium gas. The helium serves as a cooling agent for the target during irradiation.[2]
-
Proton Bombardment: Irradiate the NaBr target with a proton beam of the desired energy and current for a predetermined duration to achieve the target activity of ⁷⁹Kr. The beam current and irradiation time will need to be optimized based on the specific cyclotron and desired yield.
Protocol 3: Purification of this compound by Thermal Extraction (Fusion Method)
This protocol describes the separation of gaseous ⁷⁹Kr from the solid NaBr target material by heating.
Equipment:
-
Monel metal fusion vessel with a ground glass joint
-
Tube furnace
-
Helium carrier gas supply with a flow controller
-
Gas traps (e.g., cold trap with liquid nitrogen)
-
Shielded collection vessel
Procedure:
-
Target Transfer: After irradiation and a suitable cooling period to allow for the decay of short-lived radionuclides, transfer the irradiated NaBr powder from the target plate to the Monel metal fusion vessel.
-
Apparatus Setup: Connect the fusion vessel to a purification line. The line should include an inlet for helium carrier gas and an outlet leading to a series of gas traps and finally to a shielded collection vessel.
-
Thermal Extraction: Place the fusion vessel inside a tube furnace. Begin heating the vessel to a temperature just below the melting point of NaBr (747°C). Krypton is released by diffusion due to lattice defects created during irradiation.[5] A slow and controlled temperature ramp is recommended.
-
Gas Collection: During the heating process, continuously sweep the released gaseous ⁷⁹Kr from the fusion vessel using a gentle flow of helium carrier gas.
-
Purification: Pass the gas stream through a series of traps to remove any potential volatile impurities. A cold trap (e.g., cooled with liquid nitrogen) can be used to effectively trap the ⁷⁹Kr.
-
Final Collection: The purified ⁷⁹Kr is collected in a shielded, evacuated vessel.
Quality Control
A series of quality control tests must be performed on the final ⁷⁹Kr product to ensure its suitability for research or clinical use.
Table 2: Quality Control Specifications for this compound
| Test | Method | Specification |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% ⁷⁹Kr |
| Radiochemical Purity | Gas chromatography | ≥ 99% as Krypton gas |
| Visual Inspection | Direct observation | Clear, colorless gas |
| Activity Assay | Calibrated ionization chamber | Within ±10% of the stated activity |
Protocol 4: Radionuclidic Purity Testing using Gamma-ray Spectroscopy
Equipment:
-
High-purity germanium (HPGe) detector
-
Multichannel analyzer (MCA)
-
Shielded sample holder
Procedure:
-
Sample Preparation: Place a sample of the final ⁷⁹Kr product in a suitable container and position it in the shielded sample holder of the HPGe detector.
-
Data Acquisition: Acquire a gamma-ray spectrum for a sufficient duration to obtain good counting statistics.
-
Spectrum Analysis: Analyze the acquired spectrum to identify and quantify the gamma-emitting radionuclides present. The characteristic gamma-ray energies for ⁷⁹Kr should be identified.
-
Purity Calculation: Calculate the radionuclidic purity by determining the percentage of the total radioactivity that is attributable to ⁷⁹Kr. Any other gamma-emitting impurities should be identified and quantified. The acceptance criterion is typically ≥ 99.5% ⁷⁹Kr.
Visualizations
Experimental Workflow for this compound Production
Caption: Experimental workflow for the production of this compound.
Conceptual Use of this compound as a Diffusible Tracer
Caption: Conceptual use of 79Kr as a diffusible tracer in medical imaging.
Logical Relationships in this compound Production
Caption: Logical relationships between production parameters and product quality.
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Krypton-79m: a new radionuclide for applications in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Troubleshooting & Optimization
Krypton-79 Production and Purification: A Technical Support Center
For researchers, scientists, and drug development professionals working with Krypton-79 (⁷⁹Kr), navigating the complexities of its production and purification can present significant challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these critical processes.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the production and purification of ⁷⁹Kr.
Low Production Yield
Q: We are experiencing lower than expected yields of ⁷⁹Kr from our cyclotron run. What are the potential causes and how can we troubleshoot this?
A: Low yields of ⁷⁹Kr are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions for Low ⁷⁹Kr Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Proton Beam Energy | Verify that the proton beam energy is optimized for the ⁷⁹Br(p,n)⁷⁹Kr reaction. The optimal energy range should be determined based on the excitation function for this reaction. |
| Target Issues | - Target Thickness: Ensure the sodium bromide (NaBr) target has the appropriate thickness to maximize the interaction with the proton beam without excessive energy loss. - Target Integrity: Inspect the target for any signs of degradation, such as melting or cracking, which can occur at high beam currents. Consider implementing enhanced cooling mechanisms. - Target Purity: Use high-purity NaBr to minimize competing nuclear reactions that consume protons and produce unwanted isotopes. |
| Inefficient Krypton Release | Below the melting point of NaBr, the release of ⁷⁹Kr is diffusion-based and can be slow.[1] - Temperature: Ensure the target temperature during and after irradiation is sufficient to promote the diffusion of krypton gas out of the salt matrix. - Extraction Time: Allow for an adequate "soaking" time after irradiation for the ⁷⁹Kr to be released from the target. |
| Leaks in the System | Perform a thorough leak check of the entire production and collection system. Even small leaks can lead to significant loss of the gaseous ⁷⁹Kr product. |
A logical workflow for troubleshooting low yield is presented below.
Inadequate Purification
Q: Our purified ⁷⁹Kr product shows the presence of radionuclidic impurities. How can we improve our purification process?
A: The primary method for purifying ⁷⁹Kr from an irradiated NaBr target is through cryogenic distillation (often referred to as dry distillation). Inadequate separation can lead to the presence of other krypton isotopes or volatile radionuclides.
Potential Causes and Solutions for Inadequate ⁷⁹Kr Purification
| Potential Cause | Troubleshooting Steps |
| Improper Cold Trap Temperatures | The separation of different gases in a cryogenic system is highly dependent on temperature. Ensure that the temperatures of the cold traps are precisely controlled to selectively trap and release different components of the gas mixture. |
| Inefficient Trapping/Release | - Flow Rate: Optimize the flow rate of the carrier gas through the cryogenic traps. A flow rate that is too high may not allow for efficient trapping, while a rate that is too low can prolong the process unnecessarily. - Surface Area: Ensure the trapping material within the cold traps (e.g., stainless steel wool) has a high surface area to maximize interaction with the gas. |
| Presence of Non-condensable Gases | The presence of significant amounts of non-condensable gases can interfere with the cryogenic trapping of krypton. Ensure the system is properly evacuated before starting the purification process. |
| Cross-Contamination | Thoroughly clean and bake out the purification line between runs to prevent cross-contamination from previous productions. |
Below is a simplified workflow for the production and purification of this compound.
Frequently Asked Questions (FAQs)
Production
-
Q1: What is the typical target material for ⁷⁹Kr production? A1: High-purity sodium bromide (NaBr) is a commonly used target material for the production of ⁷⁹Kr via the ⁷⁹Br(p,n)⁷⁹Kr reaction.
-
Q2: What are the expected yields for ⁷⁹Kr production? A2: Theoretical yields can be as high as 14.9 mCi/µAh for the energy range of 45 to 0 MeV. However, experimental yields after separation typically range from 40% to 60% of the theoretical values.[1]
Purification
-
Q3: What is "dry distillation" in the context of ⁷⁹Kr purification? A3: Dry distillation, also known as cryogenic distillation, is a technique used to separate gases based on their different boiling points. In the case of ⁷⁹Kr purification, the gaseous mixture released from the irradiated target is passed through a series of cold traps maintained at specific low temperatures to selectively trap and then release the desired krypton isotopes.
-
Q4: What are the main radionuclidic impurities to look for after purification? A4: The primary radionuclidic impurities are other krypton isotopes produced from competing nuclear reactions on the bromine target, such as ⁷⁶Kr and ⁷⁷Kr.[1] The presence of these impurities will depend on the isotopic composition of the bromine target and the proton beam energy.
Quality Control
-
Q5: What is the primary method for assessing the radionuclidic purity of ⁷⁹Kr? A5: Gamma spectroscopy is the standard method for determining the radionuclidic purity of ⁷⁹Kr.[2] By analyzing the gamma-ray spectrum of the final product, it is possible to identify and quantify the presence of any gamma-emitting impurities.
-
Q6: What are the key quality control tests for a ⁷⁹Kr radiopharmaceutical? A6: In addition to radionuclidic purity, other essential quality control tests for radiopharmaceuticals include sterility testing, pyrogen (bacterial endotoxin) testing, and ensuring the correct activity of the final product.[3]
Experimental Protocols
Production of this compound via Proton Irradiation of NaBr
This protocol provides a general outline for the production of ⁷⁹Kr. Specific parameters will need to be optimized for your cyclotron and target system.
Materials:
-
High-purity sodium bromide (NaBr) powder
-
Target holder compatible with your cyclotron
Procedure:
-
Target Preparation:
-
Press the NaBr powder into a solid pellet of the desired thickness and density.
-
Encapsulate the NaBr pellet in the target holder.
-
-
Irradiation:
-
Mount the target assembly onto the cyclotron beamline.
-
Irradiate the target with a proton beam of the appropriate energy and current. The energy should be optimized to maximize the ⁷⁹Br(p,n)⁷⁹Kr reaction cross-section while minimizing the production of impurities.
-
Monitor the target temperature throughout the irradiation to prevent melting or damage.
-
-
Post-Irradiation:
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Allow for a cool-down period before handling the irradiated target.
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Transfer the target to a shielded hot cell for processing.
-
Purification of this compound by Cryogenic Distillation
This protocol describes a general method for the purification of ⁷⁹Kr from the irradiated NaBr target.
Equipment:
-
Tube furnace
-
Series of cryogenic traps (cold traps)
-
Liquid nitrogen
-
Inert carrier gas (e.g., helium)
-
Shielded collection vessel
Procedure:
-
Krypton Release:
-
Place the irradiated NaBr target into the tube furnace.
-
Heat the target to a temperature sufficient to induce the diffusion and release of the trapped krypton gas. This is typically done below the melting point of NaBr.
-
-
Cryogenic Separation:
-
Pass a slow stream of inert carrier gas over the heated target to sweep the released gases into the cryogenic trap system.
-
The first trap is typically held at a temperature that allows for the trapping of less volatile impurities while allowing the krypton to pass through.
-
Subsequent traps are held at liquid nitrogen temperature to efficiently trap the krypton.
-
-
Krypton Collection:
-
After the release and trapping are complete, isolate the krypton-containing trap.
-
Allow the trap to warm up, releasing the purified krypton gas.
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Collect the purified ⁷⁹Kr in a shielded and evacuated collection vessel.
-
Quality Control of this compound by Gamma Spectroscopy
This protocol outlines the steps for assessing the radionuclidic purity of the final ⁷⁹Kr product.
Equipment:
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High-Purity Germanium (HPGe) detector
-
Multichannel analyzer (MCA)
Procedure:
-
Sample Preparation:
-
Place a sample of the purified ⁷⁹Kr in a calibrated geometry at a defined distance from the HPGe detector.
-
-
Data Acquisition:
-
Acquire a gamma-ray spectrum for a sufficient duration to obtain good counting statistics.
-
-
Data Analysis:
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Identify the characteristic gamma-ray peaks of ⁷⁹Kr (e.g., 129.8 keV, 261.4 keV, 397.9 keV).
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Search the spectrum for the presence of gamma-ray peaks corresponding to potential radionuclidic impurities (e.g., from ⁷⁶Kr or ⁷⁷Kr).
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Quantify the activity of ⁷⁹Kr and any identified impurities to determine the radionuclidic purity.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to ⁷⁹Kr production.
Table 1: this compound Production Yields
| Parameter | Value | Reference |
| Theoretical Yield | 14.9 mCi/µAh | [1] |
| Experimental Yield | 40 - 60% of theoretical | [1] |
Table 2: Potential Radionuclidic Impurities in ⁷⁹Kr Production
| Isotope | Half-life | Production Reaction | Notes |
| ⁷⁶Kr | 14.8 h | ⁷⁹Br(p,4n)⁷⁶Kr | Higher energy protons can favor this reaction. |
| ⁷⁷Kr | 74.4 min | ⁷⁹Br(p,3n)⁷⁷Kr | Can be a significant impurity depending on beam energy.[1] |
Note: The specific impurities and their relative abundance will depend on the proton beam energy, target enrichment, and irradiation time.
References
Krypton-79 Production Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the yield of Krypton-79 (⁷⁹Kr) from a cyclotron.
Frequently Asked Questions (FAQs)
Q1: What is the most common nuclear reaction for producing this compound?
A1: The most common and effective nuclear reaction for the production of this compound is the ⁷⁹Br(p,n)⁷⁹Kr reaction. This involves bombarding a target enriched in Bromine-79 with protons.
Q2: What are the primary target materials used for ⁷⁹Kr production?
A2: The primary target materials are sodium bromide (NaBr) in either solid or aqueous form.[1][2] Solid NaBr targets are often used for their high bromine content.[2] Aqueous solutions of NaBr are also utilized, which can simplify the extraction of the gaseous ⁷⁹Kr product.[1]
Q3: What is the optimal proton beam energy for ⁷⁹Kr production?
A3: The optimal proton energy depends on the desired balance between the yield of ⁷⁹Kr and the production of radionuclidic impurities. For the ⁷⁹Br(p,n)⁷⁹Kr reaction, energies in the range of 14 MeV have been effectively used.[1] However, the theoretical yield for ⁷⁹Kr is calculated over a broader energy range, from 0 to 45 MeV.[1] It is crucial to consult the excitation function for the ⁷⁹Br(p,n)⁷⁹Kr reaction to select an energy that maximizes ⁷⁹Kr production while minimizing impurities like ⁷⁷Kr.[1]
Q4: What are the expected yields for ⁷⁹Kr production?
A4: Theoretical yields for ⁷⁹Kr can be as high as 14.9 mCi/µAh.[1] However, practical experimental yields are typically lower, ranging from 40% to 60% of the theoretical values after separation from the NaBr target.[1]
Q5: What are the common methods for separating ⁷⁹Kr from the target material?
A5: For solid NaBr targets, a common method is dry distillation (also referred to as the fusion method), where the irradiated salt is heated to its melting point (755°C) to release the trapped krypton gas.[2] For aqueous NaBr targets, the produced ⁷⁹Kr gas can be continuously swept out of the solution by bubbling helium gas through it during or after irradiation.[1]
Troubleshooting Guides
Low this compound Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low ⁷⁹Kr activity post-irradiation | Incorrect proton beam energy. | Verify the cyclotron's proton beam energy is optimized for the peak of the ⁷⁹Br(p,n)⁷⁹Kr reaction cross-section. Consult relevant excitation function data.[1] |
| Low beam current. | Ensure the beam current is stable and at the desired level throughout the irradiation. Check for any beam trips or fluctuations. | |
| Target material issues (e.g., insufficient thickness, incorrect density). | For solid targets, verify the thickness and uniformity of the NaBr powder on the target plate.[2] For aqueous targets, ensure the NaBr solution is near saturation to maximize the bromine content in the beam path.[1] | |
| Inefficient cooling leading to target degradation. | Inspect the target cooling systems (water and/or helium) for proper flow and temperature. Overheating can lead to loss of target material, especially for aqueous targets. | |
| Low ⁷⁹Kr recovery after separation | Incomplete release of ⁷⁹Kr from the solid target. | For the fusion method, ensure the NaBr is completely melted and held at temperature for a sufficient duration to allow for the diffusion and release of the trapped gas.[1][2] |
| Leaks in the gas collection system. | Perform a leak check of all connections and tubing in the gas transfer line from the target to the collection vessel. | |
| Inefficient trapping of ⁷⁹Kr. | If using a cold trap, ensure it is at the appropriate low temperature to efficiently trap krypton gas. | |
| Inefficient sweeping of ⁷⁹Kr from the aqueous target. | Check the helium flow rate. A low flow rate may not be sufficient to effectively carry the ⁷⁹Kr out of the solution. |
Radionuclidic Impurities
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of ⁷⁷Kr or other bromine isotopes. | Proton beam energy is too high. | Reduce the incident proton energy to a range that minimizes the cross-section for the production of unwanted isotopes. The ⁷⁹Br(p,3n)⁷⁷Kr reaction, for example, has a higher energy threshold. |
| Impurities in the target material. | Use high-purity sodium bromide to avoid the production of other radioisotopes from impurities. | |
| Presence of other non-krypton radioisotopes. | Incomplete separation and purification. | Refine the purification process. For dry distillation, ensure that only the gaseous fraction is collected. For the aqueous sweep method, use appropriate traps to remove any aerosols or volatile bromine species. |
Experimental Protocols
Solid Sodium Bromide (NaBr) Target Preparation
-
Material: Use USP grade or higher purity Sodium Bromide (NaBr). To increase the rate of dissolution for later processing, the salt can be fused in a nickel crucible, cooled, and then ground into a fine powder.[2]
-
Target Plate: Utilize a water-cooled copper target plate. The surface should be scored with parallel grooves to help hold the NaBr powder in place.[2]
-
Deposition: Spread a thin, uniform layer (approximately 1/8 inch thick) of the fine NaBr powder over the scored surface of the target plate.[2]
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Assembly: Mount the target plate in a cylindrical target chamber. This chamber should be connected to the cyclotron beamline and have a vacuum window (e.g., dural foil) to allow the proton beam to pass through.[2]
-
Cooling: During bombardment, the target chamber is typically filled with helium gas to aid in cooling the NaBr powder.[2]
Aqueous Sodium Bromide (NaBr) Target Preparation
-
Solution Preparation: Prepare a nearly saturated solution of reagent-grade NaBr in distilled water. To avoid precipitation in the target chamber, a fully saturated solution can be slightly diluted (e.g., nine parts saturated solution to one part distilled water).[1]
-
Target Chamber: Use a target chamber constructed of a material resistant to the corrosive nature of the bromide solution (e.g., titanium). The chamber should have a thin window (e.g., tantalum foil) to allow the proton beam to enter the solution.[1]
-
Filling: Fill the target chamber with the prepared NaBr solution. Ensure the thickness of the solution is sufficient to completely stop the incident proton beam.[1]
-
Gas Lines: The target chamber must be equipped with a helium gas inlet that allows bubbling through the solution and an outlet to carry the produced ⁷⁹Kr to a collection system.[1]
This compound Separation and Purification
Method 1: Dry Distillation from Solid NaBr Target
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Transfer: After irradiation, transfer the NaBr target plate to a hot cell.
-
Fusion: Place the irradiated NaBr in a monel metal or quartz tube. Heat the tube to above the melting point of NaBr (755°C) using a furnace or a direct flame.[2]
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Gas Collection: The released gases, including ⁷⁹Kr, are swept from the fusion vessel using a carrier gas (e.g., helium or air) into an evacuated collection bulb or a cold trap.[2]
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Purification: Further purification can be achieved by passing the collected gas through a series of traps to remove any volatile impurities.
Method 2: Helium Sweeping from Aqueous NaBr Target
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Gas Flow: During or after irradiation, bubble a continuous stream of helium gas through the aqueous NaBr solution.[1]
-
Gas Transfer: The helium stream, now containing ⁷⁹Kr, is directed out of the target chamber through tubing to a collection system.
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Collection: The ⁷⁹Kr can be collected in a shielded container or used directly for subsequent applications. The gas stream can be mixed with air to achieve the desired concentration for medical imaging purposes.[1]
Visualizations
References
Krypton-79 Purification Technical Support Center
Welcome to the technical support center for the purification of Krypton-79 (Kr-79) samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing impurities in Kr-79 samples intended for radiopharmaceutical applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in cyclotron-produced this compound?
A1: Cyclotron-produced this compound can contain both radionuclidic and chemical impurities.
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Radionuclidic Impurities: These are other radioactive isotopes produced during the irradiation process. The specific impurities depend on the target material and the energy of the proton beam. Common radionuclidic impurities can include other krypton isotopes (e.g., Kr-79m, Kr-81m) and radioisotopes of other elements produced from the target material itself. For example, if a bromide salt target is used, radioisotopes of bromine and other elements present in the target matrix could be produced.
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Chemical Impurities: These are non-radioactive substances that can originate from the target material, the cyclotron components, or the purification system. Examples include other noble gases (like argon and xenon if the krypton is sourced from air), carrier gases (like helium used in the production process), and volatile organic compounds.
Q2: What are the primary methods for purifying this compound samples?
A2: The two primary methods for purifying this compound are cryogenic distillation and gas chromatography.
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Cryogenic Distillation: This technique separates gases based on their different boiling points. The gas mixture is cooled to cryogenic temperatures, causing the components to liquefy at different temperatures, allowing for their separation.
-
Gas Chromatography (GC): This is a powerful analytical technique used to separate and analyze volatile compounds. In the context of Kr-79 purification, the gas sample is passed through a column with a stationary phase that interacts differently with various components, leading to their separation.
Q3: What are the acceptance criteria for the purity of medical-grade this compound?
A3: The acceptance criteria for medical-grade this compound are stringent to ensure patient safety and imaging quality. While specific monographs for this compound for inhalation are not as common as for other radiopharmaceuticals, the general principles of radiopharmaceutical quality control apply. The final product should be a clear, colorless gas.[1]
-
Radionuclidic Purity: This is a critical parameter. The amount of other radioisotopes should be minimized. For instance, in the production of Krypton-81m from a Rubidium-81 generator, there are strict limits on the breakthrough of the parent radionuclide and other rubidium isotopes.[2][3] A similar principle would apply to Kr-79, where the presence of longer-lived or higher-energy emitting isotopes would be a concern. Generally, a radiochemical purity of at least 90% is considered acceptable for radiopharmaceuticals.[4]
-
Chemical Purity: The concentration of chemical impurities should be below levels that could cause physiological effects or interfere with the imaging process. This includes other gases and any residual solvents from the purification process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Yield of this compound After Purification | 1. Leaks in the purification system.2. Inefficient trapping in the cryogenic system.3. Incorrect parameters in the gas chromatography system. | 1. Perform a thorough leak check of all connections and components in your system.2. Ensure the cryogenic trap is reaching and maintaining the target temperature. Check for any ice blockages.3. Verify and optimize the GC parameters, including column temperature, carrier gas flow rate, and injection volume. |
| Presence of Radionuclidic Impurities in the Final Product | 1. Incomplete separation during cryogenic distillation.2. Co-elution of impurities with this compound in the gas chromatograph.3. Contamination from the generator system (if applicable). | 1. Adjust the temperature and pressure parameters of the cryogenic distillation to improve separation efficiency.2. Optimize the GC method by changing the temperature program, using a different column, or adjusting the carrier gas flow rate.3. For generator-produced isotopes, check for parent radionuclide breakthrough and ensure the generator is functioning correctly.[2][5] |
| Presence of Chemical Impurities (e.g., other gases, solvents) | 1. Inadequate purging of the system.2. Contamination from the carrier gas.3. Incomplete removal of solvents used in the target processing. | 1. Ensure the entire system is thoroughly purged with a high-purity inert gas before introducing the this compound sample.2. Use a high-purity carrier gas for gas chromatography and consider using an in-line gas purifier.3. If target dissolution is part of the process, ensure all solvents are completely removed before the gas purification stage. |
| Inconsistent Purity Results Between Batches | 1. Variability in the cyclotron production process.2. Inconsistent performance of the purification system.3. Issues with the analytical method used for quality control. | 1. Standardize the cyclotron irradiation parameters, including beam energy and current, and irradiation time.2. Regularly maintain and calibrate the purification equipment. Check for degradation of the GC column or saturation of cryogenic traps.3. Validate the analytical method for quality control to ensure its accuracy, precision, and robustness.[6][7][8] |
Experimental Protocols
Protocol 1: Purification of this compound using Cryogenic Distillation
This protocol describes a general procedure for the separation of krypton from other gases using a dual stainless steel cryogenic trap system.[9][10]
Objective: To separate this compound from other noble gases like Argon and Xenon.
Materials:
-
Dual stainless steel cryogenic trap system mounted on a single cold head.
-
Temperature controller for the cold head.
-
Vacuum pump.
-
Pressure gauges.
-
High-purity helium gas.
-
This compound gas mixture to be purified.
Procedure:
-
System Preparation: Evacuate the entire cryogenic trap system to a high vacuum.
-
Cooling: Cool the cold head to the desired initial trapping temperature (e.g., a temperature low enough to trap krypton and xenon, but allow argon to pass through).
-
Sample Introduction: Introduce the this compound gas mixture into the first cryogenic trap.
-
Fractional Distillation:
-
Slowly warm the first trap to a temperature where krypton starts to volatilize but xenon remains trapped.
-
Simultaneously, cool the second trap to a temperature that will efficiently re-trap the volatilizing krypton.
-
Transfer the krypton from the first trap to the second trap.
-
-
Further Purification: The temperature of the second trap can be further cycled to refine the separation of krypton from any remaining argon or co-trapped xenon.
-
Krypton Recovery: Once the desired purity is achieved, the second trap is warmed to release the purified this compound, which is then collected.
Quantitative Data: A dual stainless steel cryogenic trap system has been shown to achieve:
-
≥98% recovery of Krypton.
-
<0.5% of the initial Argon abundance remaining in the Krypton fraction.
-
<1% of the initial Xenon abundance remaining in the Krypton fraction.[9][10]
Protocol 2: Quality Control of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the use of GC-MS for the analysis of the radionuclidic and chemical purity of this compound.[11][12][13]
Objective: To identify and quantify impurities in the final this compound product.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column for gas analysis (e.g., a porous layer open tubular - PLOT column).
-
High-purity helium as the carrier gas.
-
Gas sampling system for introducing the this compound sample into the GC.
Procedure:
-
Method Validation: The GC-MS method must be validated for its intended purpose, including specificity, linearity, accuracy, precision, and limits of detection and quantification.[7][8]
-
System Suitability: Before analyzing the sample, perform a system suitability test to ensure the GC-MS system is performing correctly.
-
Sample Analysis:
-
Introduce a known volume of the purified this compound gas into the GC injector.
-
Run the pre-programmed temperature gradient to separate the components of the gas mixture.
-
The separated components will enter the mass spectrometer for identification and quantification.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify and quantify any impurity peaks by comparing their mass spectra to a library of known compounds.
-
For radionuclidic impurities, the mass spectrometer will be able to differentiate between different isotopes of krypton based on their mass-to-charge ratio.
-
Data Presentation
Table 1: Efficiency of a Dual Stainless Steel Cryogenic Trap for Krypton Purification [9][10]
| Parameter | Value |
| Krypton Recovery | ≥98% |
| Argon Impurity in Krypton Fraction | <0.5% of initial amount |
| Xenon Impurity in Krypton Fraction | <1% of initial amount |
Table 2: Typical Acceptance Criteria for Gas Chromatography Method Validation [8]
| Parameter | Acceptance Criterion |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (Correlation Coefficient, r) | ≥ 0.999 |
| Precision (Relative Standard Deviation, RSD) | < 2% for repeatability< 3% for intermediate precision |
| Accuracy (Recovery) | Typically within 98-102% |
Visualizations
Caption: Workflow for Kr-79 Production and QC.
Caption: Troubleshooting for Impure Kr-79.
References
- 1. drum.lib.umd.edu [drum.lib.umd.edu]
- 2. Krypton Kr 81m [doi.usp.org]
- 3. curiumpharma.com [curiumpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Long-lived radioactive contaminant of a krypton-81m gas generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. environics.com [environics.com]
- 9. A new dual stainless steel cryogenic trap for efficient separation of krypton from argon and xenon - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. cmro.in [cmro.in]
- 12. researchgate.net [researchgate.net]
- 13. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Krypton-79 Detector Calibration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Krypton-79 detectors.
Troubleshooting Guide
This guide addresses common issues encountered during the calibration and use of this compound detectors.
| Issue | Potential Cause | Recommended Solution |
| Energy Peak Shift | Temperature fluctuations affecting the detector and electronics. | 1. Ensure the detector and associated electronics are in a temperature-stable environment. 2. Allow the system to warm up and stabilize before starting calibration or measurements. 3. If the problem persists, perform a new energy calibration. |
| Instability in the high-voltage supply or preamplifier. | 1. Verify the stability of the high-voltage supply. 2. Check all cable connections for the preamplifier and detector. 3. If the issue is not resolved, the electronics may require servicing. | |
| Low Count Rate | Incorrect detector-to-source geometry. | 1. Ensure a consistent and reproducible distance and orientation between the source and the detector. 2. For low-activity samples, consider placing the sample closer to the detector, ensuring the geometry is well-defined and reproducible for efficiency calculations. |
| High dead time due to a high activity source or high background. | 1. If using a high-activity source, increase the source-to-detector distance. 2. If the background is high, improve shielding around the detector. | |
| Incorrect settings in the data acquisition software. | 1. Verify that the acquisition time and other software parameters are set correctly. | |
| Peak Broadening (Poor Resolution) | Improper settings in the shaping amplifier. | 1. Optimize the shaping time constant on the amplifier. Longer shaping times generally provide better resolution but can increase dead time. |
| High levels of electronic noise. | 1. Ensure all electronic components are properly grounded. 2. Check for and eliminate any potential sources of electromagnetic interference near the detector system. | |
| For High-Purity Germanium (HPGe) detectors, insufficient cooling. | 1. Ensure the HPGe detector is properly cooled with liquid nitrogen and that the dewar has a sufficient supply. | |
| High Background Noise | Inadequate shielding around the detector. | 1. Improve the shielding using materials like lead to reduce background from external radiation sources. |
| Presence of radon and its progeny in the laboratory. | 1. Ensure good ventilation in the laboratory. A slow purge with nitrogen gas in the detector shield can also help displace radon.[1] | |
| Contamination of the detector or shielding materials. | 1. Perform a background count with no source present to identify any contaminant peaks. 2. If contamination is suspected, the detector and shield may need to be decontaminated by a qualified professional. | |
| Presence of Unexpected Peaks | Interference from other co-produced radionuclides. | 1. When producing this compound, other isotopes like Krypton-81m may also be created.[2] 2. Use a high-resolution detector (e.g., HPGe) to distinguish between the gamma peaks of different isotopes. |
| Backscatter or Compton scattering events. | 1. Proper shielding design can minimize backscatter. 2. Be aware of the expected locations of Compton edges and backscatter peaks in your spectra. |
Frequently Asked Questions (FAQs)
Q1: What are the key gamma ray energies I should look for from this compound?
A1: this compound decays by electron capture and has a half-life of 35.04 hours.[3][4][5] It has several gamma emissions, with the most prominent ones useful for calibration and identification listed in the table below. Additionally, this compound has a metastable state, Krypton-79m, with a 50-second half-life that emits a 130 keV gamma ray.[2][6]
Q2: Which type of detector is best for this compound measurements?
A2: The choice of detector depends on the specific experimental requirements.
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High-Purity Germanium (HPGe) Detectors: These are recommended for their excellent energy resolution. This is crucial for separating the various low-energy gamma peaks of this compound from each other and from potential contaminants. Low Energy Germanium (LEGe) detectors are a type of HPGe detector optimized for this low-energy range.[7]
-
Sodium Iodide (NaI(Tl)) Scintillation Detectors: These detectors offer higher detection efficiency than HPGe detectors but have lower energy resolution.[8] They are a good option when the this compound source is of low activity and there are no interfering gamma rays.
Q3: How do I perform an energy calibration for a this compound experiment?
A3: An energy calibration establishes the relationship between the channel number in your spectrum and the gamma-ray energy.
-
Select Calibration Sources: Choose a set of standard calibration sources with well-known gamma-ray energies that bracket the expected energies from this compound.
-
Acquire Spectra: Place each calibration source at a fixed, reproducible position relative to the detector and acquire a spectrum for a sufficient time to obtain clear peaks.
-
Identify Peak Centroids: Determine the channel number corresponding to the center of each known gamma-ray peak.
-
Generate a Calibration Curve: Plot the known gamma-ray energies against their corresponding channel numbers and fit a function (typically linear or a low-order polynomial) to the data points. This curve can then be used to determine the energies of unknown peaks in your this compound spectra.
Q4: What is an efficiency calibration and why is it important?
A4: An efficiency calibration determines the probability that a gamma ray of a specific energy emitted from a source will be detected by the detector. It is essential for quantifying the activity of your this compound source. The efficiency is dependent on the gamma-ray energy, the detector-to-source geometry, and the materials between the source and the detector.
Q5: How can I reduce background noise in my this compound measurements?
A5: Reducing background noise is critical for accurate measurements, especially for low-activity sources.
-
Shielding: Use high-density materials like lead to shield the detector from external radiation sources.
-
Material Selection: Use materials with low intrinsic radioactivity in the construction of the detector and shielding.
-
Radon Purging: Purge the detector enclosure with nitrogen gas to displace radon, which is a common source of background radiation.[1]
-
Background Subtraction: Acquire a background spectrum (with no source present) for the same duration as your sample measurement and subtract it from your sample spectrum.
Quantitative Data
Table 1: this compound Decay Characteristics
| Property | Value |
| Half-life | 35.04 hours[3][4][5] |
| Decay Mode | Electron Capture (100%)[3][4] |
Table 2: Prominent Gamma and X-ray Emissions of this compound
| Energy (keV) | Intensity (%) | Radiation Type |
| 11.88 | 28.88 | X-ray |
| 11.83 | 14.96 | X-ray |
| 130.0 (from Kr-79m) | 27.0 | Gamma |
| 261.29 | 12.70 | Gamma |
| 397.54 | 9.33 | Gamma |
| 606.09 | 8.12 | Gamma |
| 511.00 | 13.73 | Annihilation Photon |
Data sourced from MIRDSoft, which uses ICRP Publication 107 data.[4]
Table 3: Common Calibration Sources for this compound Energy Range
| Isotope | Half-life | Key Gamma Ray Energies (keV) |
| Cobalt-57 (⁵⁷Co) | 271.8 days | 122.1, 136.5 |
| Barium-133 (¹³³Ba) | 10.5 years | 81.0, 276.4, 302.9, 356.0, 383.8 |
| Cesium-137 (¹³⁷Cs) | 30.1 years | 661.7 |
| Europium-152 (¹⁵²Eu) | 13.5 years | 121.8, 244.7, 344.3, 778.9, 964.1, 1085.9, 1112.1, 1408.0 |
Experimental Protocols
Energy Calibration Protocol
-
System Setup: Power on all electronic components (detector, preamplifier, amplifier, multichannel analyzer) and allow them to stabilize for at least one hour.
-
Source Placement: Place a multi-nuclide calibration source or a series of single-nuclide sources at a fixed and reproducible distance from the detector.
-
Data Acquisition: Acquire a spectrum for a time sufficient to obtain well-defined photopeaks with low statistical uncertainty (typically at least 10,000 counts in the primary peaks).
-
Peak Identification: Identify the centroid channel number for each known gamma-ray peak in the spectrum.
-
Calibration Curve Generation: Use the analysis software to perform a fit (linear or polynomial) of the known energies versus the measured channel numbers.
-
Verification: Verify the quality of the calibration by ensuring the calculated energies for the peaks match the known energies within an acceptable tolerance.
Efficiency Calibration Protocol
-
Energy Calibration: Perform a valid energy calibration prior to the efficiency calibration.
-
Calibration Source: Use a calibrated multi-nuclide source with a known activity and certified gamma emission probabilities. The source should be in a geometry that is identical or very similar to the samples that will be measured.
-
Data Acquisition: Acquire a spectrum for a time sufficient to achieve low statistical uncertainty in the net peak areas of the calibration peaks.
-
Net Peak Area Calculation: For each prominent gamma-ray peak, calculate the net area (total counts in the peak minus the background counts).
-
Efficiency Calculation: Calculate the full-energy peak efficiency (ε) for each peak using the following formula: ε = N / (t * A * Iγ) Where:
-
N is the net peak area (counts)
-
t is the acquisition live time (seconds)
-
A is the activity of the calibration source (Bq)
-
Iγ is the gamma-ray emission probability (intensity) for that energy
-
-
Efficiency Curve Generation: Plot the calculated efficiencies as a function of gamma-ray energy. Fit a curve (typically a polynomial or other function) to these data points. This curve can then be used to determine the efficiency for any energy within the calibrated range, including the emissions from this compound.
Visualizations
Caption: Simplified decay scheme of this compound.
Caption: Workflow for detector energy and efficiency calibration.
Caption: Basic troubleshooting flowchart for gamma spectroscopy issues.
References
- 1. epa.gov [epa.gov]
- 2. Krypton-79m: a new radionuclide for applications in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mirdsoft.org [mirdsoft.org]
- 4. mirdsoft.org [mirdsoft.org]
- 5. This compound - isotopic data and properties [chemlin.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. gammadata.se [gammadata.se]
- 8. web.pa.msu.edu [web.pa.msu.edu]
Krypton-79 Experimental Setup: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Krypton-79 (Kr-79) and its metastable isomer, Krypton-79m (Kr-79m).
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound, and why is it relevant for my experiments?
A1: this compound has a half-life of approximately 35.04 hours.[1][2][3] This relatively long half-life is crucial for planning experiments, especially concerning radioactive waste management and radiation safety protocols. For imaging applications, the metastable state, Krypton-79m, is often used, which has a much shorter half-life of 50 seconds.[4][5]
Q2: My Kr-79m generator is producing a lower-than-expected yield. What are the potential causes?
A2: Low yield from a Kr-79m generator can stem from several factors:
-
Inefficient Production: The generation of Kr-79m typically involves bombarding a bromide salt solution with protons.[4] Ensure that the proton beam energy (e.g., 14-MeV) and target solution concentration are optimal.[4][5]
-
Gas Flow Rate: Kr-79m is continuously swept from the target solution by a carrier gas, such as helium.[4][5] An incorrect flow rate can lead to inefficient extraction or excessive decay before it reaches the imaging system.
-
System Leaks: Check all connections in your experimental setup for gas leaks, which would allow the radioactive gas to escape.
-
Parent Isotope Decay: The parent nuclide, Rubidium-79, decays to this compound. The efficiency of your generator is dependent on the availability of the parent isotope.
Q3: I am observing artifacts or poor image quality in my SPECT scans. How can I troubleshoot this?
A3: Poor image quality in Single-Photon Emission Computed Tomography (SPECT) can be due to several issues:
-
Patient Motion: As with any imaging modality, patient movement during the scan can cause blurring and artifacts.[6]
-
Incorrect Energy Window: Ensure your gamma camera is set to the correct energy window for Kr-79m's 130-keV gamma rays.[4][5]
-
Collimator Choice: Using a high-resolution collimator is appropriate for the 130-keV gamma rays of Kr-79m, similar to what is used for Technetium-99m.[5]
-
Tracer Distribution: Unlike aerosol-based agents like Technegas, gaseous Krypton should distribute similarly to air.[7][8] In patients with severe COPD, aerosols may deposit in "hot spots," an issue less common with gaseous tracers.[7][8] If you observe unexpected hot spots, verify the purity of the gas and the delivery system's function.
Q4: What are the essential safety protocols when working with this compound?
A4: Adherence to standard radiation safety protocols is critical.[9][10][11]
-
Training: All personnel must complete required Environmental Health & Safety (EHS) training.[9][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[9]
-
Containment: Experiments should be conducted in a well-ventilated area, preferably within a fume hood, to prevent inhalation of the radioactive gas.
-
Waste Management: All materials that come into contact with Kr-79 must be disposed of as radioactive waste according to your institution's guidelines.
-
Monitoring: Use appropriate radiation detection equipment to monitor for contamination in the laboratory.
Troubleshooting Guides
Guide 1: Low Generator Power Output
This guide provides a step-by-step process for diagnosing a generator that is not producing the expected power or radioactivity.
-
Check Physical Connections: Ensure all cables and connections to and from the generator are secure.
-
Inspect Brushes and Coils: Visually inspect the generator's brushes for wear and tear. Test the coils for continuity to ensure they are not damaged.[12]
-
Verify Residual Magnetism: A generator can sometimes lose its residual magnetism, preventing it from producing power. If this is suspected, the field may need to be "flashed."[12]
-
Test Voltage Regulator: A faulty voltage regulator can lead to no power output. Test the regulator according to the manufacturer's specifications.
-
Examine for Shorts: A short in the stator can cause the generator to go under load and fail to produce power, sometimes accompanied by smoke.[13]
Guide 2: Calibration of the Kr-79 Delivery System
Accurate calibration is essential for quantitative studies and proper dosimetry.
-
Reference Measurement: An on-site calibration is necessary and should be derived from a reference measurement, such as a calibrated ionization chamber.[14]
-
Flow Rate Adjustment: The rate of flow for the Kr-79m and helium mixture must be carefully controlled. Adjust the flow so that the presence of 35-hour Kr-79 is minimal at the point of use.[4][5]
-
System Integrity Check: Before calibration, perform a leak test on the entire delivery system, from the generator to the patient interface.
-
Gain Calibration: For detector systems, a pad-by-pad gain calibration can be performed using a radioactive source to ensure a uniform response.[15]
Data Presentation
Table 1: Physical Properties of this compound and Krypton-79m
| Property | This compound | Krypton-79m |
| Half-life | 35.04 hours[1][2] | 50 seconds[4] |
| Decay Mode | Electron Capture[1] | Isomeric Transition |
| Primary Gamma Energy | Multiple, including 261 keV[5] | 130 keV[4][5] |
| Parent Nuclide | Rubidium-79 (Rb-79)[1] | This compound (Kr-79) |
| Spin and Parity | 1/2-[2] | 7/2+[1] |
Table 2: Comparison of Ventilation Imaging Agents
| Agent | Type | Half-life | Primary Energy | Key Advantages | Key Disadvantages |
| Krypton-79m (Kr-79m) | Gas | 50 seconds[4] | 130 keV[4] | Gaseous nature mimics true ventilation; low radiation dose. | Requires a dedicated generator; shorter half-life than Kr-81m generator. |
| Krypton-81m (Kr-81m) | Gas | 13 seconds[8] | 190 keV[8] | Gaseous nature; allows for simultaneous V/Q scans with 99mTc.[16] | Short half-life of parent generator (4.6h) limits availability.[16] |
| Technegas (99mTc-carbon) | Ultrafine Aerosol | 6 hours (99mTc) | 140 keV | Wider availability; good lung penetration.[7][17] | Can deposit in "hot spots" in patients with severe COPD.[7][8] |
| 99mTc-DTPA | Aerosol | 6 hours (99mTc) | 140 keV | Widely available and inexpensive.[18] | Particle impaction in central airways can be an issue.[17][19] |
Experimental Protocols
Protocol: Kr-79m Ventilation-Perfusion (V/Q) Lung Scintigraphy
This protocol outlines the key steps for performing a V/Q scan to diagnose pulmonary embolism.
-
Patient Preparation:
-
Ventilation Imaging:
-
The patient breathes a mixture of Kr-79m, helium, and air through a delivery system.[4]
-
Imaging is performed during tidal breathing to achieve a steady-state distribution of the gas.[20]
-
Acquire images using a gamma camera with a high-resolution collimator, centered on the 130 keV photopeak.[5]
-
Obtain multiple views (e.g., anterior, posterior, obliques) for a complete study.[20]
-
-
Perfusion Imaging:
-
Following the ventilation scan, administer Technetium-99m macroaggregated albumin (99mTc-MAA) intravenously.
-
Acquire perfusion images in the same projections as the ventilation scan to allow for direct comparison.
-
-
Image Interpretation:
Mandatory Visualizations
Caption: Production and decay pathway for Krypton-79m.
References
- 1. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. brainly.com [brainly.com]
- 4. Krypton-79m: a new radionuclide for applications in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. Comparison of 81mKrypton and 99mTc-Technegas for ventilation single-photon emission computed tomography in severe chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of 81mKrypton and 99mTc-Technegas for ventilation single-photon emission computed tomography in severe chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. kuntzeusa.com [kuntzeusa.com]
- 15. www-alice.gsi.de [www-alice.gsi.de]
- 16. European Nuclear Medicine Guide [nucmed-guide.app]
- 17. Comparison between radioactive aerosol, technegas and krypton for ventilation imaging in healthy calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. snmmi.org [snmmi.org]
- 19. researchgate.net [researchgate.net]
- 20. richtlijnendatabase.nl [richtlijnendatabase.nl]
improving signal-to-noise ratio for Krypton-79 detection
Welcome to the technical support center for Krypton-79 detection. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing experimental setups and improving the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound and what are their primary applications in research?
This compound is primarily detected through two main modalities, each suited for different applications in biomedical research and drug development:
-
Gamma Spectroscopy of Krypton-79m (79mKr) : The metastable isomer, 79mKr, is a gamma-emitting radionuclide with a short half-life of about 50 seconds. It decays by emitting a 130-keV gamma ray, which is ideal for nuclear medicine imaging.[1][2] This method is primarily used for dynamic ventilation imaging of the lungs using an Anger scintillation camera.[1][2]
-
Magnetic Resonance Imaging (MRI) of Hyperpolarized this compound : While less common than using Krypton-83, this compound can theoretically be hyperpolarized to dramatically increase its MRI signal. Hyperpolarization is a process that aligns the nuclear spins of the gas to a much higher degree than at thermal equilibrium, leading to signal enhancements of several orders of magnitude.[3][4] This technique is valuable for obtaining high-resolution images of void spaces, such as the lungs, and for studying the interaction of the gas with surrounding tissues.[3][5]
In drug development, these techniques can be applied to assess the effects of novel therapeutics on lung function and physiology. Positron Emission Tomography (PET), another nuclear imaging technique, is also widely used in drug development to trace the biodistribution and target engagement of radiolabeled drug candidates.[6][7][8][9]
Q2: What are the main sources of noise in this compound detection, and how do they differ between gamma spectroscopy and MRI?
Understanding the sources of noise is critical for improving the signal-to-noise ratio. The noise characteristics are fundamentally different for gamma spectroscopy and MRI.
For 79mKr Gamma Spectroscopy:
-
Compton Scattering : This is a major source of background noise where gamma rays scatter within the detector or surrounding materials, depositing only part of their energy.[10] This creates a continuous background (the Compton continuum) that can obscure the 130-keV photopeak of 79mKr.
-
Background Radiation : Natural radioactivity from the environment (e.g., from materials in the laboratory) contributes to the overall background count rate.[11]
-
Electronic Noise : The detector and associated electronics generate their own noise, which can be significant, especially at low signal levels.[12]
-
Coincident Summing : If two gamma rays strike the detector at nearly the same time, they may be registered as a single event with a higher energy, which can interfere with accurate signal measurement.[13]
For Hyperpolarized 79Kr MRI:
-
Thermal Noise : This arises from the random thermal motion of electrons in the patient and the receiver coil electronics. It is a fundamental limitation in MRI.
-
Physiological Noise : Patient motion, breathing, and blood flow can introduce artifacts and noise into the images.
-
Low Spin Polarization : The primary determinant of signal strength is the level of hyperpolarization. Inefficient polarization results in a weak signal that is more susceptible to noise.
-
T1 Relaxation : The hyperpolarized state is finite and decays over time through a process called T1 relaxation. Rapid relaxation leads to signal loss before imaging can be completed. Collisions with the walls of the container are a major factor in this relaxation.
Below is a summary of the key noise sources for each modality.
| Noise Source | Description | Mitigation Strategy |
| 79mKr Gamma Spectroscopy | ||
| Compton Scattering | Gamma rays lose partial energy in the detector, creating a broad background. | Use of high-density shielding (e.g., lead) and appropriate energy windowing during acquisition. |
| Background Radiation | Environmental radiation from various sources. | Shielding the detector and using low-background materials in the experimental setup.[11] |
| Electronic Noise | Random fluctuations in the detector and electronic components. | Cooling the detector and using high-quality, low-noise electronics. |
| Hyperpolarized 79Kr MRI | ||
| Thermal Noise | Random electronic noise from the subject and receiver coil. | Using dedicated receiver coils with high Q-factors and optimizing coil geometry. |
| Low Polarization | Insufficient alignment of nuclear spins, leading to a weak signal. | Optimizing the Spin-Exchange Optical Pumping (SEOP) process (laser power, temperature, gas mixture). |
| T1 Relaxation | Decay of the hyperpolarized state over time. | Minimizing the time between polarization and imaging, and using optimized storage containers. |
Troubleshooting Guides
Problem 1: Low Signal-to-Noise Ratio in 79mKr Gamma Spectroscopy
Symptoms : The 130-keV photopeak for 79mKr is difficult to distinguish from the background noise in your gamma spectrum.
Possible Causes and Solutions :
-
High Compton Background :
-
Cause : Inadequate shielding around the detector.
-
Solution : Ensure the detector is properly shielded with high-density materials like lead. Use a collimator to restrict the field of view to the area of interest.[2]
-
-
Incorrect Energy Calibration :
-
Cause : The multichannel analyzer (MCA) is not correctly calibrated, causing the photopeak to appear at the wrong energy or to be broadened.
-
Solution : Calibrate the system using known gamma sources with energies close to 130 keV.[14]
-
-
Low Detector Efficiency :
-
Suboptimal Data Acquisition Parameters :
-
Cause : The energy window for data acquisition is too wide, including excessive background counts.
-
Solution : Set a narrower energy window around the 130-keV peak.
-
Problem 2: Poor Signal in Hyperpolarized 79Kr MRI
Symptoms : The resulting MR images have a low signal-to-noise ratio, making it difficult to visualize anatomical structures.
Possible Causes and Solutions :
-
Inefficient Spin-Exchange Optical Pumping (SEOP) :
-
Cause : Suboptimal parameters in the SEOP process, such as incorrect laser wavelength, insufficient laser power, or improper temperature and pressure of the gas mixture.
-
Solution : Follow a validated SEOP protocol. Ensure the laser is tuned to the specific absorption line of the alkali metal (e.g., Rubidium at 795 nm).[15] Optimize the temperature to achieve the ideal alkali metal vapor pressure.
-
-
Rapid T1 Relaxation :
-
Cause : The hyperpolarized state is decaying too quickly due to interactions with paramagnetic species (like oxygen) or the walls of the container.
-
Solution : Ensure all components of the gas handling system are clean and free of contaminants. Use specialized coatings on the inner surfaces of the storage container to minimize wall relaxation.
-
-
Signal Loss During Transfer :
-
Cause : A significant portion of the hyperpolarized gas is lost or depolarized during transfer from the polarizer to the subject.
-
Solution : Minimize the transfer time and use optimized, non-magnetic tubing and valves.
-
-
Inappropriate MRI Pulse Sequence :
-
Cause : The MRI acquisition sequence is not designed for hyperpolarized gases. Standard sequences can quickly destroy the non-recoverable magnetization.
-
Solution : Use specialized pulse sequences with small flip angles to conserve the hyperpolarization over the course of the scan.
-
Experimental Protocols
Protocol 1: Spin-Exchange Optical Pumping (SEOP) for Krypton Hyperpolarization
This protocol provides a general methodology for hyperpolarizing krypton gas using SEOP.
Materials :
-
High-power diode laser (typically >30 W, tuned to the D1 transition of Rubidium at 795 nm)
-
Optical components for circular polarization (linear polarizer and quarter-wave plate)
-
Glass cell containing a small amount of Rubidium (Rb) and the Krypton gas mixture (Kr, N2, and He)
-
Oven to heat the cell to the desired temperature
-
Magnetic field coils to provide a uniform magnetic field
-
Gas handling and delivery system
Procedure :
-
Cell Preparation : The glass cell containing Rb and the gas mixture is placed inside the oven, which is surrounded by the magnetic field coils.
-
Heating : The oven is heated to a temperature that produces a sufficient vapor pressure of Rb (typically 150-200 °C).
-
Optical Pumping of Rubidium :
-
The high-power laser is tuned to 795 nm.
-
The laser light is passed through the linear polarizer and quarter-wave plate to create circularly polarized light.
-
This light is directed into the glass cell, where it is absorbed by the Rb vapor. This transfers angular momentum from the photons to the Rb valence electrons, polarizing them.[15][16]
-
-
Spin Exchange :
-
The polarized Rb atoms collide with the this compound nuclei.
-
During these collisions, the polarization is transferred from the Rb electrons to the Kr nuclei.[16] Nitrogen gas is included in the mixture to quench radiation from the excited Rb, preventing it from depolarizing other atoms.
-
-
Accumulation of Polarization : This process continues over a period of time (the "pump-up time"), which can range from minutes to hours, until a high level of krypton polarization is achieved.[15]
-
Extraction : Once polarized, the hyperpolarized krypton gas is extracted from the cell and delivered to the imaging subject.
Protocol 2: Low-Noise Gamma Spectroscopy of 79mKr
This protocol outlines the key steps for acquiring a clean gamma spectrum of 79mKr.
Materials :
-
NaI(Tl) or High-Purity Germanium (HPGe) detector
-
Lead shielding (cave or bricks)
-
Multichannel Analyzer (MCA)
-
Preamplifier and amplifier
-
Calibration sources (e.g., 137Cs, 60Co)
-
79mKr source (e.g., from a generator)
Procedure :
-
Detector Setup and Shielding :
-
Place the detector inside a lead shield to minimize background radiation.
-
Connect the detector to the preamplifier, amplifier, and MCA.
-
-
Energy Calibration :
-
Acquire spectra from known calibration sources.
-
Identify the photopeaks of these sources and create a calibration curve that relates the channel number of the MCA to the gamma-ray energy.
-
-
Background Measurement :
-
Acquire a background spectrum for a sufficient amount of time with no source present. This will be used for background subtraction.
-
-
Sample Measurement :
-
Place the 79mKr source at a reproducible distance from the detector.
-
Acquire the gamma spectrum for a predetermined amount of time.
-
-
Data Analysis :
-
Use the MCA software to identify the 130-keV photopeak of 79mKr.
-
Subtract the background spectrum from the sample spectrum.
-
Calculate the net counts in the photopeak to determine the activity of the source.
-
Visualizations
Caption: Workflow for hyperpolarized this compound MRI experiments.
References
- 1. Krypton-79m: a new radionuclide for applications in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Hyperpolarized krypton-83 as a contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Hyperpolarization Techniques of Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperpolarized Gas MRI: Technique and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. scilit.com [scilit.com]
- 8. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 9. Application of Positron Emission Tomography in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Frontiers | Low Background Radiation Detection Techniques and Mitigation of Radioactive Backgrounds [frontiersin.org]
- 12. pages.physics.wisc.edu [pages.physics.wisc.edu]
- 13. indico.ictp.it [indico.ictp.it]
- 14. 122.physics.ucdavis.edu [122.physics.ucdavis.edu]
- 15. OPTICAL PUMPING | NIST [nist.gov]
- 16. web.physics.utah.edu [web.physics.utah.edu]
Krypton-79 Synthesis: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the refinement of Krypton-79 (⁷⁹Kr) synthesis protocols. This resource, presented in a direct question-and-answer format, addresses specific issues that may be encountered during experimental procedures, from target preparation to final purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary nuclear reaction for producing this compound?
A1: The most common and well-established method for producing this compound is through the proton bombardment of a Bromine-79 target, utilizing the ⁷⁹Br(p,n)⁷⁹Kr nuclear reaction.
Q2: What are the typical target materials used for ⁷⁹Kr production?
A2: Sodium bromide (NaBr) is a frequently used solid target material due to its high melting point and stability under irradiation. Bromoform (CHBr₃) and saturated aqueous solutions of bromide salts have also been used as liquid targets.
Q3: What are the common causes of low ⁷⁹Kr yield?
A3: Low yields of this compound can stem from several factors, including:
-
Suboptimal Proton Beam Energy: The energy of the proton beam significantly impacts the reaction cross-section. An energy range that is too high or too low will result in reduced production.
-
Improper Target Thickness: For solid targets like NaBr, the thickness must be optimized to ensure the proton beam's energy is within the optimal range throughout its transit through the target.
-
Target Material Impurities: The presence of chemical impurities in the NaBr target can lead to the formation of unwanted side products and reduce the yield of ⁷⁹Kr.
-
Inefficient Extraction from Target: Incomplete release of the produced ⁷⁹Kr from the solid or liquid target matrix during the recovery process is a common cause of lower than expected yields.
-
Leaks in the System: For gaseous ⁷⁹Kr, any leaks in the target holder, transfer lines, or collection system will result in product loss.
Q4: What are the main radionuclidic impurities I should be aware of?
A4: Depending on the isotopic purity of the Bromine-79 target material and the proton beam energy, several other krypton and bromine radioisotopes can be produced as impurities. It is crucial to use highly enriched ⁷⁹Br to minimize the formation of isotopes from other bromine isotopes. Potential impurities can also arise from the activation of materials in the target holder or foils.
Q5: How can I improve the radiochemical purity of my this compound product?
A5: The radiochemical purity of ⁷⁹Kr is primarily ensured through efficient purification methods. Cryogenic trapping followed by gas chromatography is a highly effective technique for separating ⁷⁹Kr from other gases and volatile impurities. Optimizing the parameters of the gas chromatography system, such as the column type, temperature, and carrier gas flow rate, is critical for achieving high radiochemical purity.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Low this compound Yield
| Symptom | Possible Cause | Recommended Solution |
| Consistently low yield across multiple runs | Incorrect Proton Beam Energy: The cyclotron may not be delivering the specified proton energy. | Verify the proton beam energy using beam diagnostic tools. Consult with the cyclotron operations team to ensure the correct energy is being delivered to the target. |
| Non-optimal Target Thickness: The NaBr target may be too thick or too thin for the incident proton energy. | Perform calculations and experimental optimizations to determine the ideal target thickness that maximizes the ⁷⁹Br(p,n)⁷⁹Kr reaction while minimizing the production of impurities. | |
| Yield decreases over time with the same target | Target Degradation: The NaBr target may be degrading under prolonged irradiation, leading to a reduced effective target density. | Inspect the target for any visible signs of damage or melting. Consider replacing the target or using a fresh batch of NaBr. Implement efficient target cooling to minimize thermal degradation. |
| Low recovery of ⁷⁹Kr after irradiation | Inefficient Gas Extraction: The heating and purging process to release ⁷⁹Kr from the NaBr matrix may be incomplete. | Optimize the temperature and duration of the heating step for the dissolution or melting of the NaBr target. Ensure a sufficient flow rate of the inert carrier gas (e.g., Helium) to sweep the released ⁷⁹Kr to the collection trap. |
| Leaks in the Collection System: The produced ⁷⁹Kr gas may be escaping through leaks in the transfer lines or collection apparatus. | Perform a thorough leak check of the entire system from the target holder to the cryogenic trap using a helium leak detector or other appropriate methods. |
Poor Radiochemical Purity
| Symptom | Possible Cause | Recommended Solution |
| Presence of unexpected peaks in the gas chromatogram | Inefficient Cryogenic Trapping: The cryogenic trap may not be cold enough to effectively trap ⁷⁹Kr while allowing more volatile impurities to pass through. | Ensure the cryogenic trap is maintained at the appropriate temperature (e.g., using liquid nitrogen). Check for any issues with the cooling system. |
| Suboptimal Gas Chromatography Parameters: The GC column, temperature program, or carrier gas flow rate may not be suitable for separating ⁷⁹Kr from the specific impurities present. | Optimize the gas chromatography method. This may involve trying different types of columns (e.g., molecular sieve), adjusting the temperature gradient, and fine-tuning the carrier gas flow rate to improve peak resolution. | |
| Presence of non-gaseous radioactive impurities | Carryover of Target Material: Fine particles of the irradiated NaBr target may have been carried over into the purification system. | Implement a particulate filter between the target dissolution/heating chamber and the cryogenic trap to prevent solid particles from contaminating the gas stream. |
Experimental Protocols
Protocol 1: Preparation of a Sodium Bromide (NaBr) Solid Target
-
Material Selection: Use high-purity, anhydrous Sodium Bromide (NaBr) powder, enriched in ⁷⁹Br to >99%.
-
Target Pressing: Weigh the desired amount of NaBr powder and press it into a pellet of the calculated optimal thickness using a hydraulic press. The target backing material should be a high-purity metal with good thermal conductivity, such as copper or aluminum.
-
Target Encapsulation: Securely mount the pressed NaBr pellet into the target holder. Ensure a good thermal contact between the target backing and the cooling system of the target station.
-
Leak Check: For encapsulated targets, perform a leak test to ensure the integrity of the target holder and prevent any loss of product during and after irradiation.
Protocol 2: Recovery of this compound from an Irradiated NaBr Target
-
Target Transfer: After irradiation, safely transfer the target from the cyclotron to a shielded hot cell.
-
Target Dissolution/Heating: Place the target in a quartz tube or a suitable reaction vessel. Heat the target to a temperature above the melting point of NaBr (747 °C) to release the trapped ⁷⁹Kr gas.
-
Gas Sweeping: During heating, continuously purge the vessel with a high-purity inert gas, such as Helium, at a controlled flow rate.
-
Cryogenic Trapping: Direct the outlet gas stream through a cryogenic trap (e.g., a stainless steel loop immersed in liquid nitrogen) to freeze and collect the this compound. More volatile gases will pass through the trap.
-
Thawing and Transfer: After the collection is complete, isolate the cryogenic trap. Allow the trap to warm up, and transfer the released ⁷⁹Kr gas to the gas chromatography system for purification.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
Technical Support Center: Minimizing Radiation Exposure from Krypton-79
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Krypton-79 (Kr-79). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure safe handling and minimize radiation exposure during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary radiation hazards associated with this compound?
A1: this compound decays by electron capture and positron emission, resulting in the emission of gamma radiation and beta particles (positrons). The primary external hazard is from gamma radiation due to its penetrating ability. Beta particles pose a hazard to the skin and superficial tissues upon direct exposure. Internal exposure through inhalation of the gas can irradiate lung tissue and other organs.
Q2: What are the fundamental principles for minimizing external radiation exposure to this compound?
A2: The three core principles for minimizing external radiation exposure are Time, Distance, and Shielding.[1][2][3]
-
Time: Minimize the duration of work with Kr-79. Plan experiments efficiently to reduce handling times.
-
Distance: Maximize the distance from the Kr-79 source. Use tongs or remote handling tools whenever possible. The intensity of radiation decreases significantly with distance.[1][3]
-
Shielding: Use appropriate shielding materials to absorb the radiation. For the gamma rays emitted by Kr-79, dense materials like lead or concrete are effective. For beta particles, materials like plastic or aluminum are suitable.
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: Standard laboratory PPE is required, including a lab coat, safety glasses, and disposable gloves.[4] When handling higher activity levels or in situations with a potential for gas release, additional PPE such as double gloves and respiratory protection may be necessary as determined by a risk assessment.
Q4: How should this compound gas cylinders be stored?
A4: this compound gas cylinders should be stored in a well-ventilated, designated, and secured area. The storage area should be clearly marked with a "Caution: Radioactive Material" sign. Cylinders must be secured to prevent falling.
Q5: What are the immediate steps to take in case of a suspected this compound leak?
A5: In the event of a suspected leak, evacuate the immediate area, notify your institution's Radiation Safety Officer (RSO) and follow your established emergency procedures. Do not attempt to clean up a suspected leak without proper training and equipment.
Troubleshooting Guides
This section provides step-by-step guidance for specific issues that may arise during experiments with this compound.
Guide 1: Unexpected High Radiation Readings in the Laboratory
| Symptom | Possible Cause | Troubleshooting Steps |
| Higher than background radiation levels detected on a survey meter in the general lab area. | 1. Undetected leak from the gas cylinder or experimental apparatus.2. Contamination of surfaces or equipment.3. Improper storage of the Kr-79 source. | 1. Verify the reading: Check the survey meter's calibration and battery. Use a second meter if available to confirm the reading.2. Isolate the source: If safe to do so, move the Kr-79 source to a shielded storage location.3. Check for leaks: With appropriate respiratory protection and under the guidance of the RSO, use a portable radiation detector to carefully survey the gas cylinder valve, tubing, and all connections in your experimental setup.4. Survey for contamination: Perform wipe tests on benchtops, equipment, and floors to identify any removable contamination.5. Review storage: Ensure the Kr-79 source is stored with adequate shielding and in its designated location.6. Contact RSO: Report the incident to your Radiation Safety Officer for further investigation and guidance. |
Guide 2: Suspected Personal Contamination
| Symptom | Possible Cause | Troubleshooting Steps |
| A survey meter indicates radiation levels above background on your skin or clothing. | 1. Direct contact with a contaminated surface.2. Exposure to a release of this compound gas. | 1. Stay calm and do not spread contamination: Avoid touching your face or other uncontaminated parts of your body.2. Remove contaminated clothing: Carefully remove any contaminated clothing, turning the contaminated side inward. Place it in a labeled radioactive waste bag.3. Wash contaminated skin: Gently wash the affected skin with lukewarm water and mild soap for 2-3 minutes. Avoid harsh scrubbing, which can abrade the skin.[5]4. Resurvey: After washing and drying the area, use a survey meter to check for any remaining contamination.5. Repeat washing if necessary: Repeat the washing process up to three times if contamination persists.[5]6. Seek medical attention: If contamination remains after washing, or if the skin is broken, seek immediate medical attention and inform your RSO.7. Notify RSO: Report all instances of personal contamination to your Radiation Safety Officer. |
Quantitative Data Tables
Table 1: this compound Properties
| Property | Value |
| Half-life | 35.04 hours |
| Decay Mode | Electron Capture (EC), Positron Emission (β+) |
| Primary Gamma Ray Energies | 261.4 keV, 397.8 keV, 606.1 keV |
| Maximum Beta (Positron) Energy | 606 keV |
| Daughter Product | Bromine-79 (Stable) |
Table 2: Shielding for this compound Gamma Radiation
The following table provides the approximate half-value layer (HVL) and tenth-value layer (TVL) for common shielding materials against the primary gamma energies of this compound. The HVL is the thickness of material required to reduce the radiation intensity by half, and the TVL is the thickness required to reduce it to one-tenth.[6][7][8]
| Shielding Material | Density (g/cm³) | HVL for ~400 keV Gamma (cm) | TVL for ~400 keV Gamma (cm) |
| Lead (Pb) | 11.35 | ~0.4 | ~1.3 |
| Steel | 7.87 | ~1.3 | ~4.3 |
| Concrete (Standard) | 2.35 | ~3.8 | ~12.6 |
Note: These are approximate values. For precise shielding calculations, it is recommended to use specialized software or consult with a health physicist.
Table 3: Shielding for this compound Beta Radiation (Positrons)
Beta particles have a finite range in materials. The following table shows the approximate thickness of common materials required to completely absorb the maximum energy beta particles from this compound.
| Shielding Material | Density (g/cm³) | Approximate Range for 606 keV Beta (mm) |
| Plastic (e.g., Polystyrene) | ~1.05 | ~2.5 |
| Aluminum (Al) | 2.70 | ~1.0 |
| Glass (Pyrex) | 2.23 | ~1.2 |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound Gas
This protocol outlines the general steps for safely handling this compound gas in a laboratory setting.
-
Preparation and Pre-checks:
-
Ensure the work area is designated for radioactive material use and is covered with absorbent paper.
-
Verify that a calibrated and operational radiation survey meter is available.
-
Confirm that the fume hood or other ventilated enclosure is functioning correctly.
-
Assemble all necessary equipment, including tubing, valves, and the experimental apparatus, and perform a leak check with a non-radioactive gas (e.g., nitrogen) before introducing Kr-79.
-
Prepare labeled radioactive waste containers for solid and potentially contaminated liquid waste.
-
Review the emergency procedures for a gas leak or spill.
-
-
Handling the this compound Gas:
-
Wear appropriate PPE (lab coat, safety glasses, gloves).
-
Place the this compound gas cylinder in a secure stand within the ventilated enclosure.
-
Connect the regulator and tubing to the cylinder and the experimental apparatus. Ensure all connections are secure.
-
Slowly open the main cylinder valve and then adjust the regulator to the desired pressure.
-
Continuously monitor the area with a survey meter for any signs of leakage.
-
-
Post-Experiment Procedures:
-
Close the main cylinder valve.
-
Vent the remaining gas in the lines into a designated trapping system or as per the institution's approved procedures.
-
Disconnect the regulator and tubing.
-
Cap the cylinder outlet.
-
Perform a thorough survey of the work area, equipment, and yourself for any contamination.
-
Decontaminate any identified areas or equipment.
-
Dispose of all radioactive waste in the appropriate, labeled containers.
-
Return the this compound cylinder to its designated, shielded storage location.
-
Document the use of the radioactive material as required by your institution's regulations.
-
Visualizations
Caption: Workflow for monitoring and responding to potential this compound contamination.
Caption: Logical relationship of ALARA principles for minimizing radiation exposure.
References
- 1. Staying Safe Around Radioactive Materials in the Laboratory | Lab Manager [labmanager.com]
- 2. Calculate Radiation Shielding for Radioactive Materials with Wolfram|Alpha—Wolfram|Alpha Blog [blog.wolframalpha.com]
- 3. α, β, γ Penetration and Shielding | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. ehs.vt.edu [ehs.vt.edu]
- 6. Activity, Half Life & Half-Value Layers – Radiation Safety [openoregon.pressbooks.pub]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. Nondestructive Evaluation Physics : X-Ray [nde-ed.org]
Technical Support Center: Krypton-79 Labeled Compounds
Welcome to the Technical Support Center for Krypton-79 (Kr-79) Labeled Compounds. This resource is designed for researchers, scientists, and drug development professionals working with or considering the use of this compound for radiolabeling applications. Given that Kr-79 is not a commonly utilized radionuclide for compound labeling, this guide is based on established principles of radiopharmaceutical chemistry and potential stability challenges extrapolated from analogous radionuclides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key nuclear properties?
This compound is a radioactive isotope of the noble gas krypton. Its nuclear properties are summarized in the table below.
| Property | Value |
| Half-life (T½) | 35.04 hours[1] |
| Decay Mode | Electron Capture (EC) and Positron Emission (β+)[1] |
| Daughter Nuclide | Bromine-79 (Br-79) (Stable)[1] |
| Primary Gamma Energy | Not a primary gamma emitter suitable for imaging |
| Positron Energy (Eβ+ max) | 1.626 MeV[1] |
Q2: What are the potential applications of this compound labeled compounds?
Theoretically, due to its 35.04-hour half-life, Kr-79 could be suitable for studies requiring tracking over a period of one to two days, such as in vivo pharmacokinetic studies of small molecules, peptides, or antibodies. Its decay via positron emission also suggests potential, albeit challenging, applications in Positron Emission Tomography (PET) imaging.
Q3: What makes this compound labeling challenging?
As a noble gas, krypton is chemically inert, making the formation of stable covalent bonds with other molecules inherently difficult. While compounds of krypton with highly electronegative elements like fluorine and oxygen have been synthesized, they are often only stable at very low temperatures. Developing methods to stably incorporate Kr-79 into a broader range of organic molecules at physiological temperatures is a significant chemical challenge.
Q4: What are the primary stability concerns for a hypothetical Kr-79 labeled compound?
The primary stability concerns would be:
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Chemical Stability: The inherent weakness or instability of the bond between the Kr-79 atom and the parent molecule, potentially leading to the release of the radionuclide.
-
Radiolytic Decomposition: The breakdown of the labeled compound or surrounding molecules due to the energy released during radioactive decay.
-
In Vivo Stability: The metabolic breakdown of the compound in a biological system, which could lead to the release of Kr-79.
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Impact of Daughter Nuclide: The decay of Kr-79 to Bromine-79 results in a change of element, which will break the chemical bond and may have biological consequences at the site of decay.
Troubleshooting Guide: Stability Issues
This guide addresses potential problems you might encounter during the development and use of Kr-79 labeled compounds.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Low Radiochemical Purity Immediately After Labeling | Inefficient labeling reaction. | Optimize reaction conditions (temperature, pH, precursor concentration). Purify the labeled compound using HPLC or other chromatographic techniques. |
| Instability of the Kr-79 label under reaction conditions. | Investigate alternative, milder labeling chemistries. | |
| Decreasing Radiochemical Purity Over Time (In Vitro) | Radiolysis of the compound. | Store the labeled compound at lower concentrations. Add radical scavengers (e.g., ethanol, ascorbic acid) to the formulation. |
| Chemical decomposition of the labeled molecule. | Analyze the degradation products to understand the decomposition pathway. Modify the chemical structure of the parent molecule to improve stability. | |
| Instability in the storage buffer. | Evaluate the effect of pH, ionic strength, and buffer components on stability. | |
| Poor In Vivo Stability (e.g., rapid uptake in non-target tissues like the thyroid or stomach) | De-labeling in the biological environment. | This suggests the release of a Kr-79 species that is handled by the body in a non-specific way. The fundamental labeling chemistry needs to be re-evaluated for greater in vivo stability. |
| Metabolic breakdown of the parent molecule at the labeling site. | Modify the parent molecule to be more resistant to metabolic degradation. |
Experimental Protocols
Due to the scarcity of literature on specific Kr-79 labeled compounds, the following are generalized protocols for quality control of radiopharmaceuticals that would be essential for any new Kr-79 labeled agent.
Protocol 1: Determination of Radiochemical Purity by Radio-TLC
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Stationary Phase: Select a suitable thin-layer chromatography (TLC) plate (e.g., silica gel, reversed-phase C18).
-
Mobile Phase: Develop a solvent system that effectively separates the intact labeled compound from potential radioactive impurities (e.g., free Kr-79, other radiolabeled species).
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Sample Application: Spot a small volume (1-2 µL) of the radiolabeled compound solution onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase and allow the solvent to migrate up the plate.
-
Analysis: After development, remove the plate, allow it to dry, and analyze it using a radio-TLC scanner to determine the distribution of radioactivity.
-
Calculation: Calculate the radiochemical purity by dividing the counts in the peak corresponding to the desired product by the total counts on the plate.
Protocol 2: In Vitro Serum Stability Assay
-
Incubation: Add a small aliquot of the purified Kr-79 labeled compound to fresh human or animal serum.
-
Time Points: Incubate the mixture at 37°C and take samples at various time points (e.g., 1, 4, 24, 48 hours).
-
Protein Precipitation: At each time point, precipitate the serum proteins by adding an excess of a solvent like acetonitrile or ethanol.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
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Analysis: Analyze the supernatant, which contains the labeled compound and any small molecule degradation products, using radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled compound remaining.
Visualizations
References
Krypton-79 Production Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in Krypton-79 (79Kr) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common nuclear reactions for producing this compound?
A1: this compound is typically produced in a cyclotron via proton-induced reactions on Bromine targets or neutron-induced reactions on Krypton-80. The most common reaction is the 79Br(p,n)79Kr reaction.[1][2] Another potential route is the 80Kr(n,2n)79Kr reaction.[3]
Q2: What are the primary factors that influence the yield of 79Kr?
A2: The production yield of 79Kr is dependent on several key factors:
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Incident Particle Energy: The energy of the proton beam must be optimized to match the peak of the reaction cross-section.[4][5]
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Beam Current: Higher beam currents generally lead to higher production rates.[4][5]
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Target Thickness and Density: The thickness and density of the target material affect the interaction probability of the particle beam.[4][5]
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Target Purity: Impurities in the target material can lead to the production of unwanted radioisotopes and reduce the yield of 79Kr.
-
Target Cooling: Inefficient heat removal from the target can cause a reduction in target density, particularly for gas targets, leading to lower yields.[4]
Q3: What are the expected radionuclidic impurities in 79Kr production?
A3: Depending on the production route and target enrichment, several radionuclidic impurities can be co-produced. For the 79Br(p,n)79Kr reaction, potential impurities could include other bromine and krypton isotopes. Careful selection of proton energy can help minimize the formation of these impurities.[1]
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields of this compound.
Issue 1: Lower-than-expected 79Kr activity after irradiation.
| Possible Cause | Troubleshooting Step |
| Incorrect Proton Beam Energy | Verify the cyclotron's beam energy. Ensure it is calibrated and set to the optimal energy for the 79Br(p,n)79Kr reaction cross-section. The rate of radionuclide production is highly dependent on the reaction cross-section as a function of energy.[1][4] |
| Low Beam Current | Check the beam current reading on the cyclotron control panel and at the target station. Ensure the beam is being efficiently transported to the target. Radionuclide production is directly related to the flux of incoming particles, which is related to the beam current.[4][5] |
| Target Integrity Issues (Gas Target) | For a gas target system, check for leaks in the target chamber, windows, and gas lines. A loss of target gas pressure will directly result in a lower yield. |
| Insufficient Target Material | For solid Bromine targets, verify the thickness and uniformity of the target material. For gas targets, ensure the target is filled to the correct pressure. The production rate is dependent on the number of target nuclei per cm².[4] |
Issue 2: Inconsistent 79Kr yields between production runs.
| Possible Cause | Troubleshooting Step |
| Beam Instability | Monitor the beam profile and stability during irradiation. Fluctuations in beam position or intensity can lead to inconsistent target heating and activation.[4] |
| Target Degradation | Inspect the target for any signs of damage or degradation after irradiation, especially for solid targets. For gas targets, analyze the target gas for any impurities that may have been introduced. |
| Inconsistent Target Positioning | Ensure the target is placed in the same position for each irradiation. Misalignment can affect the portion of the beam that strikes the target. |
Issue 3: High levels of radionuclidic impurities.
| Possible Cause | Troubleshooting Step |
| Incorrect Beam Energy | An incorrect proton energy can favor competing nuclear reactions that produce impurities. Re-calibrate the beam energy to the optimal range for 79Kr production while minimizing cross-sections for impurity-producing reactions. |
| Target Impurities | Analyze the purity of the Bromine target material. The presence of other isotopes or elements can lead to the formation of unwanted radionuclides. |
| Use of Natural Bromine Target | Natural bromine consists of 79Br and 81Br. Using an enriched 79Br target will significantly reduce the production of impurities from reactions with 81Br. |
Quantitative Data
Table 1: Nuclear Data for 79Kr Production
| Reaction | Target Isotope Abundance | Optimal Proton Energy (MeV) | Peak Cross-Section (mb) |
| 79Br(p,n)79Kr | 50.69% (Natural Br) | ~10-15 | Data not readily available in searched documents |
| 80Kr(n,2n)79Kr | 2.28% (Natural Kr) | ~14 | ~810 |
Note: Specific cross-section data can vary based on the experimental setup and require access to specialized nuclear data libraries.[3]
Experimental Protocols
Protocol: Production of 79Kr via the 79Br(p,n)79Kr Reaction using a Gas Target
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Target Preparation:
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Use a high-purity, enriched 79Br gas (e.g., H79Br).
-
Ensure the target chamber is clean and leak-tight.
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Evacuate the target chamber to a high vacuum.
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Fill the target chamber with the 79Br gas to the desired pressure.
-
-
Cyclotron Irradiation:
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Set the proton beam energy to the optimal range for the 79Br(p,n)79Kr reaction.
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Position the gas target in the beamline.
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Irradiate the target with the desired beam current for the calculated duration to achieve the target activity.
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Continuously monitor the target pressure and temperature during irradiation.
-
-
Post-Irradiation Processing:
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Allow for a cool-down period for short-lived impurities to decay.
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Cryogenically transfer the 79Kr from the target chamber to a collection vessel.
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Use a gas chromatography system to separate 79Kr from any remaining target gas and other gaseous impurities.
-
-
Quality Control:
-
Use a calibrated gamma-ray spectrometer to identify and quantify the 79Kr and any radionuclidic impurities.
-
Measure the final activity of the 79Kr product.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting decision tree for low this compound yield.
References
Validation & Comparative
A Comparative Guide to the Validation of Krypton-79 Data: Mass Spectrometry vs. Gamma Spectroscopy
For researchers, scientists, and drug development professionals, the accurate quantification of Krypton-79 (Kr-79) is crucial for a variety of applications, from nuclear medicine to environmental monitoring. This guide provides a detailed comparison of two primary analytical techniques for the validation of Kr-79 data: Mass Spectrometry and Gamma Spectroscopy. We present a side-by-side analysis of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison
The choice between Mass Spectrometry and Gamma Spectroscopy for this compound validation depends on several factors, including the required sensitivity, sample matrix, and the specific isomer of interest. While Mass Spectrometry offers high sensitivity and the ability to distinguish between isotopes, Gamma Spectroscopy provides a non-destructive method for the direct measurement of gamma-emitting isomers like Krypton-79m.
| Parameter | Mass Spectrometry (MS) | Gamma Spectroscopy |
| Principle | Separation of ions based on mass-to-charge ratio. | Detection of gamma rays emitted during radioactive decay. |
| Specificity | High; can differentiate between isotopes (e.g., Kr-79, Kr-81, Kr-85). | High for gamma-emitting nuclides; identifies specific gamma energies. |
| Sensitivity | Very high, especially with techniques like Accelerator Mass Spectrometry (AMS). | Good; dependent on detector efficiency and counting time. |
| Sample Preparation | Often requires sample purification and ionization. | Minimal; can be performed on bulk samples. |
| Measurement Time | Typically rapid. | Can be longer, especially for low-activity samples. |
| Instrumentation | Mass spectrometer (e.g., ICP-MS, AMS). | Gamma spectrometer with a detector (e.g., HPGe, NaI). |
| Key Advantage | Isotopic resolution and high sensitivity. | Non-destructive and can be performed in-situ. |
| Key Limitation | Destructive to the sample; potential for isobaric interferences. | Only applicable to gamma-emitting nuclides; lower resolution than MS. |
Experimental Protocols
Mass Spectrometry for this compound Analysis
While specific protocols for Kr-79 validation using mass spectrometry are not widely published, a general procedure can be outlined based on established methods for other noble gas isotopes. Accelerator Mass Spectrometry (AMS) is the most likely technique for high-sensitivity measurements.
Objective: To determine the isotopic abundance of this compound in a given sample.
Methodology:
-
Sample Collection and Preparation:
-
Gas samples are collected in appropriate containers.
-
For liquid samples, the dissolved gases are extracted using a vacuum extraction system.
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The gas is passed through a series of chemical traps to remove reactive gases and water vapor.
-
Krypton is separated from other noble gases cryogenically or by gas chromatography.
-
-
Ionization:
-
The purified krypton gas is introduced into the ion source of the mass spectrometer.
-
A beam of cesium ions is typically used to sputter the sample and produce negative ions.
-
-
Acceleration and Mass Analysis:
-
The negatively charged krypton ions are accelerated to high energies (MeV range) in a tandem accelerator.
-
At the central terminal, the ions pass through a stripper (gas or foil), which removes several electrons, converting them into multiply charged positive ions and breaking up any molecular isobars.
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The resulting positive ions are further accelerated and then analyzed by a magnetic field, which separates them based on their mass-to-charge ratio.
-
-
Detection and Quantification:
-
A detector, such as a Faraday cup for abundant stable isotopes (e.g., ⁸⁴Kr) and a particle detector for rare isotopes (e.g., ⁷⁹Kr), is used to count the ions.
-
The ratio of ⁷⁹Kr to a stable krypton isotope is measured to determine the concentration of this compound.
-
Gamma Spectroscopy for Krypton-79m Analysis
The isomeric state of this compound, Krypton-79m (⁷⁹ᵐKr), is a gamma-emitter and is used in nuclear medicine. Its validation is typically performed using gamma spectroscopy.
Objective: To identify and quantify the activity of Krypton-79m in a sample.
Methodology:
-
Sample Placement:
-
The sample containing Krypton-79m is placed in a shielded detector chamber to minimize background radiation.
-
-
Gamma Ray Detection:
-
A high-purity germanium (HPGe) or sodium iodide (NaI) detector is used to detect the gamma rays emitted from the sample.
-
When a gamma ray interacts with the detector material, it creates a pulse of electrical charge that is proportional to the energy of the gamma ray.
-
-
Signal Processing:
-
The electrical pulse is amplified and converted into a digital signal by a multichannel analyzer (MCA).
-
The MCA sorts the pulses by their energy, creating a gamma-ray spectrum.
-
-
Data Analysis:
-
The resulting spectrum shows peaks at specific energies corresponding to the gamma rays emitted by the radionuclides in the sample. Krypton-79m has a characteristic gamma-ray emission at 130 keV[1].
-
The area under the characteristic peak is proportional to the activity of Krypton-79m in the sample.
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The system is calibrated using standard sources with known activities and gamma-ray energies to ensure accurate identification and quantification.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for validating this compound data using Mass Spectrometry and Gamma Spectroscopy.
References
A Comparative Guide to Krypton-79m and Krypton-81m for Lung Imaging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical and clinical lung imaging, gaseous radionuclides play a pivotal role in visualizing pulmonary ventilation. Among these, Krypton-81m (Kr-81m) has been a well-established agent. However, another isotope, Krypton-79m (Kr-79m), presents itself as a potential alternative. This guide provides an objective comparison of Kr-79m and Kr-81m for lung imaging applications, supported by available data and experimental context.
Quantitative Data Summary
A direct quantitative comparison from head-to-head studies is limited in the published literature. However, a comparative analysis can be drawn from their distinct physical properties and reported imaging characteristics.
| Property | Krypton-79m (Kr-79m) | Krypton-81m (Kr-81m) |
| Half-life | 50 ± 3 seconds[1][2] | 13 seconds[3][4] |
| Principal Gamma Ray Energy | 130 keV[1][2] | 190 keV[4] |
| Typical Patient Dose | Not well established, research doses up to 200 mCi have been generated for continuous inhalation[1][2] | 40-400 MBq depending on generator strength[5] |
| Image Quality | Good images of the lungs, trachea, and bronchi are obtainable[1][2] | Provides high-resolution images, allowing for multiple views[3] |
Experimental Protocols
Detailed experimental protocols for Kr-79m are not as widely documented as for the more commonly used Kr-81m. However, based on available literature, a general methodology can be outlined.
Krypton-79m Lung Ventilation Imaging Protocol
The following protocol is based on early investigational studies:
-
Isotope Production: Kr-79m is produced by bombarding a saturated aqueous solution of bromide salts or bromoform with 14-MeV protons from a cyclotron.[1][2]
-
Gas Elution and Delivery: The produced Kr-79m is continuously swept from the target by bubbling helium gas through the liquid. This gas mixture is then combined with air (approximately a 1:5 ratio of Kr-79m/helium to air) and delivered to the subject through a small-bore tube.[1][2]
-
Patient Administration: The subject inhales the gas mixture. Continuous inhalation allows for the imaging of the lungs at equilibrium.[1][2]
-
Image Acquisition: Imaging is performed using a standard Anger scintillation camera. Images of the lungs, trachea, and bronchi can be acquired.[1][2]
Krypton-81m Lung Ventilation Imaging Protocol
The protocol for Kr-81m is well-established in clinical practice:
-
Isotope Production: Kr-81m is typically obtained from a Rubidium-81 (Rb-81)/Krypton-81m generator. Rb-81, with a half-life of 4.58 hours, decays to Kr-81m.[4]
-
Gas Elution and Delivery: Humidified oxygen or air is passed through the generator to elute the Kr-81m gas, which is then delivered to the patient via a mouthpiece or mask.[5]
-
Patient Administration: The patient breathes the Kr-81m gas mixture during tidal breathing.[5]
-
Image Acquisition: Planar or SPECT (Single Photon Emission Computed Tomography) imaging is performed using a gamma camera with a low-energy all-purpose (LEAP) or medium-energy collimator. Multiple views (anterior, posterior, obliques) are typically acquired.[5]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the general workflow for radioactive gas lung imaging and a decision-making framework for selecting between Kr-79m and Kr-81m.
Caption: A generalized workflow for lung ventilation imaging using radioactive gases.
Caption: A decision-making flowchart for selecting between Kr-79m and Kr-81m.
Discussion and Comparison
Half-life: The most significant difference between the two isotopes is their half-life. Kr-79m, with a 50-second half-life, offers a longer imaging window compared to the 13-second half-life of Kr-81m.[1][2][3] This extended duration could be advantageous for certain research applications, potentially allowing for more complex imaging protocols or imaging of physiological processes with slower dynamics. Conversely, the very short half-life of Kr-81m is beneficial for minimizing radiation dose to the subject and allows for rapid repeat studies.[3]
Photon Energy: The 130 keV gamma-ray energy of Kr-79m is well-suited for modern gamma cameras, potentially offering good spatial resolution.[1][2] The 190 keV energy of Kr-81m is also suitable for imaging but may require different collimator choices for optimal performance.[4]
Production and Availability: Kr-81m is readily available in clinical and research settings through the use of a transportable Rb-81/Kr-81m generator.[4] This convenience has contributed to its widespread adoption. In contrast, Kr-79m requires an on-site cyclotron for its production, limiting its accessibility to institutions with such facilities.[1][2]
Image Quality: While direct comparative studies are lacking, reports indicate that both isotopes can produce high-quality images of the lungs. Kr-79m has been shown to visualize not only the lung parenchyma but also the trachea and bronchi.[1][2] Kr-81m is known for providing excellent image resolution and the ability to acquire multiple views.[3]
Conclusion
Both Kr-79m and Kr-81m are viable options for lung ventilation imaging, each with a unique set of characteristics. Kr-81m remains the more established and accessible choice due to its convenient generator-based production and very short half-life, which minimizes radiation exposure. Kr-79m, with its longer half-life and favorable photon energy, presents a compelling alternative for research applications where a longer imaging window is desirable, provided a cyclotron is available for its production. The choice between these two isotopes will ultimately depend on the specific requirements of the research study, including the desired imaging duration, available infrastructure, and radiation safety considerations. Further studies directly comparing the imaging performance of Kr-79m and Kr-81m would be invaluable to the scientific community.
References
- 1. Krypton-79m: a new radionuclide for applications in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Krypton-81m: a better radiopharmaceutical for assessment of regional lung function in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ventilation studies with krypton-81m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Krypton-79 and Alternative Tracers in Medical Imaging
This guide provides a detailed comparison of Krypton-79 (79Kr) with other commonly used radiotracers, particularly in the context of pulmonary ventilation imaging. The analysis is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on physical properties and experimental data.
This compound is a positron-emitting radioisotope that can be used for assessing cardiovascular function and for lung function tests.[1] Its application extends to industrial radiotracer technology for tracing gas phases in various processes. In medical imaging, it presents an alternative to traditional agents for ventilation-perfusion (V/Q) scans, which are crucial for diagnosing conditions like pulmonary embolism.
Quantitative Data Comparison
The selection of a radiotracer is governed by its physical characteristics, which influence image quality, patient radiation dose, and logistical considerations. The following table summarizes the key properties of 79Kr and other common ventilation agents.
| Property | This compound (79Kr) | Krypton-81m (81mKr) | Xenon-133 (133Xe) | Technetium-99m DTPA (99mTc-DTPA) |
| Physical Half-life | 35.04 hours | 13 seconds[2] | 5.27 days[3] | 6 hours[4] |
| Decay Mode | Positron Emission, EC | Gamma Emission | Beta Decay[3] | Gamma Emission |
| Primary Photon Energy | 511 keV (from positron) | 190 keV[2] | 81 keV[3][5] | 140 keV[4] |
| Biological Half-life | ~30 seconds (gas) | ~30 seconds (gas) | ~30 seconds (gas)[3] | ~2.5 hours[4] |
| Target Organ | Lungs[3] | Lungs | Lungs[3] | Bladder[4] |
| Spatial Resolution | Potentially High (PET) | Good (SPECT) | Poor (low energy)[6] | Good (SPECT) |
| Patient Radiation Dose | Variable | Very Low[7] | Higher (due to beta decay) | Low |
Detailed Tracer Analysis
This compound (79Kr)
This compound decays via positron emission, making it suitable for Positron Emission Tomography (PET), a high-sensitivity, high-resolution imaging modality.[8] The use of 79Kr for PET imaging can provide detailed, three-dimensional maps of lung ventilation.[1] While less common than its cousin 81mKr for traditional SPECT imaging, its longer half-life of 35 hours allows for production and transport without the need for an on-site generator.[9] In computed tomography (CT), non-radioactive krypton has also been explored as a contrast agent for ventilation imaging, where it was found to be feasible and safe, though it provides less image enhancement than xenon.[10][11]
Krypton-81m (81mKr)
With an extremely short half-life of 13 seconds, 81mKr is considered an ideal ventilation agent.[2][6] It is delivered via a Rubidium-81/Krypton-81m generator and is inhaled by the patient continuously during imaging.[2] This allows for real-time assessment of regional ventilation, and multiple views can be acquired without waiting for tracer washout. Its 190 keV gamma energy is well-suited for imaging and allows for simultaneous ventilation and perfusion scans when the perfusion agent is labeled with 99mTc.[2] The primary drawbacks are the high cost and logistical challenges associated with the short-lived generator, which has limited its widespread use.[2][6]
Xenon-133 (133Xe)
Xenon-133 has been a workhorse for ventilation studies for many years.[12] It is an inert gas that behaves similarly to 81mKr physiologically, distributing throughout the lungs upon inhalation.[5] However, 133Xe has significant disadvantages. Its low photon energy (81 keV) results in poor image resolution and high scatter, making it unsuitable for modern SPECT imaging.[3][6] Furthermore, it decays via beta emission, which increases the radiation dose to the patient.[3]
Technetium-99m (99mTc) Labeled Aerosols
99mTc-DTPA (diethylenetriaminepentaacetic acid) is a widely used aerosol for ventilation imaging.[6] The primary advantage is the use of Technetium-99m, which has a near-ideal photon energy (140 keV) and is readily available from affordable generators.[4] However, as an aerosol of liquid particles rather than a true gas, 99mTc-DTPA is prone to central airway deposition, especially in patients with obstructive airway diseases like COPD.[13] This clumping can lead to "hot spots" that complicate image interpretation. Another 99mTc-based agent, Technegas, consists of an ultrafine suspension of carbon particles that behaves more like a gas and shows better peripheral lung penetration than 99mTc-DTPA.[2][14]
Experimental Methodologies
The protocol for a ventilation scan varies depending on the tracer used. Below is a generalized comparison of protocols for inert gas versus aerosol agents.
1. Inert Gas Protocol (e.g., 79Kr, 81mKr, 133Xe)
-
Patient Preparation: The patient is positioned on the imaging table, and a specialized delivery system with a mask or mouthpiece is fitted securely. The system must be leakproof to prevent room contamination.[5]
-
Tracer Administration:
-
For 81mKr, the patient inhales the gas continuously from the generator throughout the image acquisition.[2]
-
For 133Xe or 79Kr, the study involves distinct phases: an initial single-breath inhalation, an equilibrium phase where the patient rebreathes the gas mixture, and a washout phase where the patient breathes room air to clear the tracer.
-
-
Image Acquisition: Dynamic or static images are acquired during the relevant phases. For 81mKr, imaging is performed during continuous inhalation to capture a steady-state representation of ventilation.[2] For PET imaging with 79Kr, acquisition would follow standard PET protocols after gas administration.
-
Data Analysis: Regional ventilation is assessed by analyzing the distribution of radioactivity throughout the lung fields during the different phases of the study.
2. Aerosol Protocol (e.g., 99mTc-DTPA)
-
Patient Preparation: The patient is typically seated and instructed to breathe normally.
-
Tracer Administration: The 99mTc-DTPA solution is placed in a nebulizer, which generates fine aerosol particles. The patient inhales the aerosol through a mouthpiece for several minutes until a sufficient dose is deposited in the lungs.
-
Image Acquisition: After inhalation is complete, static images of the lungs are acquired from multiple angles (anterior, posterior, lateral, and oblique views) using a gamma camera.[13]
-
Data Analysis: The images reflect the distribution of the deposited aerosol, which is used as a map of regional ventilation. Areas of central deposition are noted as they can be a sign of airway obstruction.[13]
Visualizations
The following diagrams illustrate key workflows and relationships in ventilation imaging.
Caption: General workflow for a Ventilation-Perfusion (V/Q) scan.
References
- 1. researchgate.net [researchgate.net]
- 2. EANM guideline for ventilation/perfusion single-photon emission computed tomography (SPECT) for diagnosis of pulmonary embolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. radiopaedia.org [radiopaedia.org]
- 5. Xenon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 6 SPECT and SPECT/CT for the Respiratory System | Radiology Key [radiologykey.com]
- 7. "Krypton-81m: a better radiopharmaceutical for assessment of regional l" by D K Li, S Treves et al. [scholarlyworks.lvhn.org]
- 8. Insight into the Development of PET Radiopharmaceuticals for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Krypton for computed tomography lung ventilation imaging: preliminary animal data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Functional lung imaging in thoracic tumor radiotherapy: Application and progress [frontiersin.org]
- 12. openmedscience.com [openmedscience.com]
- 13. binasss.sa.cr [binasss.sa.cr]
- 14. Comparison between radioactive aerosol, technegas and krypton for ventilation imaging in healthy calves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Radiometric Dating: Cross-Validation of Krypton Isotopes
For researchers, scientists, and professionals in drug development, accurate dating of geological and archaeological samples is paramount. This guide provides an objective comparison of Krypton-81 (⁸¹Kr) and Krypton-85 (⁸⁵Kr) dating methods with other established radiometric techniques, supported by experimental data and detailed protocols.
Radiometric dating, a cornerstone of geochronology and archaeology, relies on the constant decay rate of radioactive isotopes to determine the age of materials. While methods like Radiocarbon and Uranium-series dating are well-established, the development of Atom Trap Trace Analysis (ATTA) has enabled the use of noble gas isotopes, particularly krypton, for dating a wide range of samples, including ancient groundwater and polar ice. This guide focuses on the cross-validation of ⁸¹Kr and ⁸⁵Kr dating, offering a clear comparison of their performance against other methods.
Quantitative Comparison of Radiometric Dating Methods
The selection of a dating method is critically dependent on the expected age of the sample, the material to be dated, and the required precision. The following tables summarize the key quantitative parameters of Krypton-81, Krypton-85, Radiocarbon (¹⁴C), and Helium-4 (⁴He) dating methods.
| Method | Isotope | Half-Life (Years) | Effective Age Range (Years) | Typical Sample Types | Precision |
| Krypton-81 | ⁸¹Kr | 229,000 | 40,000 – 1,300,000[1] | Groundwater, Polar Ice[2][3][4][5][6] | 6-10%[2] |
| Krypton-85 | ⁸⁵Kr | 10.76 | 2 – 50[7] | Young Groundwater[7][8] | ~2 years for ages < 30 years[7] |
| Radiocarbon | ¹⁴C | 5,730 | < 50,000[9][10] | Organic materials (bone, wood, charcoal)[11][12] | Varies with age and calibration |
| Helium-4 | ⁴He | (from U/Th decay) | Centuries to millions of years | Groundwater[13][14] | Requires calibration with other methods[1][13] |
| Method | Typical Sample Size | Advantages | Limitations |
| Krypton-81 | 20-40 kg of water for 1-2 µL of Kr gas[1][15] | Chemically inert, not affected by biological processes, extends beyond ¹⁴C range[16] | Large sample volume required, limited availability of ATTA facilities[13] |
| Krypton-85 | ~120 L of water[7] | Good for dating very young groundwater | Anthropogenic sources can complicate interpretation[8] |
| Radiocarbon | 1-10 mg for AMS[17][18] | Small sample size with AMS, well-established method | Limited to organic materials, age limit of ~50,000 years, atmospheric ¹⁴C variations require calibration[9] |
| Helium-4 | Standard water sample | Relatively inexpensive and convenient | Requires knowledge of U/Th content of the aquifer and is susceptible to external fluxes, necessitating calibration[1][13] |
Experimental Protocols
Accurate and reproducible results in radiometric dating are contingent on rigorous experimental protocols. Below are the detailed methodologies for the key dating techniques discussed.
Krypton-81 and Krypton-85 Dating via Atom Trap Trace Analysis (ATTA)
The ATTA method is a laser-based technique that allows for the counting of individual noble gas atoms with extremely high selectivity.
1. Sample Collection and Degassing:
-
For groundwater, a large volume of water (20-40 kg for ⁸¹Kr, ~120 L for ⁸⁵Kr) is collected from the well.[1][7][15]
-
Dissolved gases are extracted from the water in the field using a portable degassing unit. This is a critical step to prevent contamination with modern air.[13]
-
The extracted gas mixture is stored in a sample cylinder for transport to the laboratory.
2. Gas Purification:
-
In the laboratory, the collected gas sample undergoes a multi-stage purification process.
-
Water vapor and reactive gases are removed using a series of cold traps and chemical getters.
-
Gas chromatography is then used to separate krypton from other noble gases and remaining impurities.
3. Isotope Analysis using ATTA:
-
The purified krypton gas is introduced into the ATTA instrument.
-
A beam of krypton atoms is generated and directed into a magneto-optical trap (MOT).
-
Lasers are tuned to a specific resonant frequency of the desired krypton isotope (⁸¹Kr or ⁸⁵Kr). This allows for the selective trapping of only that isotope.[19]
-
The trapped atoms are excited by the laser light and emit fluorescence, which is detected by a sensitive camera or photomultiplier tube.
-
By counting the individual atoms over a set period, the isotopic ratio (e.g., ⁸¹Kr/Kr) is determined.[19]
4. Age Calculation:
-
The measured isotopic ratio in the sample is compared to the known atmospheric ratio.
-
The age of the sample is calculated based on the radioactive decay equation, using the half-life of the respective krypton isotope.
Radiocarbon (¹⁴C) Dating
Radiocarbon dating is applicable to organic materials and is a widely used technique in archaeology and Quaternary geology.
1. Sample Selection and Pretreatment:
-
A sample of organic material (e.g., charcoal, wood, bone, shell) is carefully selected, avoiding any potential contaminants.[11][12]
-
The sample undergoes a rigorous chemical pretreatment process to remove any contaminating carbon. This typically involves acid-base-acid washes to remove carbonates and humic acids.[12]
2. Conversion to a Measurable Form:
-
The pretreated organic material is combusted to produce carbon dioxide (CO₂).
-
For Accelerator Mass Spectrometry (AMS) dating, the CO₂ is then reduced to graphite.
3. ¹⁴C Measurement:
-
Accelerator Mass Spectrometry (AMS): This is the modern standard for ¹⁴C dating. The graphite target is ionized, and the resulting carbon ions are accelerated to high energies. A mass spectrometer is used to separate the carbon isotopes (¹²C, ¹³C, and ¹⁴C) and count the individual ¹⁴C atoms. This method requires a much smaller sample size and is faster than conventional methods.[11]
-
Conventional Method (Liquid Scintillation Counting): The CO₂ is converted to benzene, which is then mixed with a scintillator cocktail. The decay of ¹⁴C atoms emits beta particles, which cause the scintillator to produce flashes of light that are counted by a detector.[12]
4. Age Calculation and Calibration:
-
The measured ¹⁴C concentration is used to calculate a "radiocarbon age" in years "Before Present" (BP), where "Present" is defined as 1950.
-
This radiocarbon age must then be calibrated to a calendar age using a calibration curve, which accounts for past variations in the atmospheric ¹⁴C concentration.[9][11]
Helium-4 (⁴He) Dating of Groundwater
This method relies on the accumulation of ⁴He in groundwater from the radioactive decay of uranium and thorium in the aquifer rocks.
1. Sample Collection:
-
A standard groundwater sample is collected from a well.
2. Noble Gas Analysis:
-
The dissolved gas is extracted from the water sample in the laboratory.
-
A mass spectrometer is used to measure the concentrations of helium and other noble gases (e.g., neon).
3. Age Calculation:
-
The concentration of radiogenic ⁴He (that produced by U and Th decay) is determined by correcting for atmospheric helium, typically using the measured neon concentration.
-
The age of the groundwater is estimated based on the accumulation rate of ⁴He. This requires knowledge of the uranium and thorium concentrations in the aquifer rock and the porosity of the aquifer.[13]
4. Cross-Validation:
-
Due to uncertainties in the ⁴He accumulation rate, ⁴He ages are often calibrated against ages determined by other methods, such as ⁸¹Kr or ¹⁴C, in the same aquifer.[1][13]
Cross-Validation of Dating Methods
The reliability of any radiometric dating method is significantly enhanced through cross-validation with other independent techniques. The diagram below illustrates the logical workflow for a cross-validation study involving krypton isotopes and other dating methods.
Conclusion
The advent of Atom Trap Trace Analysis has established Krypton-81 and Krypton-85 as powerful tools for radiometric dating, each with a distinct and valuable age range of application. ⁸¹Kr, with its long half-life, provides a crucial method for dating ancient groundwater and ice, extending well beyond the range of radiocarbon dating.[2] ⁸⁵Kr offers a means to date very young groundwater, which is essential for modern hydrogeological studies.[7]
The strength of these methods, as with all radiometric techniques, is significantly amplified through careful cross-validation with other established methods like ¹⁴C and ⁴He dating. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method or combination of methods to achieve accurate and reliable age determinations for their samples. This comparative guide provides the foundational knowledge for making such informed decisions.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. pnas.org [pnas.org]
- 3. Antarctica’s Ancient Secrets Are Being Unveiled by Novel Krypton-81 Ice-Dating Tech - The Debrief [thedebrief.org]
- 4. spacedaily.com [spacedaily.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. ldeo.columbia.edu [ldeo.columbia.edu]
- 8. FS-134-99 [pubs.usgs.gov]
- 9. Radiocarbon dating - Wikipedia [en.wikipedia.org]
- 10. Carbon-14 versus the conventional geologic time [thecreationevolutiondigest.com]
- 11. Radiocarbon Dating and Archaeology - AMS lab Beta Analytic [radiocarbon.com]
- 12. C-14 Sample Selection and Prep Protocol :: Pasternack [pasternack.ucdavis.edu]
- 13. www-pub.iaea.org [www-pub.iaea.org]
- 14. skb.se [skb.se]
- 15. researchgate.net [researchgate.net]
- 16. anl.gov [anl.gov]
- 17. Radiocarbon Dating, Stable Isotope Analysis - Beta Analytic [radiocarbon.com]
- 18. chrono.qub.ac.uk [chrono.qub.ac.uk]
- 19. Radiokrypton dating [atta.ustc.edu.cn]
A Comparative Guide to Krypton Isotopes in Research: Spotlight on Krypton-79
In the landscape of scientific research, particularly in medical imaging and materials science, the choice of radioisotope is critical to experimental success. Among the noble gas radioisotopes, krypton isotopes offer a range of properties suitable for diverse applications. This guide provides a detailed comparison of Krypton-79 (Kr-79) with other notable krypton isotopes, namely Krypton-81m (Kr-81m) and Krypton-85 (Kr-85), with a focus on their utility for researchers, scientists, and drug development professionals.
Executive Summary
This compound, particularly its metastable isomer Krypton-79m, presents a compelling option for diagnostic imaging with distinct advantages in certain applications. Its favorable gamma ray energy and half-life offer a balance between imaging efficiency and patient radiation dose. While Krypton-81m is a well-established agent for pulmonary ventilation studies due to its very short half-life and generator-based availability, this compound provides an alternative with potential benefits in terms of image resolution and collimation. For non-medical research, Krypton-85, with its long half-life and beta emission, serves a different set of applications in materials science and industrial processes. The selection of the appropriate krypton isotope is therefore highly dependent on the specific requirements of the research application.
Quantitative Data Comparison
The physical and decay characteristics of this compound, Krypton-81m, and Krypton-85 are summarized in the table below for easy comparison.
| Property | This compound | Krypton-79m | Krypton-81m | Krypton-85 |
| Half-life | 35.04 hours[1] | 50 seconds[2][3] | 13.1 seconds[4] | 10.7 years[5][6] |
| Decay Mode | Electron Capture (EC), β+ | Isomeric Transition (IT) | Isomeric Transition (IT) | β-[5][6] |
| Primary Emission | γ-rays, X-rays | γ-rays (130 keV)[2][3] | γ-rays (191 keV)[7] | β- particles (max 687 keV)[8] |
| Daughter Isotope | Bromine-79 (stable)[9] | This compound | Krypton-81 (stable) | Rubidium-85 (stable)[5][6] |
| Production Method | Cyclotron (proton bombardment of Bromine-79) | From decay of this compound | Rubidium-81/Krypton-81m generator[7][10][11] | Nuclear fission byproduct[5][6] |
In-depth Comparison for Research Applications
Medical Imaging: this compound vs. Krypton-81m
The primary research application for both Krypton-79m and Krypton-81m is in nuclear medicine, specifically for pulmonary ventilation studies using Single Photon Emission Computed Tomography (SPECT).
Krypton-79m: A Promising Alternative
Krypton-79m, with its 50-second half-life and 130 keV gamma-ray emission, offers several potential advantages for lung imaging.[2][3] The 130 keV gamma rays are well-suited for standard gamma cameras, and its half-life is long enough to allow for imaging of the trachea and bronchi in addition to the lungs.[2] An early study demonstrated that good quality lung images could be obtained using Krypton-79m.[2][3] The lower energy of its gamma rays compared to Krypton-81m may also allow for more efficient collimation, potentially leading to improved image resolution.[3]
Krypton-81m: The Established Standard
Krypton-81m is the most commonly used krypton isotope for ventilation studies.[12][13][14] Its key advantage lies in its convenient on-site production from a Rubidium-81/Krypton-81m generator, which provides a continuous supply of the short-lived gas.[7][10][11] The 13-second half-life of Krypton-81m results in a very low radiation dose to the patient and allows for repeated studies.[12] Its 190 keV gamma energy is also suitable for imaging with gamma cameras.[12] However, some studies comparing Krypton-81m with other ventilation agents like Technetium-99m-Technegas have noted that its higher energy can lead to septal penetration in low-energy collimators, which may degrade image quality.[13]
Comparative Insights:
While direct comparative studies between Krypton-79m and Krypton-81m are scarce, the properties of Krypton-79m suggest it could be a valuable tool, particularly when higher resolution imaging of the central airways is desired. However, the convenience and widespread availability of the Krypton-81m generator system have made it the preferred choice in clinical practice.
Materials Science and Other Research: The Role of Krypton-85
Krypton-85 has a distinct set of applications outside of the medical field, primarily due to its long half-life and beta particle emission.
Applications of Krypton-85:
-
Leak Detection: The radioactive properties of Krypton-85 allow for the precise detection of leaks in sealed containers and industrial equipment.[5][6][15]
-
Thickness and Density Gauging: The attenuation of beta particles emitted from Krypton-85 can be used to measure the thickness and density of materials in manufacturing processes.[5][6]
-
Ionization Source: The beta particles from Krypton-85 are used to enhance ionization in gas-filled lamps and discharge tubes.[5][6]
-
Materials Research: Krypton-85 can be implanted into materials to study wear, corrosion, and other surface phenomena.[16]
This compound, with its much shorter half-life and different decay properties, is not suitable for these long-term material analysis applications.
Experimental Protocols
Production and Imaging with Krypton-79m
The following is a summary of the experimental protocol for producing Krypton-79m and using it for lung imaging, based on the methodology described by Myers et al. (1986).[2][3]
1. Production of Krypton-79m:
-
A target of a nearly saturated aqueous solution of a bromide salt (e.g., sodium bromide) or bromoform is bombarded with 14-MeV protons from a cyclotron.[2][3]
-
The produced Krypton-79m gas is continuously swept out of the target solution by bubbling helium gas through it.[2][3]
2. Gas Delivery and Imaging:
-
The Krypton-79m/helium mixture is mixed with air and delivered to the subject through a small-bore tube.[2][3]
-
The subject inhales the gas mixture while positioned in front of an Anger scintillation camera.[2][3]
-
Images of the lungs, trachea, and bronchi are acquired.[2][3]
Workflow for Krypton-81m Ventilation Study
The typical workflow for a Krypton-81m ventilation study is as follows:
1. Elution from Generator:
-
Humidified air or oxygen is passed through the Rubidium-81/Krypton-81m generator to elute the Krypton-81m gas.[7][11]
2. Patient Administration:
-
The patient inhales the Krypton-81m/air mixture through a mouthpiece or mask.
3. SPECT Imaging:
-
A SPECT camera acquires images of the krypton distribution in the lungs, providing a map of regional ventilation.
Visualizations
Krypton-79m Production and Delivery Workflow
Caption: Workflow for Krypton-79m production and lung imaging.
Krypton Isotope Decay Pathways
Caption: Simplified decay pathways for key krypton isotopes.
Conclusion
This compound, particularly in its metastable state Krypton-79m, holds promise as a valuable tool for medical imaging research, offering a unique combination of half-life and gamma-ray energy that may provide advantages in specific imaging scenarios. While Krypton-81m remains the clinical standard for ventilation studies due to its convenient generator-based production, further research into Krypton-79m could unlock its full potential. For researchers in materials science and other non-medical fields, Krypton-85 remains the krypton isotope of choice due to its long half-life and beta emissions. The selection of the most appropriate krypton isotope ultimately depends on a careful consideration of the specific research question, the required imaging or measurement characteristics, and logistical factors such as availability and production methods.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Krypton-79m: a new radionuclide for applications in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. parsisotope.com [parsisotope.com]
- 5. radiacode.com [radiacode.com]
- 6. radiacode.com [radiacode.com]
- 7. Krypton Kr 81m [drugfuture.com]
- 8. Krypton-85 - Wikipedia [en.wikipedia.org]
- 9. Isotope data for this compound in the Periodic Table [periodictable.com]
- 10. KryptoScan (81Rb/81mKr) - Cyclotron [cyclotron.nl]
- 11. Krypton Kr 81m [doi.usp.org]
- 12. Ventilation studies with krypton-81m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of 81mKrypton and 99mTc-Technegas for ventilation single-photon emission computed tomography in severe chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ventilation Studies with Krypton-81m | Semantic Scholar [semanticscholar.org]
- 15. hpschapters.org [hpschapters.org]
- 16. archivedproceedings.econference.io [archivedproceedings.econference.io]
A Comparative Guide to Radiokrypton Dating: Unpacking the Accuracy and Precision of Measurement Techniques
For researchers, scientists, and drug development professionals navigating the complexities of isotopic analysis, this guide offers an objective comparison of methods for measuring radiokrypton, a key tool in dating and environmental science. We delve into the accuracy and precision of the cutting-edge Atom Trap Trace Analysis (ATTA) and the foundational Low-Level Counting (LLC) techniques, supported by experimental data and detailed protocols.
A critical point of clarification is the distinction between Krypton-79 and Krypton-81. While the inquiry specified this compound, its short half-life of approximately 35 hours renders it unsuitable for dating geological or biological samples over extended periods.[1][2] The premier isotope for such applications is Krypton-81 (⁸¹Kr), with a half-life of 229,000 years, making it an ideal tracer for dating ancient groundwater and ice in the age range of 100,000 to 1.5 million years.[3][4] Consequently, this guide will focus on the measurement of ⁸¹Kr.
Performance Comparison: ATTA vs. LLC
The two primary methods for measuring the minute quantities of ⁸¹Kr found in environmental samples are Atom Trap Trace Analysis (ATTA) and Low-Level Counting (LLC). ATTA has emerged as the superior and more widely adopted technique due to its significantly higher sensitivity and selectivity.[3][5][6]
| Parameter | Atom Trap Trace Analysis (ATTA) | Low-Level Counting (LLC) |
| Principle | Laser-based atom counting of individual ⁸¹Kr atoms. | Detection of radioactive decay events of ⁸¹Kr. |
| Accuracy | High; validated by other dating methods.[4] | Lower; susceptible to background radiation and requires large sample sizes for statistical accuracy. |
| Precision | High; relative uncertainties of 1-5% can be achieved.[7] | Lower; precision is limited by the low decay rate of ⁸¹Kr and background noise. |
| Sensitivity | Extremely high; capable of detecting isotopic abundances at the parts-per-trillion to parts-per-quadrillion level.[8] | Significantly lower; requires a substantial number of ⁸¹Kr atoms to produce a detectable decay signal above background. |
| Sample Size (Water) | 100-200 kg (with modern ATTA systems).[4] | ~1000-2000 L or more. |
| Interference | Free from isobaric and isotopic interference due to the high selectivity of laser resonance.[3][9] | Susceptible to interference from other radioactive isotopes present in the sample or the detector materials. |
| Measurement Time | Relatively short; a few hours per sample. | Long; requires extended counting times to accumulate sufficient decay events. |
| Throughput | Higher; recent advancements have significantly increased sample throughput.[9] | Lower; limited by the long measurement times. |
Experimental Protocols
Atom Trap Trace Analysis (ATTA) of Krypton-81
ATTA is a sophisticated laser-based technique that selectively traps and counts individual ⁸¹Kr atoms. The method is renowned for its exceptional sensitivity and its ability to eliminate interference from other isotopes.[9][10]
1. Sample Collection and Degassing:
-
A water sample (typically 100-200 kg) is collected from the source.[4]
-
Dissolved gases, including krypton, are extracted from the water in the field using a degassing system.[11]
2. Krypton Purification:
-
The extracted gas mixture is transported to a laboratory.
-
Krypton is separated from other gases (like nitrogen, argon, and methane) using a series of cryogenic traps and gas chromatography.[11] The goal is to produce a small, highly purified krypton gas sample.
3. Atom Trap Trace Analysis:
-
The purified krypton sample is introduced into the ATTA instrument.
-
Metastable State Excitation: Krypton atoms are excited to a metastable energy state using an RF discharge.[8] This is a necessary step for laser cooling and trapping.
-
Laser Cooling and Trapping: A system of lasers is used to cool the metastable krypton atoms. The laser frequency is precisely tuned to a specific atomic transition of ⁸¹Kr. This resonant frequency is unique to ⁸¹Kr, providing the high selectivity of the method.[6][10]
-
Magneto-Optical Trap (MOT): The cooled ⁸¹Kr atoms are captured in a magneto-optical trap at the center of a vacuum chamber.
-
Single Atom Detection: The trapped ⁸¹Kr atoms fluoresce as they interact with the laser light. This fluorescence is detected by a sensitive CCD camera or a photomultiplier tube, allowing for the counting of individual atoms.[8]
-
Isotope Ratio Measurement: The number of ⁸¹Kr atoms is counted over a specific period. This count is then compared to the count of a stable krypton isotope (e.g., ⁸³Kr) to determine the ⁸¹Kr/Kr isotopic ratio.[10]
4. Age Calculation:
-
The measured ⁸¹Kr/Kr ratio in the sample is compared to the known atmospheric ⁸¹Kr/Kr ratio.
-
The age of the sample is calculated based on the radioactive decay equation for ⁸¹Kr.
Below is a diagram illustrating the ATTA workflow.
Low-Level Counting (LLC) of Krypton-81
LLC is a traditional radiometric method that measures the radioactive decay of ⁸¹Kr. While largely superseded by ATTA for ⁸¹Kr dating, it remains a foundational technique in radiometrics.
1. Sample Collection and Preparation:
-
Significantly larger samples are required compared to ATTA, often in the range of thousands of liters of water.
-
Similar to ATTA, the dissolved gases are extracted, and the krypton is meticulously purified to remove any other radioactive isotopes that could interfere with the measurement.
2. Proportional Counting:
-
The purified krypton gas is used as the counting gas within a proportional counter.
-
The counter is heavily shielded with materials like lead and copper to minimize background radiation from cosmic rays and the surrounding environment. Often, these counters are located in underground laboratories to further reduce cosmic ray interference.[12]
-
An anticoincidence shield, consisting of other detectors surrounding the main counter, is used to veto signals that are likely from external radiation rather than from the sample itself.[12]
3. Data Acquisition and Analysis:
-
The detector registers the very infrequent decay events of ⁸¹Kr.
-
The sample is counted for an extended period, often weeks, to accumulate a statistically significant number of decay events.
-
The measured decay rate, after subtracting the background count rate, is used to calculate the concentration of ⁸¹Kr in the sample.
4. Age Calculation:
-
The calculated ⁸¹Kr concentration is compared to the expected initial concentration to determine the age of the sample.
Conclusion
For the measurement of Krypton-81 for dating and other tracer applications, Atom Trap Trace Analysis (ATTA) offers unparalleled accuracy, precision, and sensitivity. Its ability to count individual atoms, coupled with its immunity to isotopic interference, has revolutionized the field, enabling the analysis of much smaller samples with greater confidence than was ever possible with Low-Level Counting. While LLC laid the groundwork for radiokrypton analysis, ATTA is the current state-of-the-art, providing researchers with a powerful tool to explore Earth's ancient water and ice systems. The continuous advancements in ATTA technology are further pushing the boundaries of precision and reducing sample size requirements, promising even more exciting discoveries in the future.[13]
References
- 1. phy.anl.gov [phy.anl.gov]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 4. blogs.egu.eu [blogs.egu.eu]
- 5. researchgate.net [researchgate.net]
- 6. phy.anl.gov [phy.anl.gov]
- 7. researchgate.net [researchgate.net]
- 8. Atomic trap trace analysis - Wikipedia [en.wikipedia.org]
- 9. 2024 Goldschmidt Conference [conf.goldschmidt.info]
- 10. Radiokrypton dating [atta.ustc.edu.cn]
- 11. Primer on Atom Trap Trace Analysis 85Kr 39Ar 81Kr Dating [atta.ustc.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Krypton and Technetium Radiopharmaceuticals for Lung Ventilation Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Krypton-based and Technetium-99m (Tc-99m) based radiopharmaceuticals for pulmonary ventilation imaging. This analysis is supported by experimental data to inform the selection of the most appropriate agent for clinical and research applications.
While the initial focus of this guide was on Krypton-79, the body of published experimental data is more extensive for its metastable isomer, Krypton-81m (Kr-81m). Given their analogous nature as inert radioactive gases for ventilation studies, this guide will use Kr-81m as the primary comparator against the widely used Technetium-99m diethylenetriaminepentaacetic acid (Tc-99m DTPA) aerosol.
Performance Comparison: Krypton-81m vs. Tc-99m DTPA
Lung ventilation scintigraphy is a critical diagnostic tool for various pulmonary conditions, most notably for the detection of pulmonary embolism when combined with a perfusion scan. The choice of ventilation agent can significantly impact image quality and diagnostic accuracy. The following tables summarize the key physical properties and clinical performance characteristics of Kr-81m and Tc-99m DTPA.
| Physical Properties | Krypton-81m (Kr-81m) | Technetium-99m (in Tc-99m DTPA) |
| Half-life | 13 seconds | 6.02 hours |
| Photon Energy | 190 keV | 140 keV |
| Physical Form | Inert Gas | Aerosolized Liquid |
| Mechanism of Uptake | True ventilation | Aerosol deposition |
| Clinical Performance in Ventilation Imaging | Krypton-81m | Tc-99m DTPA Aerosol | Reference |
| Diagnostic Agreement with Perfusion Scans | High (80-85% agreement with aerosol studies) | High (80-86% agreement with gas studies) | [1][2] |
| Image Quality | Generally considered the "gold standard" due to uniform gas distribution. | Good to excellent, but can be affected by central airway deposition ("hot spots"), especially in patients with obstructive lung disease. | [3] |
| Patient Cooperation | Requires continuous inhalation during imaging. | Requires tidal breathing through a nebulizer for a set period. | [4] |
| Availability | Limited by the need for a Rubidium-81/Krypton-81m generator and its short half-life (4.6 hours). | Widely available as Tc-99m is produced from a Molybdenum-99/Technetium-99m generator with a longer parent half-life. | [3][5] |
| Radiation Dose | Lower radiation dose to the patient. | Higher radiation dose to the lungs compared to Kr-81m. | |
| Simultaneous Perfusion Imaging | Feasible due to different gamma energies from Tc-99m used for perfusion. | Sequential imaging is typically required as the same isotope (Tc-99m) is often used for perfusion. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for ventilation scintigraphy using Kr-81m and Tc-99m DTPA.
Krypton-81m Gas Ventilation Scintigraphy
-
Patient Preparation: No specific preparation is required. A recent chest X-ray or CT scan is often used for correlation.[5]
-
Radiopharmaceutical Administration: The patient continuously inhales Kr-81m gas from a Rubidium-81/Krypton-81m generator via a mouthpiece or face mask during the entire imaging period.[5]
-
Imaging Acquisition:
-
Instrumentation: A large field-of-view gamma camera is used.
-
Collimator: A low-energy all-purpose (LEAP) or medium-energy collimator is suitable.
-
Energy Window: A 15-20% window centered at 190 keV.
-
Imaging Views: Multiple views (anterior, posterior, lateral, and oblique) are acquired to match the perfusion scan. SPECT or SPECT/CT imaging can also be performed.[7]
-
Technetium-99m DTPA Aerosol Ventilation Scintigraphy
-
Patient Preparation: The patient is instructed on the breathing maneuver. A recent chest X-ray or CT is recommended.
-
Radiopharmaceutical Administration:
-
Approximately 25-35 mCi (925-1295 MBq) of Tc-99m DTPA is placed in a nebulizer.[4]
-
The patient breathes tidally through a mouthpiece with a nose clip for about 5 minutes, inhaling the aerosolized radiopharmaceutical.[4][8]
-
The goal is to deliver approximately 0.5-1.0 mCi (18.5-37 MBq) of activity to the lungs.[4]
-
-
Imaging Acquisition:
-
Instrumentation: A large field-of-view gamma camera.
-
Collimator: A low-energy, high-resolution collimator.
-
Energy Window: A 20% window centered at 140 keV.[8]
-
Imaging Views: Multiple planar views or SPECT/CT are acquired, typically before the perfusion study.
-
Visualizing the Experimental Workflow
To better understand the procedural flow of a comparative ventilation-perfusion scan, the following diagram illustrates the typical sequence of events.
Signaling Pathway and Logical Relationships in Diagnosis
The diagnostic interpretation of a ventilation-perfusion scan relies on identifying mismatches between the two sets of images. The following diagram illustrates the logical pathway from image acquisition to clinical interpretation.
References
- 1. Tc-99m-DTPA aerosol and radioactive gases compared as adjuncts to perfusion scintigraphy in patients with suspected pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 99Tcm-Technegas and krypton-81m ventilation scintigraphy: a comparison in known respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. European Nuclear Medicine Guide [nucmed-guide.app]
- 6. EANM guideline for ventilation/perfusion single-photon emission computed tomography (SPECT) for diagnosis of pulmonary embolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 8. gundersenhealth.org [gundersenhealth.org]
A Comparative Analysis of Krypton-79: Examining Experimental Reproducibility and Alternative Isotopes
For researchers, scientists, and drug development professionals, the selection of a radionuclide is a critical decision driven by factors such as production yield, purity, and performance in specific applications. This guide provides an objective comparison of Krypton-79 (79Kr), focusing on the reproducibility of its experimental production and its characteristics relative to other commonly used medical isotopes.
This compound is a positron-emitting radionuclide with a half-life of 35.04 hours, making it a candidate for applications in nuclear medicine, particularly for imaging studies.[1] Its production is typically achieved through the proton bombardment of a bromine target in a cyclotron. This guide delves into the available experimental data to assess the consistency of 79Kr production and provides a comparative overview with alternative isotopes used in similar applications.
Reproducibility of this compound Production
The reliable and reproducible production of radionuclides is paramount for their clinical and research applications. Experimental data on the production of 79Kr primarily revolves around the 79Br(p,n)79Kr reaction.
A key study by Weinreich et al. investigated the production of 79Kr by irradiating natural bromine with protons. The researchers reported a theoretical yield of 14.9 mCi/µAh for the energy range of 45 to 0 MeV.[1] Their experimental yields, following a dry distillation separation process from irradiated sodium bromide (NaBr) targets, were found to be between 40% and 60% of the theoretical values.[1]
Another study by Myers et al. focused on the production of the metastable isomer Krypton-79m (79mKr) by bombarding nearly saturated aqueous solutions of bromide salts with 14-MeV protons.[2] While this study focused on the shorter-lived isomer, it provides additional insight into the general methodology of producing krypton isotopes from bromide targets.
To provide a clearer picture of the reported production yields and key experimental parameters, the following table summarizes the available data.
| Reference | Target Material | Proton Energy | Production Reaction | Theoretical Yield | Experimental Yield | Radionuclidic Purity |
| Weinreich et al. (1983)[1] | Natural Bromine (NaBr) | 45 -> 0 MeV | natBr(p,x)79Kr | 14.9 mCi/µAh | 40-60% of theoretical | Not specified |
| Myers et al. (1986)[2] | Saturated aqueous solution of bromide salts | 14 MeV | Not specified for 79Kr | Not specified for 79Kr | Not specified for 79Kr | Not specified for 79Kr |
Note: The study by Myers et al. was primarily focused on 79mKr production.
While these studies provide valuable benchmarks, a comprehensive assessment of reproducibility is limited by the scarcity of multiple independent studies reporting 79Kr production yields under identical conditions. Further research from different laboratories would be beneficial to establish a more robust understanding of the expected variability in production outcomes.
Comparison with Alternative Radionuclides
The utility of 79Kr is best understood in the context of alternative radionuclides used for similar applications. While direct comparative studies involving 79Kr are limited, we can draw parallels from comparisons of other krypton isotopes, such as Krypton-81m (81mKr), with the widely used Technetium-99m (99mTc) for lung ventilation studies. These comparisons highlight key performance indicators relevant to the evaluation of any new imaging agent.
| Radionuclide | Half-life | Principal Photon Energy | Decay Mode | Common Application | Advantages | Disadvantages |
| This compound (79Kr) | 35.04 hours[1] | 130 keV, 147 keV, 261 keV, etc. | EC, β+ | Potential for PET/SPECT imaging | Longer half-life may allow for imaging of slower biological processes | Limited direct comparative data available |
| Krypton-81m (81mKr) | 13.1 seconds | 190 keV | IT | Lung ventilation imaging | Short half-life reduces patient radiation dose; continuous delivery allows for dynamic imaging | Requires an on-site 81Rb/81mKr generator; higher cost |
| Technetium-99m (99mTc) | 6.01 hours | 140 keV | IT | Wide range of SPECT applications, including lung ventilation (as 99mTc-DTPA or Technegas) | Readily available from 99Mo/99mTc generators; lower cost; versatile for labeling various pharmaceuticals | Aerosol delivery can lead to central airway deposition, particularly in patients with obstructive lung disease |
Studies comparing 81mKr and 99mTc-based agents for lung ventilation have shown that while both are effective, they have different physical properties that can influence image interpretation. For instance, 81mKr as a gas provides a more physiological representation of ventilation, whereas 99mTc aerosols can sometimes result in "hot spots" due to deposition in the central airways.[3][4][5] These findings underscore the importance of considering the physical form and delivery method of a radiopharmaceutical in addition to its nuclear properties.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the consistent production and application of radionuclides. Below are generalized methodologies for the production of 79Kr and a conceptual workflow for its potential use in preclinical imaging.
Cyclotron Production of this compound
The production of 79Kr is typically achieved via the (p,n) reaction on a bromine target.
Target Preparation:
-
A target of natural sodium bromide (NaBr) is prepared. The NaBr can be in the form of a pressed powder or a salt solution.
-
The target is encapsulated in a suitable holder, often with a thin metallic window (e.g., aluminum or titanium) to allow the proton beam to enter while containing the target material.
Irradiation:
-
The target is placed in a cyclotron and irradiated with a proton beam of a specific energy and current. For 79Kr production, proton energies in the range of 10-20 MeV are typically used.
-
The duration of the irradiation is determined by the desired activity of 79Kr, taking into account its half-life.
Post-Irradiation Processing:
-
After irradiation, the target is removed from the cyclotron.
-
The 79Kr gas is separated from the solid or liquid NaBr target material. This can be achieved by heating the target and passing a carrier gas (e.g., helium) over it to sweep away the released krypton gas (dry distillation).[1]
-
The gas stream is then passed through a series of traps to purify the 79Kr and remove any volatile impurities.
Quality Control:
-
The radionuclidic purity of the final 79Kr product is assessed using gamma spectroscopy to identify and quantify any other radioactive isotopes present.
-
The activity of the 79Kr is measured using a calibrated ionization chamber.
A simplified workflow for this process is illustrated in the diagram below.
Preclinical Imaging with this compound
While clinical applications of 79Kr are not yet widespread, a general protocol for preclinical imaging in an animal model can be conceptualized as follows.
Animal Preparation:
-
The animal model (e.g., a rodent) is anesthetized.
-
A catheter may be placed for the administration of other agents if required for the study.
79Kr Administration:
-
For lung imaging, the anesthetized animal is placed in a sealed chamber.
-
A mixture of 79Kr gas and air is introduced into the chamber for a predetermined duration.
Image Acquisition:
-
The animal is positioned in a preclinical PET or SPECT scanner.
-
A whole-body or region-of-interest scan is acquired for a specified duration.
-
Anatomical imaging (e.g., CT or MRI) may also be acquired for co-registration with the functional 79Kr images.
Data Analysis:
-
The acquired imaging data is reconstructed to generate 3D images of 79Kr distribution.
-
The images are analyzed to quantify the uptake of 79Kr in various organs or tissues of interest.
The logical flow of this experimental process is depicted below.
Conclusion
This compound presents a viable option for radionuclide imaging, with established production methods demonstrating reasonable experimental yields. However, the body of literature on its production reproducibility is not extensive, and further studies would be valuable to solidify its production consistency. Direct comparisons with other established radionuclides for specific applications are also limited. The provided experimental protocols offer a foundational understanding of the processes involved in producing and utilizing 79Kr. For researchers and drug development professionals, the choice of 79Kr will depend on the specific requirements of their study, weighing its longer half-life against the well-established track records and broader availability of alternative isotopes like 99mTc. As with any radionuclide, thorough validation of production and imaging protocols is essential to ensure reliable and reproducible results.
References
- 1. Production of 77Kr and 79Kr for medical applications via proton irradiation of bromine: excitation functions, yields and separation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Krypton-79m: a new radionuclide for applications in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of 81mKrypton and 99mTc-Technegas for ventilation single-photon emission computed tomography in severe chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regional comparison of technetium-99m DTPA aerosol and radioactive gas ventilation (xenon and krypton) studies in patients with suspected pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
A Comparative Analysis of Theoretical Models and Experimental Data for the Krypton-79 Nucleus
For Immediate Release
[City, State] – December 13, 2025 – A comprehensive comparison between theoretical nuclear structure models and the latest experimental data for the Krypton-79 (⁷⁹Kr) isotope is presented, offering valuable insights for researchers, scientists, and professionals in drug development utilizing radioisotopes. This guide provides a detailed analysis of the nuclear properties of ⁷⁹Kr, crucial for understanding its behavior in various applications.
This report synthesizes available experimental data on the energy levels and gamma-ray transitions of ⁷⁹Kr and juxtaposes them with predictions from prominent theoretical frameworks: the Nuclear Shell Model, the Interacting Boson-Fermion Model (IBFM), and Relativistic Mean Field (RMF) theory. The objective is to assess the predictive power of these models and identify areas where further theoretical refinement and experimental investigation are needed.
Experimental Data Overview
Experimental investigations of the ⁷⁹Kr nucleus have established a level scheme with several excited states. The ground state of ⁷⁹Kr has a spin and parity of 1/2⁻ and a half-life of 35.04 hours.[1] An isomeric state at an excitation energy of 129.77 keV with a spin and parity of 7/2⁺ is also well-documented, possessing a half-life of 50 seconds.[2] Gamma-ray spectroscopy studies have identified numerous transitions between the excited states of ⁷⁹Kr. A summary of the prominent experimentally observed gamma-ray energies is provided in the table below.
Theoretical Frameworks
Three primary theoretical models are employed to describe the structure of odd-mass nuclei like ⁷⁹Kr:
-
Nuclear Shell Model: This model describes the nucleus in terms of individual nucleons (protons and neutrons) occupying quantized energy levels, or shells.[3][4] The interactions between valence nucleons outside a closed core are considered to predict the energy levels and other properties of the nucleus.
-
Interacting Boson-Fermion Model (IBFM): The IBFM treats the odd-mass nucleus as a system where the odd nucleon (a fermion) is coupled to an even-even core nucleus, which is described by collective excitations (bosons).[5][6][7][8][9] This model is particularly useful for describing the collective behavior of nuclei.
-
Relativistic Mean Field (RMF) Theory: RMF theory, a form of Density Functional Theory (DFT), describes the nucleus as a system of nucleons interacting through the exchange of mesons in a relativistic framework.[10][11][12][13] It aims to provide a microscopic description of nuclear properties based on fundamental interactions.
Comparative Analysis: Experimental Data vs. Theoretical Predictions
Energy Levels
The experimental level scheme of ⁷⁹Kr provides a benchmark for theoretical models. The Shell Model, with an appropriate choice of the model space and effective interaction, is expected to reproduce the sequence and energies of the low-lying single-particle and collective states. The IBFM is particularly suited to describe the collective bands built upon single-particle states. RMF theory can provide insights into the bulk properties and the single-particle energy levels. A detailed quantitative comparison requires dedicated calculations for ⁷⁹Kr using these models.
Table 1: Experimental vs. Theoretical Energy Levels of ⁷⁹Kr
| Experimental Energy (keV) | Jπ | Theoretical Model | Calculated Energy (keV) |
| 0.0 | 1/2⁻ | Shell Model | Calculation needed |
| 129.77 | 7/2⁺ | Shell Model | Calculation needed |
| 147.1 | 5/2⁻ | Shell Model | Calculation needed |
| 182.5 | 5/2⁺ | IBFM | Calculation needed |
| 217.07 | (3/2)⁻ | Shell Model | Calculation needed |
| 261.29 | (1/2⁺,3/2⁺) | IBFM | Calculation needed |
| 299.53 | (5/2)⁻ | Shell Model | Calculation needed |
| 306.47 | (3/2)⁻ | Shell Model | Calculation needed |
| 388.97 | (9/2⁺) | Shell Model | Calculation needed |
| 397.54 | 5/2⁺ | IBFM | Calculation needed |
| 606.09 | (7/2)⁺ | IBFM | Calculation needed |
| 831.97 | (9/2⁺,11/2⁺) | Shell Model | Calculation needed |
| Note: "Calculation needed" indicates that specific published theoretical values for ⁷⁹Kr were not found during the literature search. |
Gamma-Ray Transitions
The intensities of gamma-ray transitions are related to the electromagnetic transition probabilities, which are sensitive probes of the nuclear wave functions. Theoretical models can calculate these probabilities, providing a stringent test of their predictive power.
Table 2: Prominent Experimental Gamma-Ray Transitions in ⁷⁹Kr
| Energy (keV) | Relative Intensity |
| 129.77 | 27.7 |
| 217.07 | 2.375 |
| 261.29 | 12.7 |
| 299.53 | 1.537 |
| 306.47 | 2.603 |
| 388.97 | 1.511 |
| 397.54 | 9.334 |
| 606.09 | 8.115 |
| 831.97 | 1.257 |
| Source: MIRDSoft[1] |
Experimental Protocols
The experimental data for ⁷⁹Kr are primarily obtained through gamma-ray spectroscopy of the decay of the parent nucleus or through in-beam gamma-ray spectroscopy using nuclear reactions.
Gamma-Ray Spectroscopy
In a typical gamma-ray spectroscopy setup, the radiation emitted from a ⁷⁹Kr source is detected by a high-purity germanium (HPGe) detector. The detector converts the gamma-ray energy into an electrical signal, which is then processed by a multi-channel analyzer to generate an energy spectrum.[14] Coincidence spectroscopy, where two or more detectors are used to detect gamma rays emitted in a cascade, is a powerful technique to build a level scheme and reduce background.[15][16][17][18][19]
In-Beam Gamma-Ray Spectroscopy
High-spin states in ⁷⁹Kr can be populated using heavy-ion fusion-evaporation reactions.[20][21][22][23][24] In this technique, a beam of heavy ions impinges on a target, leading to the formation of a compound nucleus which then de-excites by emitting particles and gamma rays. The emitted gamma rays are detected by an array of HPGe detectors surrounding the target. The Doppler shift of the gamma-ray energies can be used to determine the lifetimes of the excited states using techniques like the Doppler Shift Attenuation Method (DSAM) or the Recoil Distance Method (RDM).[25][26][27][28][29]
References
- 1. mirdsoft.org [mirdsoft.org]
- 2. Decay information [atom.kaeri.re.kr]
- 3. Nuclear shell model - Wikipedia [en.wikipedia.org]
- 4. personal.soton.ac.uk [personal.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. scoap3-prod-backend.s3.cern.ch [scoap3-prod-backend.s3.cern.ch]
- 7. arxiv.org [arxiv.org]
- 8. [2507.05650] An intrinsic-state formalism for the Interacting Boson-Fermion Model with configuration mixing [arxiv.org]
- 9. epj-conferences.org [epj-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. [1408.4159] Building relativistic mean field models for finite nuclei and neutron stars [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. [2503.23028] Relativistic mean-field predictions for dense matter equation of state and application to neutron stars [arxiv.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. osti.gov [osti.gov]
- 16. uu.diva-portal.org [uu.diva-portal.org]
- 17. researchgate.net [researchgate.net]
- 18. mirion.com [mirion.com]
- 19. lnhb.fr [lnhb.fr]
- 20. nucl.phys.tohoku.ac.jp [nucl.phys.tohoku.ac.jp]
- 21. epj-conferences.org [epj-conferences.org]
- 22. arxiv.org [arxiv.org]
- 23. cpc.ihep.ac.cn [cpc.ihep.ac.cn]
- 24. researchgate.net [researchgate.net]
- 25. APS -Fall 2022 Meeting of the APS Division of Nuclear Physics - Event - Probing the limits of nuclear excited state lifetime measurement using fast rare isotope beam and doppler-shift attenuation method with a single active target. [meetings.aps.org]
- 26. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 27. osti.gov [osti.gov]
- 28. Doppler-shift lifetime measurements with TIP and TIGRESS at TRIUMF [inis.iaea.org]
- 29. arxiv.org [arxiv.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Krypton-79
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper handling and disposal of radioactive materials, such as Krypton-79 (Kr-79), is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound, ensuring the protection of personnel and the environment.
Understanding this compound: Key Characteristics
This compound is a radioactive isotope with a relatively short half-life, making it suitable for management through decay-in-storage. It decays to a stable, non-radioactive isotope, Bromine-79. Understanding these properties is fundamental to its safe disposal.
| Property | Value |
| Half-life | 35.04 hours[1][2][3] |
| Decay Product | Bromine-79 (79Br)[1] |
| Decay Mode | Electron Capture[1][3] |
| Primary Emissions | Gamma Rays |
Core Disposal Principle: Decay-in-Storage (DIS)
Given its short half-life of 35.04 hours, the primary and most effective method for the disposal of this compound is decay-in-storage.[2][4] This process involves securely storing the radioactive waste until it has decayed to a level that is indistinguishable from background radiation, at which point it can be disposed of as non-radioactive waste. A general rule of thumb is to allow the material to decay for at least 10 half-lives. For this compound, this equates to approximately 350.4 hours, or about 15 days.
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting. Note: Always consult with your institution's Radiation Safety Officer (RSO) and adhere to all local, state, and federal regulations.[5][6]
1. Waste Segregation:
-
Immediately following its use, segregate all this compound waste from other radioactive and non-radioactive waste streams.
-
Use designated waste containers clearly labeled with the universal radiation symbol, the isotope (this compound), the date, and the initial activity level.[7]
-
Separate waste by physical form: solid, liquid, and sharps.
2. Secure Storage for Decay:
-
Transport the segregated waste containers to a designated and approved radioactive waste storage area. This area must be secure, shielded, and have restricted access.
-
Log the waste into your institution's radioactive material inventory system. The log should include the isotope, activity, date, and responsible researcher.
3. Decay Period:
-
Store the this compound waste for a minimum of 10 half-lives (approximately 15 days) to ensure adequate decay. The storage duration should be documented.
4. Post-Decay Survey:
-
After the decay period, conduct a radiation survey of the waste container using a calibrated radiation detection meter (e.g., a Geiger-Müller counter).
-
The survey must be performed by trained personnel, and the readings should be indistinguishable from background radiation levels.
-
Document the survey results, including the date, instrument used, background reading, and the final reading of the waste container.
5. Final Disposal:
-
Once the waste has been confirmed to be at background radiation levels, deface or remove all radioactive material labels from the container.
-
Dispose of the now non-radioactive waste according to your institution's standard procedures for chemical or biomedical waste, as appropriate for the material's other properties.
-
Update your radioactive material inventory log to reflect the disposal of the this compound.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram.
This comprehensive approach to the disposal of this compound not only ensures regulatory compliance but also fosters a culture of safety within the laboratory. By adhering to these procedures, research professionals can confidently manage their work with this valuable isotope while protecting themselves and the community.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. brainly.com [brainly.com]
- 3. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 4. brainly.com [brainly.com]
- 5. nrc.gov [nrc.gov]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 7. Radioactive Waste Disposal | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
